molecular formula C5H4BClFNO2 B1593250 2-Chloro-5-fluoropyridine-3-boronic acid CAS No. 913373-43-0

2-Chloro-5-fluoropyridine-3-boronic acid

Cat. No.: B1593250
CAS No.: 913373-43-0
M. Wt: 175.35 g/mol
InChI Key: DRMCJBKKTDFORC-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoropyridine-3-boronic acid (CAS 884494-66-4 ) is a highly valuable bifunctional pyridine derivative extensively employed in medicinal chemistry and materials science as a versatile building block. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group acts as a key handle for forming carbon-carbon bonds with various aryl or heteroaryl halides, facilitated by palladium catalysis. This reaction is crucial for constructing complex biaryl and heterobiaryl systems. The presence of both chloro and fluoro substituents on the pyridine ring provides additional sites for selective functionalization via nucleophilic aromatic substitution or further metal-catalyzed cross-couplings, offering researchers multiple vectors for molecular diversification. This compound is particularly significant in the synthesis of pharmaceutical intermediates and agrochemicals, where the 2-chloro-5-fluoropyridine scaffold is a common motif. For instance, it serves as a precursor in the development of kinase inhibitors and other biologically active molecules. The compound typically appears as an off-white to beige solid and should be stored under inert conditions at low temperatures to maintain stability. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-chloro-5-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMCJBKKTDFORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647881
Record name (2-Chloro-5-fluoropyridin-3-yl)boronic acid
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Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913373-43-0
Record name B-(2-Chloro-5-fluoro-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913373-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-5-fluoropyridin-3-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-Chloro-5-fluoropyridine-3-boronic acid, a key building block in medicinal chemistry and materials science. The document details the predominant synthetic routes, including the robust lithium-halogen exchange and the versatile palladium-catalyzed Miyaura borylation. Each method is presented with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important chemical intermediate.

Introduction: The Significance of this compound

Substituted pyridinyl boronic acids are invaluable reagents in modern organic synthesis, primarily for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The specific scaffold of this compound is of particular interest in drug discovery and the development of novel materials. The presence of a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a boronic acid at the 3-position offers a unique combination of electronic properties and reactive handles for sequential and site-selective functionalization. This trifunctional pyridine core is a key component in the synthesis of a wide array of complex molecules with potential therapeutic applications.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be approached through two primary strategic pathways. The choice of method often depends on factors such as scale, available starting materials, and desired purity.

  • Lithiation-Borylation: This is the most established and cost-effective method for large-scale synthesis. It relies on a lithium-halogen exchange reaction to generate a reactive organolithium intermediate, which is then trapped with a borate ester.[2]

  • Palladium-Catalyzed Miyaura Borylation: This method offers a milder alternative and involves the direct conversion of a carbon-halogen bond to a carbon-boron bond using a palladium catalyst and a diboron reagent.[3]

This guide will delve into the mechanistic details and practical execution of both methodologies.

The Workhorse Method: Lithiation-Borylation of 2,3-Dichloro-5-fluoropyridine

The synthesis of this compound via lithium-halogen exchange is a robust and widely employed method. The overall transformation is depicted below:

Lithiation-Borylation start 2,3-Dichloro-5-fluoropyridine intermediate 2-Chloro-5-fluoro-3-lithiopyridine start->intermediate n-BuLi, THF, -78 °C boronate_complex Boronate complex intermediate->boronate_complex borate_ester Triisopropyl borate borate_ester->boronate_complex product This compound boronate_complex->product Aqueous workup (HCl)

Caption: Lithiation-Borylation route to this compound.

Mechanistic Insights and Regioselectivity

The cornerstone of this synthesis is the regioselective lithium-halogen exchange at the 3-position of the 2,3-dichloro-5-fluoropyridine starting material. This selectivity is governed by the electronic and steric environment of the pyridine ring. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack by the organolithium reagent. However, at low temperatures (-78 °C), the kinetic deprotonation at the most acidic proton or a halogen-metal exchange at the most labile halogen is favored.

In the case of 2,3-dichloropyridine, the chlorine at the 3-position is preferentially exchanged with lithium. This is attributed to the inductive electron-withdrawing effect of the adjacent chlorine at the 2-position and the nitrogen atom, which increases the acidity of the proton at C4 and stabilizes the resulting organolithium species at C3. While the fluorine at the 5-position also has an electron-withdrawing effect, the combined influence of the flanking chlorine and nitrogen directs the lithiation to the 3-position.

Detailed Experimental Protocol: Lithiation-Borylation

This protocol is adapted from established procedures for the synthesis of pyridyl boronic acids.[2]

Materials and Reagents:

  • 2,3-Dichloro-5-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Anhydrous diethyl ether

  • Hydrochloric acid (2 M aqueous solution)

  • Anhydrous sodium sulfate

  • Acetonitrile

  • Water

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Dropping funnels

  • Low-temperature thermometer

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Dry ice/acetone bath

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and an inert gas inlet, dissolve 2,3-dichloro-5-fluoropyridine (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: To the resulting slurry, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot acetonitrile. Add water dropwise until the solution becomes cloudy. Reheat until the solution is clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[4]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetonitrile/water, and dry under vacuum.

Parameter Value/Condition Rationale
Starting Material 2,3-Dichloro-5-fluoropyridineReadily available precursor with appropriate halogen positioning.
Solvent Anhydrous THFAprotic and effectively solvates the organolithium intermediate.
Lithiation Reagent n-ButyllithiumA strong base that efficiently performs the lithium-halogen exchange.
Borylation Reagent Triisopropyl borateElectrophilic boron source that readily reacts with the organolithium.
Temperature -78 °CCrucial for ensuring regioselectivity and preventing side reactions.
Typical Yield 60-75% (estimated)Based on similar reported syntheses of substituted pyridine boronic acids.

An Alternative Pathway: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation offers a milder, albeit often more expensive, alternative to the lithiation-borylation route. This method utilizes a palladium catalyst to couple a dihalopyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Miyaura_Borylation start 2,3-Dichloro-5-fluoropyridine intermediate This compound pinacol ester start->intermediate diboron Bis(pinacolato)diboron (B₂pin₂) diboron->intermediate catalyst Pd Catalyst, Ligand, Base catalyst->intermediate Toluene or Dioxane, 80-100 °C product This compound intermediate->product Hydrolysis

Caption: Miyaura Borylation route to this compound.

Mechanistic Considerations

The key to a successful Miyaura borylation is the selection of an appropriate palladium catalyst, ligand, and base. The catalyst system must be active enough to facilitate the oxidative addition of the aryl chloride, which is generally less reactive than aryl bromides or iodides. The choice of ligand is critical for stabilizing the palladium center and promoting the desired catalytic cycle. A weak base, such as potassium acetate, is often employed to avoid the competing Suzuki coupling of the product.[3]

Detailed Experimental Protocol: Miyaura Borylation

This protocol is a generalized procedure based on established Miyaura borylation methodologies.[3]

Materials and Reagents:

  • 2,3-Dichloro-5-fluoropyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂) or similar Pd catalyst

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium acetate (KOAc), anhydrous

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk tube, add 2,3-dichloro-5-fluoropyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and potassium acetate (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound pinacol ester can be purified by column chromatography on silica gel.

  • Hydrolysis (if required): The pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable organic solvent, followed by extraction and isolation. The stability of boronic esters to hydrolysis can vary.[5]

Parameter Value/Condition Rationale
Starting Material 2,3-Dichloro-5-fluoropyridineReadily available precursor.
Boron Source Bis(pinacolato)diboron (B₂pin₂)Stable, easy-to-handle source of boron.
Catalyst/Ligand Pd(OAc)₂ / SPhos or XPhosEffective for the borylation of aryl chlorides.
Base Potassium Acetate (KOAc)Mild base that promotes the catalytic cycle without significant side reactions.
Solvent Toluene or DioxaneHigh-boiling aprotic solvents suitable for palladium catalysis.
Temperature 80-100 °CProvides sufficient energy for the catalytic reaction to proceed.
Typical Yield 50-70% (estimated)Based on similar reported Miyaura borylations of chloro-pyridines.

Product Characterization and Purity Assessment

Accurate characterization of the final product is essential to ensure its suitability for downstream applications.

Physical and Chemical Properties
Property Value Source
Chemical Formula C₅H₄BClFNO₂[6][7]
Molecular Weight 175.35 g/mol [6][7]
Appearance White to off-white solid[4]
Storage 2-8 °C, under inert atmosphere[6]
Spectroscopic Data

While specific, published spectra for this compound are scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 4-position will likely appear as a doublet of doublets due to coupling with the adjacent proton at the 6-position and the fluorine at the 5-position. The proton at the 6-position will also appear as a doublet of doublets. The B(OH)₂ protons will typically appear as a broad singlet, and its chemical shift can be variable due to exchange with residual water in the NMR solvent.

¹³C NMR: The carbon NMR spectrum should exhibit five signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the boron will be significantly deshielded.

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.35 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Conclusion and Future Perspectives

The synthesis of this compound is a critical enabling technology for the advancement of drug discovery and materials science. The lithium-halogen exchange method remains the most practical and scalable approach for its production. However, the milder conditions of the Miyaura borylation offer a valuable alternative, particularly for sensitive substrates.

Future research in this area may focus on the development of more efficient and environmentally benign catalytic systems for the direct C-H borylation of 2-chloro-5-fluoropyridine, which would represent a more atom-economical synthetic route. Additionally, the exploration of flow chemistry for the lithiation-borylation process could offer improved safety, scalability, and reproducibility. As the demand for complex, functionalized heterocyclic building blocks continues to grow, robust and well-understood synthetic methods for compounds like this compound will remain of paramount importance.

References

An In-Depth Technical Guide to 2-Chloro-5-fluoropyridine-3-boronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoropyridine-3-boronic acid (CAS No. 913373-43-0) has emerged as a pivotal building block in modern synthetic chemistry, particularly within medicinal chemistry and materials science. Its trifunctional nature—possessing a nucleophilic boronic acid, an electrophilic chloride, and a metabolically robust fluoride on a pyridine scaffold—offers chemists a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic methodology, details its primary application in palladium-catalyzed cross-coupling, and presents comprehensive safety and handling protocols.

Physicochemical and Spectroscopic Profile

This compound is typically a white to off-white solid, stable under recommended storage conditions.[1][2] Its utility in organic synthesis is underpinned by its distinct physical and chemical characteristics.

Core Properties

The fundamental properties of the compound are summarized below. It is recommended to store the compound at 2-8°C to maintain its integrity.[3]

PropertyValueSource(s)
CAS Number 913373-43-0[1]
Molecular Formula C₅H₄BClFNO₂[2]
Molecular Weight 175.35 g/mol [2]
Appearance White to off-white solid/powder[1]
Purity Typically ≥95%[3]
Storage Temperature 2-8°C[3]
Predicted Boiling Point 332.6°C at 760 mmHg[3]
Predicted pKa 5.55 ± 0.58[3]
InChI Key DRMCJBKKTDFORC-UHFFFAOYSA-N[2]
Spectroscopic Characterization (Predicted)

Accurate spectroscopic analysis is essential for verifying the structure and purity of the reagent. While experimental spectra should be acquired for each batch, the following provides predicted Nuclear Magnetic Resonance (NMR) data based on the analysis of its structural components and closely related analogues.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the nitrogen, chlorine, and fluorine atoms will shift these protons downfield.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbon atoms directly bonded to the electronegative chlorine (C-2) and fluorine (C-5) atoms, as well as the carbon bearing the boronic acid group (C-3), will show characteristic chemical shifts and C-F coupling.

NucleusPredicted Chemical Shift (δ, ppm)Rationale
¹H NMR
H-4~8.0 - 8.2Deshielded by adjacent electronegative nitrogen and C-Cl bond.
H-6~8.5 - 8.7Deshielded by adjacent nitrogen and C-F bond.
B(OH)₂~5.0 - 7.0 (broad)Exchangeable protons; chemical shift is solvent and concentration dependent.
¹³C NMR
C-2~150 - 155Attached to chlorine and adjacent to nitrogen.
C-3~125 - 130Carbon bearing the boronic acid group; signal may be broad.
C-4~140 - 145Influenced by adjacent boronic acid and fluorine.
C-5~155 - 160 (d)Attached to fluorine, will exhibit a large ¹JCF coupling constant.
C-6~145 - 150 (d)Adjacent to nitrogen, will exhibit a ²JCF coupling constant.

Synthesis and Mechanistic Insights

The preparation of pyridinyl boronic acids is most reliably achieved through halogen-metal exchange followed by borylation with a trialkyl borate. This method offers a robust and scalable route to this compound from a suitable dihalopyridine precursor, such as 2-chloro-3-bromo-5-fluoropyridine.

The causality behind this choice lies in the differential reactivity of carbon-halogen bonds during lithium-halogen exchange. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for regioselective formation of the organolithium intermediate at the 3-position. This intermediate is then trapped in situ by a borate ester. The reaction must be conducted under strictly anhydrous conditions at cryogenic temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the highly reactive organolithium species.[4][5]

Synthesis_of_2_Chloro_5_fluoropyridine_3_boronic_acid reactant 2-Chloro-3-bromo-5-fluoropyridine p1 reactant->p1 intermediate 2-Chloro-5-fluoro-3-lithiopyridine p2 intermediate->p2 product This compound reagent1 1. n-BuLi, THF, -78 °C reagent2 2. B(O-i-Pr)₃ reagent3 3. H₃O⁺ workup p1->intermediate Lithium-Halogen Exchange p1->reagent1 p2->product Borylation & Hydrolysis p2->reagent2 p2->reagent3

Caption: Plausible synthetic route via lithium-halogen exchange and borylation.

Exemplary Synthesis Protocol

This protocol is a representative procedure based on established methodologies for analogous compounds.[4][5]

  • Reactor Setup: Under an inert nitrogen atmosphere, charge a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with the precursor 2-chloro-3-bromo-5-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour after the addition is complete.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After addition, allow the mixture to stir at -78 °C for 30 minutes before gradually warming to room temperature over 2 hours.

  • Quench and Workup: Quench the reaction by slowly adding 2 M aqueous HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or trituration from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C(sp²)–C(sp²) bonds, a linkage central to many pharmaceuticals and functional materials.

In this context, the boronic acid's C-B bond is the reactive site. The C-F bond is generally inert under typical Suzuki conditions, providing metabolic stability in a drug discovery context. The C-Cl bond at the 2-position is less reactive than a corresponding C-Br or C-I bond but can be activated for a subsequent, orthogonal cross-coupling reaction under more forcing conditions, enabling sequential functionalization.[5]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The base is a critical component, as it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex label_oa Oxidative Addition trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex label_trans Transmetalation trans_complex->pd0 Regenerates Catalyst product R¹-R² trans_complex->product label_re Reductive Elimination reactant1 Ar-X (Electrophile) reactant1->pd0 reactant2 Boronic Acid (R²)Base reactant2->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[6]

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Combine Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) inert 2. Evacuate & Backfill with Inert Gas setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (e.g., 90°C, 12h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Cool, Dilute & Wash monitor->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care. The following guidelines are synthesized from available Safety Data Sheets (SDS).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[4] Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid formation of dust and aerosols. Use non-sparking tools to prevent electrostatic discharge.[4]

  • Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical advice.

Conclusion

This compound is a high-value synthetic intermediate that provides a strategic entry point for the synthesis of complex, fluorinated pyridine derivatives. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, allows for the controlled and predictable introduction of the 2-chloro-5-fluoropyridinyl moiety. By understanding its properties, synthesis, and reaction protocols, researchers can effectively leverage this building block to accelerate innovation in drug discovery and materials science.

References

An In-depth Technical Guide to Dabrafenib: A Targeted BRAF Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The inquiry specified CAS 884494-36-4, which corresponds to the chemical intermediate 3-Bromo-2-chloro-5-fluoropyridine[1][2][3][4][5][6][7][8][9][10][11]. However, the detailed requirements for a technical guide on a therapeutic agent with complex biological activity strongly suggest that the intended subject is the BRAF inhibitor Dabrafenib (GSK2118436). This guide will focus on Dabrafenib, a compound for which 3-Bromo-2-chloro-5-fluoropyridine may serve as a building block in its synthesis[2][12].

Introduction to Dabrafenib

Dabrafenib, marketed under the trade name Tafinlar®, is a potent and selective inhibitor of RAF kinases, primarily targeting mutations in the BRAF gene.[13][14][15] It is a cornerstone of targeted therapy for several cancers, most notably for unresectable or metastatic melanoma with BRAF V600 mutations.[16][17][18][19][20][21] The discovery and development of Dabrafenib represent a significant advancement in personalized medicine, offering improved outcomes for patients with specific genetic markers.[22][23] This guide provides a comprehensive overview of its chemical properties, mechanism of action, clinical applications, and key experimental protocols for research and development professionals.

Chemical Structure and Physicochemical Properties

Dabrafenib is an orally bioavailable compound.[24] The active pharmaceutical ingredient is often formulated as dabrafenib mesylate, a salt form that enhances its properties for drug delivery.[24]

Chemical Identity
IdentifierValue
IUPAC Name N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
CAS Number 1195765-45-7 (Dabrafenib free base)
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[24]
Molecular Weight 519.56 g/mol (Dabrafenib free base)
Physicochemical Properties
PropertyValueSource
Appearance White to slightly colored solid
Solubility Very slightly soluble at pH 1, practically insoluble above pH 4 in aqueous media
pKa 6.6, 2.2, -1.5
Storage Store at room temperature[4]

Note: The properties of the mesylate salt (CAS: 1195768-06-9) may differ slightly.[24]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib's therapeutic effect is derived from its targeted inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[13][14][16] In many cancers, particularly melanoma, a specific mutation in the BRAF gene (V600E or V600K) leads to constitutive activation of the BRAF protein.[15][16][25] This aberrant activation drives uncontrolled cell proliferation and survival.[16]

Dabrafenib acts as an ATP-competitive inhibitor, binding to the active conformation of the mutant BRAF kinase.[13][14] This binding action blocks the phosphorylation of downstream targets MEK1 and MEK2, which in turn prevents the activation of ERK.[14][16] The ultimate result is an inhibition of the signaling cascade, leading to G1 cell cycle arrest and apoptosis in tumor cells harboring the BRAF V600 mutation.[14]

Interestingly, in cells with wild-type BRAF, Dabrafenib can cause a paradoxical activation of the MAPK pathway, which is a key consideration in its clinical use and the rationale for combination therapies.[14]

MAPK_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF_mut Mutant BRAF (V600E/K) RAS->BRAF_mut Activates MEK MEK1/2 BRAF_mut->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Dabrafenib Dabrafenib Dabrafenib->BRAF_mut Inhibits caption Dabrafenib inhibits mutant BRAF, blocking the MAPK pathway. Proliferation_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture Cells (e.g., A375) Plate 2. Plate Cells (96-well plate) Culture->Plate Treat 4. Treat Cells Plate->Treat Compound 3. Prepare Dabrafenib Serial Dilutions Compound->Treat Incubate 5. Incubate (72 hours) Treat->Incubate Assess 6. Assess Viability (e.g., MTT assay) Incubate->Assess Analyze 7. Calculate IC50 Assess->Analyze caption Workflow for an in vitro cell proliferation assay.

References

A Deep Dive into the Spectroscopic Characterization of 2-Chloro-5-fluoropyridine-3-boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Well-Characterized Building Block

In the landscape of modern drug discovery and development, the precise structural elucidation of molecular building blocks is not merely a perfunctory step but a cornerstone of success. 2-Chloro-5-fluoropyridine-3-boronic acid, with its strategically positioned functional groups, represents a versatile reagent in synthetic chemistry, particularly in the construction of complex bioactive molecules through cross-coupling reactions. Its pyridine core, halogen substitutions, and reactive boronic acid moiety offer multiple points for molecular elaboration. This guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive characterization of this compound, ensuring its identity, purity, and stability for research and development applications. We will delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering field-proven insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy stands as the most powerful tool for the unambiguous structural determination of this compound in solution. A multi-nuclear approach, encompassing ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum of this compound is expected to reveal two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the chlorine, fluorine, and boronic acid groups will significantly influence their chemical shifts, pushing them downfield.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.2 - 8.4d~2-3 Hz
H-6~8.6 - 8.8d~2-3 Hz
B(OH)₂~5.0 - 8.0br s-

Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the pyridine ring. The proton at the 6-position (H-6) is anticipated to be the most downfield due to its proximity to the electronegative nitrogen and the deshielding effect of the adjacent fluorine atom. The proton at the 4-position (H-4) will also be downfield but to a lesser extent. The coupling between these two protons is expected to be a small meta-coupling. The boronic acid protons are exchangeable and will appear as a broad singlet; their chemical shift is highly dependent on the solvent, concentration, and water content.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide five signals, one for each carbon atom in the pyridine ring. The carbon atoms directly attached to the electronegative substituents (Cl, F, and B) will exhibit characteristic chemical shifts and may show coupling to fluorine and boron.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to JC-F)
C-2~150 - 155d
C-3~125 - 130(broad)
C-4~140 - 145d
C-5~155 - 160d
C-6~145 - 150d

Expert Interpretation: The carbon attached to the fluorine (C-5) is expected to show a large one-bond carbon-fluorine coupling constant (¹JC-F), resulting in a doublet. The other carbons will exhibit smaller two- or three-bond couplings to fluorine. The carbon bearing the boronic acid group (C-3) may appear as a broad signal due to quadrupolar relaxation of the attached boron nucleus.

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom at the 5-position. The chemical shift will be indicative of the electronic environment around the fluorine.

Predicted ¹⁹F NMR Data:

The fluorine signal is expected to appear as a doublet of doublets due to coupling with H-4 and H-6. The chemical shift is typically referenced to an external standard like CFCl₃. The expected chemical shift would be in the typical range for an aryl fluoride.

Field Insight: The precise chemical shift in ¹⁹F NMR is very sensitive to the solvent and the electronic nature of the other substituents on the ring.[1][2] This sensitivity makes it an excellent tool for detecting subtle changes in the molecule's environment or binding interactions.

¹¹B NMR Spectroscopy: Characterizing the Boronic Acid Moiety

¹¹B NMR is crucial for directly observing the boron center. Boronic acids exist in equilibrium between a trigonal planar sp² hybridized state and, in the presence of Lewis bases (like water or a suitable solvent), a tetrahedral sp³ hybridized boronate species.

Predicted ¹¹B NMR Data:

A broad signal is expected in the region of δ 28-33 ppm , which is characteristic of a trigonal boronic acid.[3] The presence of a tetrahedral boronate species would result in a sharper signal at a higher field (upfield), typically between δ 5-10 ppm . The observed chemical shift and line width will be an average of these two species, depending on the solvent and pH.

Trustworthiness through Self-Validation: Observing the characteristic broad signal for the trigonal boron provides strong evidence for the presence of the boronic acid functionality. Any significant deviation from this expected range could indicate degradation or the formation of boroxines (anhydrides), which typically appear at slightly lower field (~33 ppm).[3]

Experimental Protocol for NMR Spectroscopy

A robust and self-validating protocol for NMR analysis is critical.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing & Analysis P1 Weigh 5-10 mg of This compound P2 Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d6) P1->P2 P3 Transfer to a clean, dry NMR tube P2->P3 A1 Acquire ¹H NMR Spectrum P3->A1 Analyze A2 Acquire ¹³C{¹H} NMR Spectrum A1->A2 A3 Acquire ¹⁹F NMR Spectrum A2->A3 A4 Acquire ¹¹B NMR Spectrum A3->A4 D1 Process spectra (FT, phasing, baseline correction) A4->D1 Process D2 Integrate ¹H signals and measure coupling constants D1->D2 D3 Assign ¹H, ¹³C, ¹⁹F, and ¹¹B resonances D2->D3 D4 Compare with predicted data and known literature D3->D4

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the solid compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -OH protons). Ensure the NMR tube is clean and dry to avoid impurities.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment should be run. Due to the low natural abundance of ¹³C, a longer acquisition time will be necessary.

  • ¹⁹F and ¹¹B NMR Acquisition: These nuclei should be observed directly using appropriate pulse sequences. For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the proton signals, determine the multiplicities and coupling constants, and assign the peaks based on the predicted chemical shifts and coupling patterns.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an indispensable technique for determining the molecular weight of this compound and confirming its elemental composition.

Expected Mass Spectrometry Data:

The nominal molecular weight of C₅H₄BClFNO₂ is approximately 175.35 g/mol .[4] High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, which can be used to confirm the elemental formula.

  • Electrospray Ionization (ESI): In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 176.0. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 174.0.

  • Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two major peaks separated by two mass units for any chlorine-containing fragment.

Challenges and Solutions: Boronic acids are prone to dehydration to form cyclic boroxines (trimers). This can complicate the mass spectrum, leading to ions corresponding to the trimer. To minimize this, gentle ionization techniques and optimized source conditions are recommended.

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-TOF or Orbitrap) cluster_proc_ms Data Analysis MSP1 Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol) MSA1 Infuse the sample into the mass spectrometer MSP1->MSA1 Analyze MSA2 Optimize ionization source parameters MSA3 Acquire data in both positive and negative ion modes MSD1 Identify the molecular ion peak MSA3->MSD1 Process MSD2 Analyze the isotopic pattern for chlorine MSD3 Perform elemental composition calculation (HRMS)

Caption: A streamlined workflow for mass spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Optimize the ESI source parameters (e.g., capillary voltage, gas flow, and temperature) to achieve stable ionization and minimize fragmentation and boroxine formation. Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion peak and its corresponding isotopic pattern. Use the accurate mass measurement to calculate the elemental composition and confirm that it matches the expected formula of C₅H₄BClFNO₂.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected FT-IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (boronic acid)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=C, C=N stretch (pyridine ring)1400 - 1600Medium to Strong
B-O stretch1300 - 1400Strong
C-Cl stretch700 - 800Medium
C-F stretch1000 - 1100Strong

Authoritative Grounding: The broad O-H stretching band is a hallmark of the boronic acid functionality, often participating in hydrogen bonding. The strong B-O stretching vibration further confirms the presence of the boronic acid group. The C-F and C-Cl stretching frequencies are characteristic of halogenated aromatic compounds.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is highly recommended as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Place the sample in the instrument and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

Conclusion: A Triad of Techniques for Unambiguous Characterization

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. By following the detailed protocols and interpretative guidance outlined in this guide, researchers and drug development professionals can confidently verify the identity, purity, and integrity of this valuable synthetic building block, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

A Technical Guide to the Stability and Storage of 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to reproducible and successful outcomes. 2-Chloro-5-fluoropyridine-3-boronic acid is a key building block in the synthesis of complex molecules, particularly in the realm of pharmaceuticals. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. However, like many boronic acids, its stability can be a critical concern, impacting both storage longevity and reaction efficiency. This guide provides an in-depth understanding of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its viability in research and development.

The Chemical Nature and Inherent Instabilities of Heterocyclic Boronic Acids

This compound belongs to the class of heteroaryl boronic acids. The presence of the electron-deficient pyridine ring, further substituted with electron-withdrawing chloro and fluoro groups, influences the reactivity and stability of the boronic acid moiety. While essential for its synthetic utility, this chemical makeup also predisposes the molecule to several degradation pathways.

The primary modes of degradation for boronic acids are protodeboronation and the formation of cyclic anhydrides (boroxines).

Protodeboronation: The Primary Degradation Pathway

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often the most significant contributor to the degradation of aryl and heteroaryl boronic acids, leading to the formation of 2-chloro-5-fluoropyridine as an impurity. The susceptibility to protodeboronation is influenced by moisture, pH, and the electronic characteristics of the pyridine ring. The electron-withdrawing nature of the chloro and fluoro substituents can affect the rate of this degradation pathway.

Boroxine Formation: A Reversible Dehydration

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine. While boroxine formation is a reversible process and boroxines are often competent in cross-coupling reactions, their presence can complicate stoichiometry and reaction kinetics. The equilibrium between the boronic acid and its boroxine is influenced by the presence of water.

Recommended Storage Conditions for Optimal Stability

Proper storage is the most critical factor in preserving the integrity of this compound. The following guidelines are based on general best practices for boronic acids and specific supplier recommendations.

ParameterRecommendationRationale
Temperature 2-8°C [1]Reduced temperature slows down the rate of chemical degradation, including protodeboronation.
Atmosphere Inert (Argon or Nitrogen) Minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolytic and oxidative degradation.
Container Tightly sealed, opaque containers Prevents the ingress of moisture and light. Glass or high-density polyethylene (HDPE) are suitable materials.[1]
Moisture Store in a dry environment Moisture is a key reactant in protodeboronation. Use of a desiccator is recommended for long-term storage.
Light Protect from light While specific photostability data is limited, it is a general best practice to protect boronic acids from light to prevent potential photo-degradation.

Experimental Workflow: Handling and Preparation of Solutions

Adherence to a strict handling protocol is essential to minimize degradation during experimental use. The following workflow outlines the recommended steps for handling the solid and preparing solutions of this compound.

G cluster_storage Initial Storage cluster_handling Handling Solid cluster_solution Solution Preparation storage Store at 2-8°C under inert atmosphere equilibration Equilibrate container to room temperature in a desiccator storage->equilibration Retrieve weighing Weigh quickly under inert atmosphere (glovebox or argon balloon) equilibration->weighing Prevent condensation dissolution Dissolve immediately before use weighing->dissolution Transfer solvent Use anhydrous solvents solvent->dissolution solution_storage Store solutions under inert atmosphere and use promptly dissolution->solution_storage

Figure 1. Recommended workflow for handling this compound.
Step-by-Step Protocol for Solution Preparation:

  • Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: Whenever possible, handle the solid compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with an argon or nitrogen backfill). This minimizes exposure to air and moisture.

  • Weighing: Weigh the required amount of the boronic acid quickly and transfer it to a dry reaction vessel that has been purged with an inert gas.

  • Solvent Selection: Use anhydrous solvents for preparing solutions. The presence of water can initiate protodeboronation.

  • Dissolution and Use: Dissolve the boronic acid in the anhydrous solvent immediately before its intended use. Avoid preparing stock solutions for long-term storage, as the stability of the compound in solution is generally lower than in its solid state.

  • Solution Storage: If a solution must be stored for a short period, keep it under an inert atmosphere and protected from light.

Addressing Instability: The Use of Boronic Acid Surrogates

For applications where the inherent instability of this compound poses a significant challenge, the use of more stable derivatives should be considered. Boronate esters, such as the pinacol ester, or N-methyliminodiacetic acid (MIDA) boronates are common strategies to enhance stability.[2] These derivatives often exhibit improved shelf-life and can be used directly in many cross-coupling reactions, releasing the active boronic acid in situ.

Conclusion

The successful application of this compound in synthetic chemistry is intrinsically linked to an understanding and mitigation of its inherent instabilities. By adhering to stringent storage and handling protocols, researchers can significantly extend the shelf-life of this valuable reagent and ensure the reliability of their experimental results. The core principles of maintaining a cold, dry, and inert environment are paramount. For particularly sensitive applications, the use of stabilized boronic acid surrogates offers a robust alternative.

References

Solubility Profile of 2-Chloro-5-fluoropyridine-3-boronic acid in Organic Solvents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

2-Chloro-5-fluoropyridine-3-boronic acid is a pivotal building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex molecules for drug discovery.[1][2] The success of these synthetic steps, as well as subsequent purification and formulation processes, is critically dependent on the compound's solubility in organic solvents. This technical guide provides a comprehensive analysis of the physicochemical properties of this compound that govern its solubility. It addresses the inherent challenges associated with measuring boronic acid solubility, presents a theoretical solubility profile, and furnishes a detailed, field-proven experimental protocol for its quantitative determination. This document is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical tools necessary to make informed decisions regarding solvent selection and experimental design.

Introduction: The Critical Role of Solubility in Synthesis and Development

The strategic incorporation of halogenated pyridine scaffolds is a cornerstone of modern drug design. This compound represents a highly versatile reagent, offering multiple reaction handles for constructing biaryl and heteroaryl structures central to many pharmaceutical agents.[1] However, its utility is fundamentally linked to its behavior in solution.

Inadequate solubility can lead to:

  • Poor Reaction Kinetics: Heterogeneous reaction mixtures often result in slow and incomplete conversions, leading to lower yields and complex product mixtures.

  • Challenges in Purification: Selecting an appropriate solvent system for crystallization or chromatography depends on differential solubility between the desired product and impurities.

  • Difficulties in Formulation: For compounds intended for biological screening or preclinical studies, achieving a desired concentration in a suitable delivery vehicle is paramount.

This guide moves beyond simple data provision to explain the underlying chemical principles that dictate the solubility of this specific boronic acid, empowering scientists to troubleshoot and optimize their workflows.

Physicochemical Properties Influencing Solubility

The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure and its interaction with the solvent. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceImplication for Solubility
Molecular FormulaC₅H₄BClFNO₂[3][4]Indicates a small, relatively polar heterocyclic structure.
Molecular Weight175.35 g/mol [3][4]Low molecular weight generally favors solubility.
FormSolid[4][5]Crystal lattice energy must be overcome by solvent-solute interactions for dissolution to occur.
Predicted pKa5.55 ± 0.58[3]The boronic acid moiety is a Lewis acid.[2] This pKa suggests it is a moderately weak acid, influencing its interaction with protic vs. aprotic solvents.
Predicted LogP-0.44610[3]A negative LogP value indicates a preference for hydrophilic/polar environments over lipophilic/nonpolar ones.
Polar Surface Area (PSA)53.35 Ų[3]The PSA, arising from the boronic acid group and the pyridine nitrogen, suggests a strong potential for hydrogen bonding with polar solvents.

The molecule's structure presents a duality: the polar boronic acid and pyridine nitrogen moieties promote solubility in polar solvents (e.g., alcohols, DMSO), while the chlorinated and fluorinated aromatic ring provides some lipophilic character that may allow for solubility in moderately polar solvents like ethers or chlorinated solvents.

The Boroxine Challenge: A Critical Consideration for Boronic Acids

A significant and often overlooked challenge in determining the solubility of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6][7] This is not a degradation pathway but a reversible equilibrium that can significantly complicate solubility measurements.

Caption: Equilibrium between boronic acid monomer and its boroxine trimer.

The boroxine trimer is substantially less polar than the parent boronic acid. Therefore, the measured solubility in a given solvent can vary dramatically depending on the purity of the starting material (i.e., its boroxine content) and the conditions of the experiment (e.g., temperature, presence of trace water).[6] This equilibrium is a key reason why obtaining repeatable solubility data for boronic acids is notoriously difficult.[6]

Theoretical Qualitative Solubility Profile

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)Soluble to Highly Soluble Strong dipole-dipole interactions and potential hydrogen bond acceptance. DMSO is often an excellent solvent for boronic acids.[9]
Polar Protic Methanol, Ethanol, IsopropanolSoluble Strong hydrogen bonding capability with the boronic acid and pyridine nitrogen. May form boronic esters in situ.
Ethers Tetrahydrofuran (THF), 2-MeTHF, DioxaneModerately Soluble Ethers are good solvents for many boronic acids and are commonly used in Suzuki-Miyaura reactions.[6]
Ketones Acetone, 3-PentanoneModerately Soluble Ketones show good solubility for phenylboronic acid.
Chlorinated Dichloromethane (DCM), ChloroformSlightly to Moderately Soluble Moderate polarity may allow for some dissolution. Chloroform has shown moderate solubility for phenylboronic acid.
Aromatic Hydrocarbons Toluene, XyleneSlightly Soluble to Insoluble Primarily nonpolar interactions are insufficient to overcome the crystal lattice energy of this polar molecule.
Aliphatic Hydrocarbons Hexanes, HeptaneInsoluble Mismatch in polarity. Hydrocarbons are very poor solvents for boronic acids.[8]

Disclaimer: This table is a theoretical guide. Experimental verification is essential for any critical application.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of published data, this section provides a robust, step-by-step protocol based on the dynamic (or synthetic) method, which is well-suited for determining the solubility of boronic acids.[6][7] This method involves slowly heating a slurry of known composition until a clear solution is observed, defining the solid-liquid equilibrium point.

Pre-Experiment Considerations (Trustworthiness Pillar)
  • Material Purity: Use the highest purity this compound available. The presence of the boroxine anhydride will lead to inaccurate (and likely lower) solubility measurements in polar solvents. Consider an initial purification step, such as recrystallization from an aqueous mixture, to ensure the material is predominantly in the acid form.[6]

  • Solvent Purity: Use anhydrous solvents where possible to minimize variability, especially when assessing solubility in aprotic solvents where the boroxine equilibrium is a concern.

Experimental Workflow

Caption: Workflow for Dynamic Solubility Measurement.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Into a 4 mL glass vial equipped with a small magnetic stir bar, accurately weigh approximately 10 mg of this compound. Record the mass to ±0.01 mg.

    • Using a calibrated pipette, add a precise volume (e.g., 0.200 mL) of the desired organic solvent.

    • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

    • Calculate the initial concentration in mg/mL and mol/L.

  • Equilibrium Measurement:

    • Place the sealed vial into a programmable heating block or oil bath equipped with a magnetic stirrer and a calibrated temperature probe.

    • Begin stirring at a moderate rate (e.g., 300 RPM) to ensure the suspension is homogeneous.

    • Heat the sample slowly, at a rate of approximately 0.5 °C per minute. Causality Explanation: Slow heating is critical to ensure the system remains at thermal equilibrium and to accurately observe the point of complete dissolution.

    • Visually inspect the sample against a dark background with good lighting. Record the temperature (T_clear ) at which the last solid particle dissolves, resulting in a completely clear solution.

  • Validation Step:

    • Slowly cool the solution at a similar rate (0.5 °C per minute).

    • Record the temperature at which turbidity or crystal formation is first observed (T_turbidity ).

    • The true equilibrium temperature is the average of T_clear and T_turbidity. A large difference between these two values may indicate that the heating/cooling rate is too fast.

  • Data Point Generation:

    • To build a solubility curve, repeat steps 1-3 with different, known amounts of solvent or solute to generate data for various concentrations.

Application of Solubility Data in Drug Development

The experimentally determined solubility data is immediately actionable:

  • Reaction Solvent Selection: For a Suzuki-Miyaura coupling, a solvent like THF or Dioxane, in which the boronic acid has moderate to high solubility at the reaction temperature (e.g., 80 °C), would be an excellent choice.[10] The data allows for calculating the maximum possible concentration, potentially intensifying the process.

  • Crystallization Design: To purify the product of a reaction, one would select a solvent in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below (e.g., isopropanol or chloroform).[6]

  • Compound Screening: For creating stock solutions for biological assays, a solvent like DMSO, in which the compound is highly soluble, is typically chosen.[9] Knowing the upper solubility limit prevents compound precipitation in the assay plates.

Conclusion

While a definitive, published dataset on the solubility of this compound in a wide range of organic solvents is lacking, a comprehensive understanding of its physicochemical properties provides a robust framework for predicting its behavior. The compound's polar nature suggests preferential solubility in polar aprotic and protic solvents, with moderate solubility in ethers and ketones. The primary challenge in handling this and other boronic acids is the equilibrium with the less-polar boroxine anhydride, which can lead to inconsistent results. By employing the rigorous dynamic solubility measurement protocol detailed in this guide, researchers can generate reliable, in-house data to guide solvent selection, optimize reaction conditions, and streamline purification processes, thereby accelerating the drug discovery and development pipeline.

References

molecular weight and formula of 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-fluoropyridine-3-boronic acid: Properties, Applications, and Protocols

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a crucial building block in modern organic synthesis. Its unique structural arrangement, featuring an electron-deficient pyridine ring substituted with a chloro group, a fluoro group, and a reactive boronic acid moiety, makes it a highly versatile reagent. For researchers, scientists, and professionals in drug development, this compound offers a gateway to novel molecular architectures, particularly through its application in palladium-catalyzed cross-coupling reactions.

The strategic placement of halogen atoms can significantly influence the physicochemical properties of a molecule, such as metabolic stability and binding affinity, making this scaffold particularly valuable in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its properties, core applications, field-proven experimental protocols, and safety considerations, grounded in authoritative scientific principles.

Part 1: Physicochemical Properties and Characterization

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its characteristics are well-documented.[3] The presence of both a chlorine and a fluorine atom on the pyridine ring creates an electron-poor system, which influences the reactivity of the boronic acid group in cross-coupling reactions.

Key Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₅H₄BClFNO₂[3][4]
Molecular Weight 175.35 g/mol [4]
CAS Number 913373-43-0, 884494-36-4[3][4][5]
Appearance Solid[3]
Boiling Point 332.6 °C at 760 mmHg[4]
Density 1.51 g/cm³[4]
Flash Point 154.9 °C[4]
Storage Temperature 2-8 °C (Refrigerated)[4]

Standard analytical techniques for confirming the identity and purity of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 2: Core Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide.[7]

Mechanistic Rationale

Expertise & Experience: The value of this compound in this context lies in its ability to introduce the 2-chloro-5-fluoropyridinyl moiety into a target molecule. The boronic acid group is the active component for the coupling, while the C-Cl bond is significantly less reactive under typical Suzuki conditions, preventing self-coupling and allowing for selective C-C bond formation at the C-B linkage.[8] The electron-withdrawing nature of the pyridine ring and its halogen substituents modulates the nucleophilicity of the boronic acid, influencing transmetalation rates.[8]

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established, multi-step process involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pdiil_complex R¹-Pd(II)L_n-X (Aryl Halide Complex) oxidative_add->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation pdiil_r1r2 R¹-Pd(II)L_n-R² (Diorganopalladium Complex) transmetalation->pdiil_r1r2 reductive_elim Reductive Elimination pdiil_r1r2->reductive_elim reductive_elim->pd0 Regenerates Catalyst product R¹-R² (Coupled Product) reductive_elim->product boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base base->transmetalation aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_add

General Catalytic Cycle of the Suzuki-Miyaura Reaction.
Authoritative Grounding & Self-Validating Protocol

The following protocol is a robust, self-validating procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and is based on established methodologies for heteroaryl couplings.[8][9]

Objective: To couple this compound with 4-bromoanisole.

Reagents & Materials:

  • This compound (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Brine

  • Silica Gel for column chromatography

Equipment:

  • Oven-dried Schlenk tube or reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and Na₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen. Causality: The Pd(0) active catalyst is sensitive to oxygen, and its removal is crucial for preventing catalyst degradation and ensuring reaction efficiency.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry. Causality: A mixed aqueous-organic solvent system is often required to dissolve both the organic reactants and the inorganic base.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product, 2-Chloro-5-fluoro-3-(4-methoxyphenyl)pyridine.

Experimental_Workflow start 1. Combine Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent react 4. Heat and Stir (90-100 °C, 8-24h) solvent->react workup 5. Aqueous Work-up (EtOAc, Water, Brine) react->workup purify 6. Dry, Concentrate, Purify (MgSO₄, Rotovap, Chromatography) workup->purify product Pure Product purify->product

Suzuki-Miyaura Experimental Workflow.

Part 3: Significance in Drug Discovery

Heterocyclic scaffolds are cornerstones of medicinal chemistry, and fluorinated pyridines are particularly sought after. The inclusion of fluorine can enhance a drug candidate's metabolic stability by blocking sites of oxidative metabolism, and it can improve binding affinity to target proteins through favorable electrostatic interactions.[1]

This compound serves as a key intermediate for synthesizing complex molecules with potential therapeutic applications, including anticancer and antibiotic agents.[1][10] Its structure allows for the facile introduction of a functionalized pyridine ring, a common motif in many FDA-approved drugs.

Drug_Discovery_Pathway start 2-Chloro-5-fluoropyridine- 3-boronic acid suzuki Suzuki Coupling with R¹-X start->suzuki intermediate Intermediate A (Biaryl Compound) suzuki->intermediate modification Further Functionalization (e.g., SNAr at C-Cl) intermediate->modification final_compound Complex Drug-like Molecule modification->final_compound

Hypothetical pathway using the reagent in drug discovery.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as an irritant.[11][12]

Hazard StatementPrecautionary MeasuresReference(s)
Causes skin irritation Wear protective gloves and clothing. Wash skin thoroughly after handling.[11][12]
Causes serious eye irritation Wear eye/face protection (safety goggles).[11][12]
May cause respiratory irritation Avoid breathing dust. Use only outdoors or in a well-ventilated area (fume hood).[11][12]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically under refrigeration (2-8°C).[12][13]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Ensure eyewash stations and safety showers are accessible.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Uncleaned containers should be treated as the product itself.[14]

Conclusion

This compound is a high-value synthetic intermediate with significant utility for researchers in organic chemistry and drug discovery. Its primary strength lies in its role as a robust coupling partner in Suzuki-Miyaura reactions, enabling the efficient synthesis of complex biaryl structures containing the medicinally relevant 2-chloro-5-fluoropyridine scaffold. By understanding its properties, mastering its application in proven protocols, and adhering to strict safety guidelines, scientists can effectively leverage this powerful building block to advance their research and development goals.

References

A Technical Guide to 2-Chloro-5-fluoropyridine-3-boronic acid: Sourcing, Quality Control, and Application in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 2-Chloro-5-fluoropyridine-3-boronic acid, a critical building block in modern medicinal chemistry. We will move beyond simple catalog data to explore the practical considerations for sourcing, implementing rigorous quality control, and successfully applying this reagent in the synthesis of complex molecules, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices is emphasized to ensure both technical accuracy and field-proven insight.

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

This compound (CAS No. 913373-43-0) is a trifunctionalized heterocyclic reagent of significant interest in drug discovery.[1] Its structure is notable for several key features:

  • A Pyridine Core: A foundational scaffold in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.

  • A Boronic Acid Moiety: The functional group that enables its participation as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used C-C bond-forming reactions in organic synthesis.[2][3]

  • Ortho-Chloro and Meta-Fluoro Substitution: These electron-withdrawing halogens modulate the electronic properties of the pyridine ring, influencing its reactivity and the physicochemical properties of the final compound. The fluorine atom, in particular, is often strategically incorporated to enhance metabolic stability or binding affinity.

The combination of these features makes this reagent a valuable tool for introducing a 2-chloro-5-fluoropyridinyl moiety into target molecules, a common strategy in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.[4]

Chemical Properties:

Property Value
CAS Number 913373-43-0
Molecular Formula C₅H₄BClFNO₂
Molecular Weight 175.35 g/mol [1]
Appearance Typically an off-white to white solid[1]

| Storage Temperature | 2-8°C[5] |

Commercial Suppliers and Sourcing Considerations

The reliable sourcing of key starting materials is a critical, and often underestimated, aspect of a successful research campaign. This compound is available from a range of commercial suppliers, and the selection process should extend beyond simple cost analysis.

SupplierPurity Levels OfferedNoteworthy Attributes
Fisher Scientific (via eMolecules) ≥96%Broad distribution network.[6][7]
CymitQuimica ≥98%Provides detailed chemical properties.[1][8]
LookChem Aggregator 95-98%Lists multiple manufacturers and distributors.[5]
BLD Pharm Custom PurityOften provides detailed analytical data upon request.

Expert Insight on Supplier Selection:

  • Purity is Paramount: For use in sensitive palladium-catalyzed reactions, a purity of ≥97% is strongly recommended. Boronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides). While this is often a reversible process, high levels of boroxine can complicate stoichiometry calculations and affect reaction kinetics. Always request a certificate of analysis (CoA) to verify purity by a quantitative method like HPLC or qNMR.

  • Consistency is Key: For long-term projects or scale-up activities, supplier consistency is crucial. A change in the impurity profile between batches, even if the overall purity remains high, can necessitate re-optimization of reaction conditions.

  • Documentation Matters: A reputable supplier will readily provide a comprehensive Safety Data Sheet (SDS) and a batch-specific CoA. The absence of this documentation should be considered a significant red flag.

Quality Control and Analytical Characterization: A Self-Validating System

Upon receipt of any new batch of this compound, it is imperative to perform in-house quality control to verify its identity, purity, and integrity. This protocol serves as a self-validating system to ensure the reliability of your starting material before committing it to a complex synthesis.

Mandatory Visualization: Incoming Material QC Workflow

The following diagram outlines the logical flow for the quality control analysis of a newly received batch of this compound.

QC_Workflow Figure 1: QC Workflow for Incoming Boronic Acid cluster_physical Physical & Chemical Verification cluster_analytical Analytical Chemistry cluster_decision Decision A Receive Material & Verify Documentation (CoA, SDS) B Visual Inspection (Color, Form) A->B C Solubility Test (e.g., DMSO, Methanol) B->C D Purity Assessment by HPLC C->D Proceed if soluble E Structural Confirmation by ¹H & ¹³C NMR D->E F Mass Confirmation by LC-MS E->F G Material Passes Spec? F->G H Release to Synthesis G->H Yes I Reject & Contact Supplier G->I No

Caption: A logical workflow for the quality control of incoming this compound.

Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust starting point for the reversed-phase HPLC analysis of this compound. The goal is to achieve a sharp peak for the main component, well-resolved from any potential impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water.

  • Injection Volume: 10 µL.

  • Acceptance Criteria: Purity ≥97% by peak area normalization.

Causality Behind Choices: The C18 column is a standard choice for moderately polar aromatic compounds. The formic acid in the mobile phase helps to protonate the boronic acid, leading to sharper peak shapes and more reproducible retention times. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like the boroxine anhydride) are effectively separated and detected.[9][10]

Experimental Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR is the definitive technique for confirming the chemical structure of the material.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Analysis:

    • Expected Chemical Shifts (δ, ppm): The aromatic region will show two distinct signals corresponding to the two protons on the pyridine ring. A broad singlet, typically between 8.0 and 9.0 ppm, is expected for the B(OH)₂ protons. The exact positions of the aromatic protons will be influenced by the chloro and fluoro substituents.

  • ¹³C NMR Analysis:

    • Expected Signals: Five signals are expected in the aromatic region (approx. 110-160 ppm). The carbon attached to the boron (C-3) may appear as a broad signal due to quadrupolar relaxation. The carbon atoms attached to fluorine will exhibit splitting (C-F coupling).

  • ¹⁹F NMR Analysis: A single resonance is expected, providing confirmation of the fluorine's presence and electronic environment.

  • ¹¹B NMR Analysis: A broad singlet, typically between 25 and 35 ppm, is characteristic of a trigonal boronic acid.

Causality Behind Choices: DMSO-d₆ is an excellent solvent for boronic acids as it effectively solubilizes the compound and allows for the observation of the exchangeable B(OH)₂ protons. High-field NMR provides better signal dispersion, which is crucial for unambiguous structural assignment. The combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a comprehensive and undeniable confirmation of the molecule's identity and structural integrity.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophile in Suzuki-Miyaura cross-coupling reactions to form a C(sp²)-C(sp²) bond. The successful execution of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.

Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[2]

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Figure 2: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar¹-Pd(II)-Ar² L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Product) RedElim->Product PdII_Aryl->Transmetal PdII_Biaryl->RedElim ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal Activates

Caption: The key steps of the Suzuki-Miyaura reaction: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex. This is often the rate-limiting step.[2]

  • Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-chloro-5-fluoropyridinyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Experimental Protocol 3: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol is a representative example for the coupling of an electron-rich aryl bromide with our boronic acid. It is based on established methods for the coupling of challenging heteroaryl boronic acids.[12]

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • 4-Bromoanisole (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).

    • Heat the reaction mixture to 90-100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 8-16 hours).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 2-chloro-5-fluoro-3-(4-methoxyphenyl)pyridine.

    • Expected Yield: Moderate to good (65-85%), dependent on the purity of starting materials and reaction conditions.

Causality Behind Choices:

  • Catalyst/Ligand (Pd(dppf)Cl₂): This is a robust, air-stable precatalyst with a wide-angle phosphine ligand (dppf). The ligand's properties facilitate both the oxidative addition and the reductive elimination steps, making it a workhorse for many cross-coupling reactions.[12]

  • Base (K₂CO₃): A moderately strong inorganic base that is effective in promoting the formation of the active boronate species without causing unwanted side reactions with sensitive functional groups.

  • Solvent (Dioxane/Water): The aqueous-organic mixture is crucial. Dioxane solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes. Boronic acids are generally considered irritants.

  • Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C. This minimizes the potential for degradation, particularly the dehydration to boroxine. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong shelf life.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a catalog chemical; it is a strategic tool for the synthesis of novel, high-value molecules in drug discovery and materials science. A successful outcome, however, is not guaranteed by its mere presence in a reaction flask. It requires a holistic approach that begins with judicious supplier selection, is underpinned by rigorous, in-house quality control, and is executed with a chemically sound and well-optimized reaction protocol. By understanding the causality behind the analytical and synthetic methodologies presented in this guide, researchers can leverage the full potential of this versatile building block, ensuring reproducibility, reliability, and ultimately, the success of their scientific endeavors.

References

An In-Depth Technical Guide to 2-Chloro-5-fluoropyridine-3-boronic acid: A Keystone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold

2-Chloro-5-fluoropyridine-3-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemical research, and materials science.[1][2] Its strategic importance lies in the orthogonal reactivity of its substituents: a boronic acid poised for palladium-catalyzed cross-coupling reactions, a chloro group that can also participate in such transformations or be subjected to nucleophilic substitution, and a fluoro substituent that modulates the electronic properties of the pyridine ring. This trifecta of functionalities allows for sequential and site-selective modifications, making it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on practical insights and detailed experimental protocols.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical synthesis.

PropertyValueReference
CAS Number 913373-43-0[3]
Molecular Formula C₅H₄BClFNO₂[3]
Molecular Weight 175.35 g/mol [3]
Appearance Solid[4]
Purity Typically ≥95%[3]
Boiling Point 332.6°C at 760 mmHg (Predicted)[3]
Storage Temperature 2-8°C[3]

Stability and Handling:

Like many boronic acids, this compound requires careful handling to prevent degradation. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Key considerations for maintaining its integrity include:

  • Moisture Sensitivity: Boronic acids can undergo dehydration to form boroxines (cyclic trimers). While this is often a reversible process, it can affect the stoichiometry of reactions. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Oxidative Stability: The compound is generally stable under normal conditions but should be kept away from strong oxidizing agents.[6]

  • Protodeboronation: The carbon-boron bond can be susceptible to cleavage in the presence of protic solvents, especially under acidic or basic conditions.

For routine laboratory use, it is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated fume hood.[5]

Synthesis of this compound: A Practical Approach

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G cluster_reagents reactant 2,3-dichloro-5-fluoropyridine product This compound reactant->product reagents 1. n-BuLi, THF, -78 °C 2. B(O-iPr)₃ 3. H₃O⁺

A Generalized Synthetic Workflow

Materials:

  • 2,3-dichloro-5-fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate (B(O-iPr)₃)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2,3-dichloro-5-fluoropyridine (1.0 eq) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0-1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The selective lithiation is expected to occur at the 3-position due to the directing effects of the adjacent chloro and fluoro groups.

  • Borylation: After stirring the reaction mixture at -78 °C for 1-2 hours, add triisopropyl borate (1.2-1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous HCl (2 M) until the solution is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to afford this compound.

Spectroscopic Characterization

While specific, verified spectra for this compound were not found in the searched literature, the expected NMR data can be predicted based on the analysis of similar structures.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 4-position will likely appear as a doublet of doublets, coupled to the fluorine atom and the proton at the 6-position. The proton at the 6-position will also appear as a doublet of doublets, coupled to the fluorine atom and the proton at the 4-position. The B(OH)₂ protons will typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display five signals for the pyridine ring carbons. The carbon atoms attached to the chlorine, fluorine, and boron will have characteristic chemical shifts influenced by the electronegativity and electronic effects of these substituents. The C-F and C-B couplings may also be observable.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds.[8][9] In this context, the boronic acid moiety serves as the organoboron nucleophile that is transferred to an organopalladium intermediate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid This compound product Coupled Product boronic_acid->product aryl_halide Ar-X (Aryl or Heteroaryl Halide) aryl_halide->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) catalyst->product base Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O, Toluene, DMF) solvent->product

Key Steps in the Suzuki-Miyaura Catalytic Cycle

Causality in Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial for an efficient reaction. For coupling with aryl chlorides, more electron-rich and sterically demanding phosphine ligands are often required to facilitate the oxidative addition step. Catalysts like Pd(dppf)Cl₂ are commonly used for their robustness and effectiveness with a wide range of substrates.[8][10]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. The choice of base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) can influence the reaction rate and yield, and it is often determined empirically for a specific set of reactants.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently employed. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

The chloro substituent at the 2-position of the pyridine ring can also undergo Suzuki-Miyaura coupling, although typically under more forcing conditions than the boronic acid. This allows for the potential for sequential, site-selective couplings, where the boronic acid is reacted first under milder conditions, followed by coupling at the chloro position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reaction Scheme:

G cluster_reagents reactant1 This compound reagents Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90 °C product 2-Chloro-5-fluoro-3-(aryl)pyridine reactant2 Aryl Halide (Ar-X) + + -> ->

A Generalized Suzuki-Miyaura Coupling Workflow

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Agrochemicals

The 2-chloro-5-fluoropyridine moiety is a valuable pharmacophore in modern drug discovery and agrochemical development. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate for introducing this structural motif into target molecules.[1]

Conclusion

This compound is a highly functionalized and versatile building block that offers synthetic chemists a powerful tool for the construction of complex molecular targets. Its orthogonal reactivity allows for selective transformations, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. As the demand for novel, highly functionalized molecules continues to grow, the importance of strategic building blocks like this compound in the synthetic chemist's toolbox is set to increase.

References

A Researcher's Comprehensive Safety Guide to 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide to the safe handling, storage, and disposal of 2-Chloro-5-fluoropyridine-3-boronic acid (CAS No: 913373-43-0). As a key building block in medicinal chemistry and drug development, understanding its material properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes available data from safety data sheets of the target compound and its close structural analogs to provide a robust framework for researchers, scientists, and drug development professionals. The causality behind each safety recommendation is explained to empower users with not just a protocol, but a deep understanding of the principles of chemical safety.

Chemical Identity and Physicochemical Properties

This compound is a halogenated pyridine derivative, a class of compounds widely used in synthetic chemistry. Its solid form and specific functional groups dictate its reactivity and safety profile.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 913373-43-0[2][3]
Molecular Formula C₅H₄BClFNO₂[2][3]
Molecular Weight 175.35 g/mol [2][3][4][5]
Appearance Solid[2]
Boiling Point 332.6°C at 760 mmHg[3]
Flash Point 154.9°C[3]
Density 1.51 g/cm³[3]
Recommended Storage 2-8°C, in a dry, well-ventilated place[3]

Hazard Assessment and GHS Classification

While a specific, comprehensive GHS classification for this exact compound is not universally published, data from structurally similar pyridine boronic acids provide a reliable basis for hazard assessment. The primary hazards are associated with its irritant properties.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[6][7]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[6][7]

Signal Word: Warning [7]

Hazard Pictogram:

alt text

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

The causality for this hazard profile stems from the combination of the acidic boronic acid group and the electron-deficient, halogenated pyridine ring, which can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to irritation.

Personal Protective Equipment (PPE) Workflow

The selection of appropriate PPE is the most critical step in preventing exposure. The following workflow must be followed for all operations involving this compound. The rationale is to create a multi-layered defense, where the fume hood provides primary containment and PPE serves as the essential secondary barrier.

PPE_Workflow start Task: Handling This compound fume_hood All work MUST be conducted in a certified chemical fume hood. start->fume_hood eye_protection Wear tight-fitting safety goggles (conforming to EN166 or ANSI Z87.1). fume_hood->eye_protection hand_protection Wear chemical-resistant nitrile gloves. Inspect before use. eye_protection->hand_protection body_protection Wear a flame-resistant lab coat. Consider an impervious apron for large quantities or splash risk. hand_protection->body_protection respiratory_protection Is dust generation unavoidable or ventilation inadequate? body_protection->respiratory_protection respirator Use a NIOSH/MSHA or EN 149 approved respirator. respiratory_protection->respirator Yes end_point Proceed with Handling Protocol respiratory_protection->end_point No respirator->end_point Spill_Response spill Spill Detected assess Assess Risk (Size, Location, Ventilation) spill->assess alert Alert personnel and isolate the area. assess->alert ppe Don appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) alert->ppe contain Contain the spill. Use dry cleanup procedures. ppe->contain cleanup Carefully sweep or vacuum up solid. Place into a labeled, sealed container. contain->cleanup decontaminate Clean the spill area. Wash surfaces. cleanup->decontaminate dispose Dispose of waste container as hazardous chemical waste. decontaminate->dispose end Spill Response Complete dispose->end

References

The Strategic Advantage of Fluorine: A Technical Guide to the Applications of Fluorinated Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] When combined with the versatile reactivity of the boronic acid functional group on a pyridine scaffold, a powerful class of building blocks emerges: the fluorinated pyridine boronic acids. This technical guide provides an in-depth exploration of these reagents, moving beyond a simple catalog of reactions to a nuanced discussion of their synthesis, unique physicochemical properties, and diverse applications. We will delve into the mechanistic rationale behind their utility in cross-coupling reactions, their transformative impact on drug discovery programs, and their emerging role in the development of novel organic materials. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the unique advantages of fluorinated pyridine boronic acids in their own synthetic endeavors.

The "Fluorine Effect" on the Pyridine Ring: A Paradigm Shift in Reactivity and Properties

The introduction of one or more fluorine atoms onto a pyridine ring fundamentally alters its electronic and physical properties.[3] This "fluorine effect" is not a singular phenomenon but rather a collection of interrelated consequences that can be strategically exploited in chemical synthesis and drug design.

  • Modulation of Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which significantly reduces the electron density on the pyridine nitrogen.[3] This, in turn, lowers the pKa of the pyridine, making it less basic.[3] This diminished basicity is crucial in transition metal-catalyzed reactions, where the lone pair of electrons on the pyridine nitrogen can otherwise coordinate to the metal center, leading to catalyst inhibition.[4]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450.[3] The incorporation of fluorine can therefore "block" sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life for drug candidates.[3]

  • Altered Lipophilicity: While the effect of a single fluorine atom on lipophilicity can be variable, polyfluorination generally increases this property.[3] This is a critical parameter for drug absorption, distribution, and membrane permeability.[3]

  • Conformational Control and Binding Interactions: The introduction of fluorine can influence the conformational preferences of a molecule and introduce new, favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

These unique properties make fluorinated pyridine boronic acids highly attractive building blocks in synthetic chemistry.[1][5][6]

Synthesis of Fluorinated Pyridine Boronic Acids: Key Methodologies

Several synthetic strategies have been developed to access fluorinated pyridine boronic acids, each with its own advantages and limitations.

  • Halogen-Metal Exchange and Borylation: This classical approach involves the reaction of a fluorinated halopyridine with an organolithium or Grignard reagent at low temperatures, followed by quenching with a trialkyl borate.[7] While effective, this method can be limited by the availability of the starting halopyridines and the need for cryogenic conditions.

  • Iridium-Catalyzed C-H Borylation: A more modern and atom-economical approach is the direct C-H borylation of fluorinated pyridines using an iridium catalyst.[8][9][10] The regioselectivity of this reaction is often governed by steric factors, providing access to a variety of isomers.[8][10] This method is compatible with a range of functional groups.[8][10]

  • Palladium-Catalyzed Cross-Coupling of Halopyridines: The Miyaura borylation, a palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, is another powerful method for synthesizing pyridine boronic esters.[8]

  • Directed ortho-Metalation (DoM): For substituted fluoropyridines, a directing group can be used to achieve regioselective metalation and subsequent borylation at the ortho position.

The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide.[11][12] Fluorinated pyridine boronic acids are particularly valuable coupling partners in this reaction, offering several advantages over their non-fluorinated counterparts.[11]

The reduced basicity of the fluorinated pyridine ring minimizes catalyst inhibition, often leading to higher yields and cleaner reactions.[4] This is especially pertinent for 2-substituted pyridines, where the proximity of the nitrogen to the reaction center can be problematic (the "2-pyridyl problem").[4][11]

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes the yields of 2-arylpyridines from the coupling of various heteroaryl boronic acids and esters with Pyridine-2-sulfonyl fluoride (PyFluor), providing a standardized electrophile for comparison.

Boronic Acid/EsterProductYield (%)
2-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine82
2-Furanboronic acid2-(Furan-2-yl)pyridine75
3-Thiopheneboronic acid2-(Thiophen-3-yl)pyridine65
3-Furanboronic acid2-(Furan-3-yl)pyridine58
2-Thiopheneboronic acid pinacol ester2-(Thiophen-2-yl)pyridine68
2-Furanboronic acid pinacol ester2-(Furan-2-yl)pyridine60

Data compiled from studies on the Suzuki-Miyaura cross-coupling of PyFluor.[11][13][14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reaction Setup:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the fluorinated pyridine boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane, toluene, DME, or an aqueous mixture) via syringe.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Purification:

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ Base DiarylPdII Ar-Pd(II)-Ar' L_n Transmetalation->DiarylPdII RedElim Reductive Elimination DiarylPdII->RedElim RedElim->Pd0 Ar-Ar' Drug_Discovery_Workflow Start Identify Target & Lead Compound SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Hypothesis Hypothesize Fluorine Incorporation (e.g., for metabolic stability, pKa modulation) SAR->Hypothesis Synthesis Synthesize Analogs using Fluorinated Pyridine Boronic Acids (via Suzuki-Miyaura, etc.) Hypothesis->Synthesis Screening In Vitro Screening (Potency, Selectivity) Synthesis->Screening Screening->SAR ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) Screening->ADME ADME->SAR Lead_Opt Lead Optimization ADME->Lead_Opt

References

Methodological & Application

The Strategic Application of 2-Chloro-5-fluoropyridine-3-boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Drug Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a well-established principle for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[1][2][3][4] 2-Chloro-5-fluoropyridine-3-boronic acid has emerged as a particularly valuable building block for medicinal chemists. Its unique trifunctional nature—a nucleophilic boronic acid, an electrophilic chloro-substituent, and a metabolically robust fluoropyridine core—offers a versatile platform for the synthesis of complex molecular architectures, especially in the pursuit of novel kinase inhibitors.[5] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use in medicinal chemistry research.

Physicochemical Properties and Strategic Advantages

The utility of this compound in drug design is rooted in its distinct chemical characteristics.

PropertyValue/DescriptionSignificance in Medicinal Chemistry
Molecular Formula C₅H₄BClFNO₂Provides a compact scaffold with multiple points for diversification.
Molecular Weight 175.35 g/mol Adheres to Lipinski's Rule of Five, favoring good oral bioavailability.
Appearance White to off-white solidStable and easy to handle under standard laboratory conditions.
Storage 2-8°C, under inert atmosphereNecessary to prevent degradation and maintain reactivity.
Key Functional Groups Boronic Acid, Chloro, Fluoro, PyridineEnables participation in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[6][7][8][9]

The presence of the fluorine atom at the 5-position of the pyridine ring is of particular importance. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets and potentially improving metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2][3][4] The chloro group at the 2-position serves as a reactive handle for nucleophilic aromatic substitution or further cross-coupling reactions, allowing for sequential and regioselective elaboration of the molecular scaffold.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in medicinal chemistry is its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8][9] This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of coupling partners.[9]

The general mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of this compound, the boronic acid moiety participates in the transmetalation step, transferring the 2-chloro-5-fluoropyridinyl group to the palladium center. The chloro and fluoro substituents remain intact during this process, available for subsequent synthetic manipulations.

Detailed Application Protocol: Synthesis of a Kinase Inhibitor Precursor

The following protocol details a representative Suzuki-Miyaura coupling reaction using this compound to synthesize a key intermediate for a hypothetical kinase inhibitor program. The choice of reagents and conditions is based on established methodologies for coupling heteroaryl boronic acids.[6][8]

Reaction Scheme:

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline) (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of nitrogen, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The addition of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl bromide.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (aryl bromide) is consumed. Reaction times can range from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-5-fluoro-3-(aryl)pyridine.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor extract Aqueous Extraction monitor->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Causality and Optimization in Protocol Design

  • Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Suzuki couplings, including those involving heteroaryl partners.[8] The dppf ligand provides a good balance of electron richness and steric bulk to promote both oxidative addition and reductive elimination. For particularly challenging couplings, more specialized ligands such as SPhos or XPhos may be required.

  • Base Selection: Potassium carbonate is a moderately strong base that is effective in most Suzuki reactions. Its solubility in the aqueous phase of the solvent system facilitates the formation of the active boronate species for transmetalation. In cases of base-sensitive functional groups, a milder base like potassium fluoride (KF) can be employed. For less reactive coupling partners, a stronger base such as cesium carbonate (Cs₂CO₃) may be necessary.

  • Solvent System: A mixture of an ethereal solvent like 1,4-dioxane or THF with water is common.[8] The organic solvent solubilizes the reactants and catalyst, while water aids in dissolving the base. The ratio of organic solvent to water can be optimized to balance solubility and reaction rate.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation. Therefore, maintaining an inert atmosphere by using nitrogen or argon and degassing the solvents is critical for reproducible and high-yielding reactions. Failure to do so can result in catalyst deactivation and the formation of palladium black.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its reactions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle the solid reagent in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from oxidizing agents and moisture.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its strategic use in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of highly functionalized pyridine derivatives that are key components of many modern drug candidates, particularly in the field of kinase inhibition. A thorough understanding of the reaction mechanism and the rationale behind the choice of reaction conditions is paramount for the successful application of this valuable reagent in the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki-Miyaura Coupling of 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides an in-depth analysis of palladium catalyst selection for the coupling of 2-chloro-5-fluoropyridine-3-boronic acid, a versatile building block in medicinal chemistry and materials science. The unique electronic nature of this substrate, featuring an electron-deficient pyridine ring with a challenging C-Cl bond for activation, necessitates a careful and informed choice of catalyst, ligand, and reaction conditions to achieve optimal results.

Mechanistic Considerations and Substrate-Specific Challenges

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Cl bond of the pyridine, transmetalation of the boronic acid, and reductive elimination to form the desired biaryl product.[1][2]

The primary challenge in the coupling of this compound lies in the oxidative addition step. The C-Cl bond is significantly less reactive than corresponding C-Br or C-I bonds.[3] The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom further deactivates the C-Cl bond towards oxidative addition.[3]

Furthermore, the boronic acid moiety is susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under basic conditions.[4][5][6] The electronic properties of the pyridine ring can influence the rate of this undesirable process.[7][8]

To overcome these hurdles, the selection of a highly active palladium catalyst and a suitable ligand is paramount. The ligand plays a crucial role in promoting the oxidative addition step and stabilizing the palladium center throughout the catalytic cycle.

Palladium Catalyst and Ligand Selection: A Comparative Overview

The choice of the palladium source and the accompanying ligand is the most critical factor for a successful coupling reaction with this compound. Modern palladium catalysis offers a range of well-defined precatalysts and sophisticated ligands designed for challenging substrates.

Palladium Precatalysts

Palladium precatalysts are stable, air- and moisture-tolerant complexes that readily generate the active Pd(0) species under the reaction conditions.[2][9] This offers advantages in terms of reproducibility and ease of handling compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

Precatalyst FamilyKey Features & AdvantagesRecommended for this compound?
Buchwald Palladacycle Precatalysts (G2, G3, G4) Highly active and versatile. The biaryl phosphine ligand is already incorporated, ensuring a 1:1 Pd:ligand ratio. G3 and G4 precatalysts offer improved stability and solubility.Highly Recommended. These are often the catalysts of choice for activating C-Cl bonds.
Herrmann-Beller Palladacycle One of the earliest well-defined palladacycle catalysts. It is thermally stable and becomes catalytically active at higher temperatures (around 80 °C).[10][11][12][13]Recommended. It has shown broad applicability in C-C bond-forming reactions.
N-Heterocyclic Carbene (NHC) Pd Precatalysts NHC ligands are strong σ-donors that form very stable complexes with palladium, often leading to high catalytic activity.[9][14]Recommended. Particularly for sterically hindered substrates or when phosphine-based ligands are not optimal.
Ligands

For challenging Suzuki-Miyaura couplings involving aryl chlorides, bulky and electron-rich phosphine ligands are generally the most effective.[3][15] These ligands facilitate the oxidative addition of the C-Cl bond and promote the reductive elimination step.

LigandStructureKey Features & Rationale for Use
XPhos A highly effective and versatile biaryl phosphine ligand for a wide range of cross-coupling reactions, including those with aryl chlorides. Its bulk and electron-rich nature are ideal for activating the C-Cl bond of the pyridine.
SPhos Another highly active Buchwald ligand, often used for heteroaryl couplings. It can sometimes offer complementary reactivity to XPhos.
RuPhos Particularly effective for couplings involving nitrogen-containing heterocycles.
tBuXPhos The tert-butylphosphine version of XPhos, showing excellent activity for the arylation of various pyridines.[15]

Below is a decision workflow to guide the initial selection of a catalyst system for the Suzuki-Miyaura coupling of this compound.

catalyst_selection start Start: Couple this compound catalyst_choice Choose a Buchwald G3 or G4 Precatalyst start->catalyst_choice ligand_choice Select a Bulky, Electron-Rich Ligand catalyst_choice->ligand_choice xphos XPhos (First Choice) ligand_choice->xphos High activity for C-Cl activation sphos SPhos (Alternative) ligand_choice->sphos Good for heteroaryl couplings base_choice Select a Suitable Base xphos->base_choice sphos->base_choice k3po4 K₃PO₄ or Cs₂CO₃ (Strong, non-nucleophilic) base_choice->k3po4 solvent_choice Choose an Anhydrous, Degassed Solvent k3po4->solvent_choice dioxane 1,4-Dioxane or Toluene solvent_choice->dioxane protocol Proceed to Experimental Protocol dioxane->protocol

Caption: Decision workflow for catalyst system selection.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[16][17] The choice of base can significantly impact the reaction rate and yield, and can also influence the extent of protodeboronation.

For the coupling of this compound, strong, non-nucleophilic bases are generally preferred.

BaseBasicityKey Considerations
K₃PO₄ StrongOften an excellent choice for challenging couplings, including those involving heteroaryl chlorides and nitrogen-containing substrates.[17]
Cs₂CO₃ StrongKnown for the "caesium effect," often providing superior results in difficult couplings.[17]
K₂CO₃ / Na₂CO₃ ModerateWidely used and cost-effective, but may be less effective for activating the C-Cl bond in this specific substrate.[17][18]
KF WeakThe fluoride ion is thought to play a unique role in activating the boronic acid.[17]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl or heteroaryl bromide. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Reagents and Equipment:

  • This compound (1.0 eq)

  • Aryl/heteroaryl bromide (1.2 eq)

  • XPhos Pd G3 (or other selected precatalyst) (1-3 mol%)

  • XPhos (if not using a precatalyst with the ligand) (1.2-3.6 mol%)

  • K₃PO₄ (2.0-3.0 eq)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl/heteroaryl bromide, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure the removal of oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Catalytic Cycle in Detail

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex R¹-X oxidative_addition Oxidative Addition r1_pd_r2 R¹-Pd(II)(R²)L₂ pd_complex->r1_pd_r2 transmetalation Transmetalation boronate R²-B(OH)₃⁻ boronate->pd_complex Transmetalation base Base (e.g., K₃PO₄) boronic_acid R²-B(OH)₂ base->boronic_acid Activation boronic_acid->boronate reductive_elimination Reductive Elimination product R¹-R² r1_pd_r2->product product->pd0 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Low reaction temperature- Use a fresh, high-quality precatalyst.- Ensure all reagents and solvents are dry and thoroughly degassed.- Increase the reaction temperature.
Protodeboronation of Starting Material - Base is too strong or reaction time is too long.- Presence of water.- Use a milder base (e.g., KF) or reduce the amount of strong base.- Minimize reaction time.- Use rigorously dried solvents.
Homocoupling of Boronic Acid - Presence of oxygen.- Ensure the reaction is performed under a strict inert atmosphere.
Difficult Purification - Polar byproducts.- Consider using a different solvent system for chromatography or try reverse-phase chromatography.

Conclusion

The successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of a highly active palladium catalyst system. The use of modern palladacycle precatalysts, particularly those from the Buchwald group, in combination with bulky, electron-rich biaryl phosphine ligands like XPhos, provides a robust and reliable platform for activating the challenging C-Cl bond. Careful consideration of the base and reaction conditions is also essential to maximize yield and minimize side reactions such as protodeboronation. The protocols and guidelines presented here offer a solid foundation for researchers to efficiently synthesize valuable biaryl structures derived from this important heterocyclic building block.

References

Application Note: Strategic Synthesis of Biarylpyridines via Suzuki-Miyaura Coupling with 2-Chloro-5-fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Biaryl scaffolds are foundational motifs in modern medicinal chemistry, appearing frequently as the core of numerous pharmaceuticals and agrochemicals.[1] Their synthesis, therefore, is a critical endeavor for drug development professionals. The Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for constructing these carbon-carbon bonds, celebrated for its mild conditions and broad functional group tolerance.[1][2]

This application note provides a comprehensive guide to the synthesis of functionalized biarylpyridines utilizing 2-Chloro-5-fluoropyridine-3-boronic acid . This particular building block is of significant interest due to the strategic placement of its reactive handles: the boronic acid at the 3-position serves as the nucleophilic partner in the coupling, while the chloro group at the 2-position can be retained for subsequent downstream functionalization. This guide offers a deep dive into the reaction mechanism, a detailed experimental protocol, and field-proven insights for optimization and troubleshooting.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become indispensable in synthetic organic chemistry.[3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the electrophilic partner (the aryl or heteroaryl halide), forming a Pd(II) complex.[3][4]

  • Transmetalation: In this key step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]

The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent, especially when dealing with electronically complex substrates like substituted pyridines.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition + Ar-X ArPdR Ar-Pd(II)-R(L_n) (Transmetalation Intermediate) ArPdX->ArPdR Transmetalation + R-B(OH)₂ + Base ArPdR->Pd0 Reductive Elimination Product Ar-R (Biaryl Product) ArPdR->Product Forms caption Fig 1: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the coupling of this compound with a generic aryl bromide. Note: This protocol should serve as a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or Heteroaryl Halide (e.g., Aryl Bromide, 1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like a Buchwald G3 Palladacycle, 1-3 mol%)[7]

  • Phosphine Ligand (e.g., SPhos, XPhos, PPh₃, 2-6 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)[8]

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., SPhos, 3 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8][9]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for 8-24 hours.[8][9]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Workup:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure biarylpyridine product.[8][9]

Data Presentation: Starting Conditions for Optimization

The choice of catalyst, ligand, base, and solvent is critical for success. The following table provides representative conditions adapted from literature for similar challenging pyridine couplings, which can serve as a robust starting point for optimization.

EntryCoupling Partner (Electrophile)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)
14-ChlorobenzonitrilePd₂(dba)₃ (1.5)Ligand 2* (3.0)KF (3.0)Dioxane11073
24-BromoanisolePd₂(dba)₃ (1.0)Ligand 1* (3.0)K₃PO₄ (3.0)Dioxane10074
33-BromopyridinePd₂(dba)₃ (1.5)Ligand 1* (3.0)KF (3.0)Dioxane10085
42-Bromo-p-xylenePd₂(dba)₃ (1.0)Ligand 1* (3.0)K₃PO₄ (3.0)Dioxane10081
Data adapted from studies on closely related 2-pyridylboronate systems. Ligand 1 and Ligand 2 are specific phosphine oxide ligands referenced in the source literature.[6][10]

Expert Insights & Troubleshooting

Challenge 1: Protodeboronation

  • Causality: Electron-deficient heteroaryl boronic acids, like the topic compound, are susceptible to a side reaction where the C-B bond is cleaved by a proton source, replacing the boronic acid with a hydrogen atom.[10] This is often exacerbated by excessive water or high temperatures.

  • Solution: Employ milder bases such as potassium fluoride (KF) or use rigorously anhydrous conditions. Using a boronic acid protecting group, such as a pinacol or MIDA ester, can also enhance stability and mitigate this pathway.[9][11]

Challenge 2: Catalyst Inhibition

  • Causality: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, effectively poisoning the catalyst and stalling the reaction.[7]

  • Solution: The use of electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos) is crucial. These ligands promote the desired reductive elimination step and can sterically hinder the inhibitory N-Pd coordination.[7][8]

Challenge 3: Handling of Boronic Acids

  • Causality: While generally air-stable, boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines.[11] This can alter the reagent's molecular weight and lead to inaccurate stoichiometry.

  • Solution: Store boronic acids in a desiccator. For highly sensitive or small-scale reactions, consider using freshly opened reagents or more stable derivatives like N-methyliminodiacetic acid (MIDA) boronates, which slowly release the active boronic acid under reaction conditions.[9][11]

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Setup 1. Assemble & Charge (Reagents, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate & Backfill) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat & Stir (80-110 °C, 8-24h) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Workup (Filter, Extract, Dry) Monitor->Workup Purify 7. Column Chromatography Workup->Purify Final Pure Biarylpyridine Purify->Final caption Fig 2: General Experimental Workflow

Caption: A streamlined workflow for the synthesis of biarylpyridines.

References

Application Notes and Protocols for Cross-Coupling Reactions with 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines

Fluorinated pyridine scaffolds are of paramount importance in modern medicinal chemistry and materials science. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Chloro-5-fluoropyridine-3-boronic acid is a versatile building block, offering multiple reaction handles for the synthesis of complex, highly functionalized heterocyclic compounds. This guide provides an in-depth exploration of the reaction conditions for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2][3][4]

Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that facilitates the formation of a carbon-carbon bond between an organoboron compound (like our title compound) and an organic halide, catalyzed by a palladium complex.[5][6] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

A crucial aspect of this reaction is the role of the base. The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then readily undergoes transmetalation with the palladium(II) halide complex.[6][7][8][9][10] Alternatively, the base can react with the palladium complex to form a hydroxide or alkoxide complex, which then reacts with the neutral boronic acid.[6][8] The choice of base can significantly impact reaction yield, rate, and selectivity.[6][7]

Suzuki_Miyaura_Cycle reductive_elimination Reductive Elimination product R-R' (Product) reductive_elimination->product pd0 Pd(0)L_n reductive_elimination->pd0 Catalyst Regeneration oxidative_addition Oxidative Addition pdiihalo R-Pd(II)L_n-X oxidative_addition->pdiihalo transmetalation Transmetalation pdiialkyl R-Pd(II)L_n-R' transmetalation->pdiialkyl pd0->oxidative_addition R-X pdiialkyl->reductive_elimination pdiihalo->transmetalation R'-B(OR)2 Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Conditions for this compound

The successful cross-coupling of this compound requires careful consideration of the catalyst system, base, solvent, and temperature. Due to the presence of both a chloro-substituent and a boronic acid on the same pyridine ring, this substrate can potentially act as both the electrophilic and nucleophilic partner. However, for the purposes of this guide, we will focus on its role as the organoboron nucleophile coupling with various aryl and heteroaryl halides.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale & Key Considerations
Palladium Catalyst Pd(dppf)Cl₂ (1-5 mol%) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos)Pd(dppf)Cl₂ is a robust and often effective catalyst for heteroaryl couplings.[11] For challenging substrates, a combination of a palladium precursor like Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand can improve catalytic activity and prevent catalyst deactivation.[12][13]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equivalents)Inorganic bases are commonly used and effective.[6] K₂CO₃ is a good starting point.[14] For less reactive substrates or to avoid side reactions, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.[15]
Solvent 1,4-Dioxane/Water (4:1 to 10:1 v/v) or Toluene/WaterA mixture of an organic solvent and water is often optimal. Water plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species.[16][17][18][19] Dioxane is a common and effective solvent for Suzuki couplings.[20][21]
Temperature 80-110 °CThe reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or catalyst. Monitoring the reaction by TLC or LC-MS is crucial.[14]
Atmosphere Inert (Argon or Nitrogen)Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere is essential to prevent catalyst oxidation and deactivation.[14][22]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification prep_reagents 1. Prepare Reagents and Glassware degas_solvent 2. Degas Solvent prep_reagents->degas_solvent add_solids 3. Add Solids to Flask degas_solvent->add_solids inert_atmosphere 4. Establish Inert Atmosphere add_solids->inert_atmosphere add_solvent 5. Add Degassed Solvent inert_atmosphere->add_solvent heat_stir 6. Heat and Stir add_solvent->heat_stir cool_reaction 7. Cool Reaction heat_stir->cool_reaction quench_extract 8. Quench and Extract cool_reaction->quench_extract dry_concentrate 9. Dry and Concentrate quench_extract->dry_concentrate purify 10. Purify Product dry_concentrate->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (2 mol%), and base (2.0 equiv.).[14][23]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[23]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[14]

Troubleshooting Common Issues

Even with optimized conditions, challenges can arise. The following table outlines some common problems and potential solutions.

Table 2: Troubleshooting Guide
IssuePotential CauseSuggested Solution(s)
Low or No Conversion Inactive catalystEnsure a truly inert atmosphere; use fresh, high-quality catalyst and ligands. Consider a different, more active catalyst system (e.g., a palladacycle or a more electron-rich ligand).[5][24]
Insufficiently active baseSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃.[20][15]
Low reaction temperatureIncrease the reaction temperature in increments, monitoring for decomposition.
Protodeboronation (Loss of Boronic Acid) Presence of excess water or protic sourcesUse a freshly opened, anhydrous solvent. Minimize the amount of water in the reaction mixture.
Unstable boronic acidConsider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, prior to the coupling reaction.[20][25]
Homocoupling of Boronic Acid Presence of Pd(II) species and oxygenThoroughly degas the reaction mixture and maintain a strict inert atmosphere. Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.[22]
Catalyst Deactivation Coordination of the pyridine nitrogen to the palladium centerUse a bulky, electron-rich ligand that can help prevent substrate inhibition.[12][13][23] In some cases, nickel catalysts may be a viable alternative for coupling with chloropyridines.[26][27][28][29][30]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[31] It is recommended to work in a well-ventilated fume hood.[31][32] Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[31][32][33] Consult the Safety Data Sheet (SDS) for complete safety information before use.

References

Application Notes & Protocols: 2-Chloro-5-fluoropyridine-3-boronic Acid as a Versatile Building Block in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines

Fluorinated pyridine scaffolds are privileged motifs in modern medicinal chemistry and materials science. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2-Chloro-5-fluoropyridine-3-boronic acid has emerged as a particularly valuable and versatile building block for accessing these complex structures. Its trifunctional nature—possessing a nucleophilic boronic acid, an electrophilic chloro-substituent, and an electronically-modulating fluoro-substituent—offers a powerful platform for strategic, multi-step synthetic campaigns.

This guide provides an in-depth analysis of this compound, focusing on its primary application in the Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into troubleshooting and advanced applications to empower researchers in drug discovery and chemical development.

Compound Profile and Physicochemical Properties

Proper handling and storage are critical for ensuring the integrity and reactivity of boronic acids. This reagent should be stored in a cool, dry, and well-ventilated place under an inert atmosphere.[1][2][3]

PropertyValueReference
CAS Number 913373-43-0[1][4][5]
Molecular Formula C₅H₄BClFNO₂[1][4]
Molecular Weight 175.35 g/mol [1][4]
Appearance White to off-white solid[2]
Purity Typically ≥95%[1]
Storage Conditions 2-8°C, Inert atmosphere[1][2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this building block, enabling the formation of a C(sp²)-C(sp²) bond between the pyridine core and a variety of aryl or heteroaryl partners.[6]

Mechanistic Overview

The reaction proceeds via a well-established palladium-catalyzed cycle.[6][7] Understanding this mechanism is crucial for rational optimization and troubleshooting. The generally accepted pathway involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the active catalyst.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln PdII_intermediate R-Pd(II)Ln-X Pd0->PdII_intermediate Oxidative Addition Diorgano_PdII R-Pd(II)Ln-Ar' PdII_intermediate->Diorgano_PdII Transmetalation Diorgano_PdII->Pd0 Reductive Elimination Product R-Ar' (Coupled Product) Diorgano_PdII->Product RX R-X (Aryl Halide) RX->PdII_intermediate ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Diorgano_PdII Base Base Base->Diorgano_PdII

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for Use
  • Primary Role as Nucleophile: In standard Suzuki-Miyaura conditions, this compound functions as the nucleophilic partner . The boronic acid moiety is the active group that participates in the transmetalation step.[7] The C-Cl bond is significantly less reactive under these conditions, allowing for selective coupling at the C3 position.[7]

  • Choice of Coupling Partner (Electrophile): This building block is typically coupled with aryl or heteroaryl halides (iodides, bromides, or activated chlorides). The reactivity of the halide partner (I > Br > Cl) will influence the choice of catalyst and reaction conditions.

  • Influence of Substituents: The electron-withdrawing nature of the chloro and fluoro substituents, as well as the pyridine nitrogen, can decrease the nucleophilicity of the boronic acid. This can make the transmetalation step slower compared to more electron-rich boronic acids, sometimes necessitating more robust catalytic systems or stronger bases.[8]

Detailed Experimental Protocols

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields.[3][9]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[3][9] Use non-sparking tools and take measures to prevent electrostatic discharge.[9]

  • Accidental Exposure: In case of inhalation, move to fresh air. If contact with skin occurs, wash off immediately with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes and consult a physician.[3]

General Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling with a range of aryl and heteroaryl bromides. Optimization may be required for specific substrates.

Experimental_Workflow start Start reagents 1. Combine Reagents - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Catalyst (2-5 mol%) start->reagents atmosphere 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar 3x) reagents->atmosphere solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) atmosphere->solvent reaction 4. Heat & Stir (e.g., 90-100 °C, 8-24h) solvent->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Work-up (Dilute, Wash, Dry) monitoring->workup Complete purification 7. Purify (Flash Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl/Heteroaryl Bromide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To the oven-dried Schlenk flask, add the aryl bromide, this compound, the palladium catalyst, and the base.[7]

  • Inert Atmosphere: Seal the flask, and then carefully evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath (typically 90-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 8-24 hours).[7]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.[10]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-5-fluoropyridine product.[7]

Catalyst and Condition Selection Guide

The choice of catalyst, ligand, and base is paramount for success, especially with challenging substrates.[11] The following table provides guidance for optimizing reaction conditions.

Substrate (Electrophile)Recommended CatalystRecommended LigandRecommended BaseSolvent SystemRationale
Aryl/Heteroaryl Iodide Pd(PPh₃)₄ or Pd(OAc)₂PPh₃Na₂CO₃, K₂CO₃Dioxane/H₂O, TolueneStandard, highly reactive electrophiles often work well with classical catalysts.[10]
Aryl/Heteroaryl Bromide Pd(dppf)Cl₂ or Pd₂(dba)₃dppfK₂CO₃, K₃PO₄Dioxane/H₂Odppf is a robust ligand for a broad range of bromide substrates.
Electron-Poor Aryl Chloride Pd₂(dba)₃ or Pd(OAc)₂SPhos, XPhosK₃PO₄, Cs₂CO₃Toluene, DioxaneAryl chlorides require highly active, bulky, and electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[11]
Hindered Aryl Halide Pd₂(dba)₃XPhos, RuPhosK₃PO₄Toluene, DioxaneBulky biarylphosphine ligands create a sterically demanding environment that promotes reductive elimination.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reaction 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed conditions. 3. Inappropriate base or solvent.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure rigorous inert atmosphere technique and use freshly distilled/degassed solvents. 3. Screen alternative bases (e.g., K₃PO₄ instead of K₂CO₃) and solvents.[11]
Protodeboronation 1. Presence of water or protic impurities. 2. Reaction temperature is too high or reaction time is too long. 3. Base is too strong or too weak.1. Use rigorously dried reagents and solvents. 2. Attempt the reaction at a lower temperature (e.g., 80 °C). 3. Screen alternative bases; KF is sometimes used to minimize this side reaction.[8]
Formation of Byproducts 1. Homo-coupling of the boronic acid. 2. Side reactions due to excessive heat.1. Ensure the reaction is free of oxygen. 2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.
Difficulty in Purification 1. Product co-elutes with starting material or byproducts. 2. Residual palladium in the product.1. Optimize the solvent system for column chromatography; consider preparative HPLC if necessary. 2. Treat the organic solution with a palladium scavenger before concentration.

Advanced Applications: Sequential Cross-Coupling

A key advantage of this compound is the potential for sequential, site-selective functionalization. The significant difference in reactivity between the boronic acid and the C2-chloro position allows for a two-step approach:

  • Step 1: Perform a Suzuki-Miyaura coupling at the C3-position via the boronic acid under standard conditions, as detailed above.

  • Step 2: The resulting 3-aryl-2-chloro-5-fluoropyridine can then undergo a second cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira) at the C2-chloro position. This second step typically requires a more active catalyst system (e.g., using a biarylphosphine ligand like SPhos or XPhos) to activate the less reactive C-Cl bond.[11][13]

This strategy provides a convergent route to highly substituted and complex pyridine derivatives from a single, versatile building block.

References

Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of 2-Chloro-5-fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This reaction is particularly vital in the pharmaceutical and materials science sectors for constructing biaryl and heteroaryl scaffolds, which are prevalent in biologically active molecules and advanced materials.[2] Within this context, the synthesis of fluorinated pyridine derivatives is of paramount strategic importance. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a favored strategy in drug design.

This guide provides a comprehensive technical overview and detailed protocols for the microwave-assisted Suzuki coupling of 2-Chloro-5-fluoropyridine-3-boronic acid. This specific building block presents a unique case: the C-Cl bond offers a reactive handle for oxidative addition to a palladium catalyst, while the C-F bond is generally stable under these conditions.[3] The boronic acid moiety serves as the nucleophilic partner in the transmetalation step. Microwave irradiation is employed to dramatically accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[4][5]

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Cl bond of an aryl halide coupling partner) to form a Pd(II) complex. The strength of the C-X bond is a critical factor, with C-Cl bonds being stronger and less reactive than C-Br or C-I bonds, often necessitating more active catalysts.[6]

  • Transmetalation: The organoboron species (this compound) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[6]

Microwave energy efficiently heats the reaction mixture by interacting with polar molecules, leading to rapid temperature increases and significantly reduced reaction times. This can also minimize the formation of side products.[2]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)Lₙ-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OH)₂ + Base pd2_biaryl R¹-Pd(II)Lₙ-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a robust starting point for the microwave-assisted Suzuki coupling of this compound with a generic aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert gas.
Aryl Halide (e.g., Aryl Bromide)≥98%Commercially AvailableEnsure purity.
Palladium Catalyst (e.g., Pd(PPh₃)₄)≥98%Commercially AvailableAir-sensitive, handle under inert gas.
Base (e.g., K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better solubility.
Solvent (e.g., 1,4-Dioxane/H₂O)Anhydrous, DegassedCommercially AvailableUse a mixture, e.g., 4:1 v/v.
Microwave Synthesis Vials------Appropriate for the microwave reactor.
Microwave Reactor------Capable of controlled temperature and power.
Inert Gas (Argon or Nitrogen)High Purity---For maintaining an inert atmosphere.
Protocol: Microwave-Assisted Suzuki Coupling
  • Reaction Setup: In a clean, dry microwave synthesis vial, combine this compound (1.2-1.5 equivalents), the chosen aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). For air-sensitive catalysts, this should be done in a glovebox or under a stream of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of H₂O for a 0.5 mmol scale reaction).[9]

  • Sealing and Purging: Securely seal the vial with a cap. If not performed in a glovebox, purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150°C) for a specified time (usually 10-30 minutes).[8] The microwave power will automatically adjust to maintain the target temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) on a small aliquot taken after cooling the reaction mixture.

  • Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Boronic Acid - Aryl Halide - Base start->setup add_catalyst Add Palladium Catalyst setup->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent seal_purge Seal Vial & Purge with Inert Gas add_solvent->seal_purge microwave Microwave Irradiation (100-150°C, 10-30 min) seal_purge->microwave cool Cool to Room Temp. microwave->cool workup Aqueous Work-up cool->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for microwave-assisted Suzuki coupling.

Key Considerations and Troubleshooting

The success of the Suzuki coupling of this compound hinges on the careful selection of reaction parameters.

ParameterRationale & InsightsTroubleshooting
Catalyst & Ligand The C-Cl bond of the coupling partner is less reactive than C-Br or C-I bonds, often requiring more electron-rich and bulky ligands (e.g., phosphine-based ligands like SPhos or XPhos) to facilitate oxidative addition.[6] Pd(PPh₃)₄ is a good starting point for many applications.[9]Low Yield/No Reaction: Increase catalyst loading (up to 10 mol%). Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand).[10]
Base The base is crucial for activating the boronic acid for transmetalation.[7] K₂CO₃ is a common and effective choice. Other bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings.[10]Incomplete Reaction: Try a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered.
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often used. Water can aid in dissolving the base and facilitating the reaction.[2] The choice of solvent can also influence the efficiency of microwave heating.[9]Side Product Formation: Screen different solvent systems. Aprotic polar solvents like DMF or acetonitrile can sometimes improve results.[11]
Temperature & Time Microwave heating allows for rapid heating to high temperatures, which is beneficial for activating less reactive chlorides.[9] Typical temperatures range from 100-150°C with reaction times of 10-30 minutes.[8]Decomposition: Lower the reaction temperature. Incomplete Reaction: Increase the reaction time or temperature incrementally.
Protodeboronation A common side reaction where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by high temperatures and the presence of water.Significant Protodeboronation: Use anhydrous conditions or a less nucleophilic base. Sometimes, using the corresponding boronate ester can mitigate this issue.[11]

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling of this compound is a powerful and efficient method for the synthesis of highly valuable fluorinated biaryl and heteroaryl compounds. By leveraging the benefits of microwave irradiation—namely, rapid reaction times and improved yields—researchers can streamline the synthesis of complex molecules. A thorough understanding of the reaction mechanism, coupled with careful optimization of the catalyst, base, and solvent system, is paramount to achieving successful and reproducible results. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field of drug discovery and materials science.

References

Application Notes & Protocols: One-Pot Synthesis Strategies Involving 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of 2-Chloro-5-fluoropyridine-3-boronic acid

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount. This compound has emerged as a particularly valuable building block. Its unique trifunctional nature—a nucleophilic boronic acid, an electrophilic chloro-substituent amenable to cross-coupling, and a metabolically robust fluoro-group—offers a powerful platform for generating molecular complexity. Boronic acids and their derivatives are foundational in medicinal chemistry, not only as versatile synthetic intermediates but also as moieties that can confer biological activity.[1][2]

This guide moves beyond simple reaction schemes to provide in-depth, field-proven protocols for leveraging this reagent in one-pot sequential reactions. The focus is on maximizing efficiency, reducing waste, and accelerating the synthesis of novel molecular entities by concatenating multiple bond-forming events in a single vessel. We will explore a palladium-catalyzed sequential Suzuki-Miyaura coupling and Buchwald-Hartwig amination, a powerful strategy for rapidly building libraries of densely functionalized pyridine derivatives.

Core Concept: The Logic of Sequential Palladium Catalysis

A one-pot synthesis, particularly a sequentially catalyzed one, represents an elegant approach to chemical synthesis.[3][4] The core principle is to perform two or more distinct, mechanistically related transformations in the same reaction vessel without the isolation of intermediates.[5] This is made possible by using a single, versatile catalyst system that can effectively promote both reactions.

In the context of our target reagent, the strategy is as follows:

  • Step A (C-C Bond Formation): Utilize the boronic acid moiety in a Suzuki-Miyaura cross-coupling reaction with an aryl or heteroaryl halide.

  • Step B (C-N Bond Formation): Exploit the now-installed 2-chloro substituent on the pyridine ring for a subsequent Buchwald-Hartwig amination.

The success of this sequence hinges on a catalyst system—typically a palladium source and a phosphine ligand—that remains active and effective for both the C-C and C-N bond-forming steps under compatible conditions.[6]

Logical Workflow for Sequential Coupling

G cluster_0 Reaction Vessel (One-Pot) start Initial Charge: - this compound - Aryl Halide (Ar-X) - Pd Catalyst & Ligand - Base 1 suzuki Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) Forms C-C Bond start->suzuki intermediate Intermediate Product: 3-Aryl-2-chloro-5-fluoropyridine (Not Isolated) suzuki->intermediate add_amine Second Charge: - Amine (R2NH) - Base 2 (if required) intermediate->add_amine buchwald Buchwald-Hartwig Amination (Heat) Forms C-N Bond add_amine->buchwald product Final Product: 3-Aryl-2-amino-5-fluoropyridine buchwald->product

Caption: High-level workflow for the one-pot sequential synthesis.

Application Protocol: One-Pot Suzuki Coupling / Buchwald-Hartwig Amination

This protocol details a representative one-pot, two-step synthesis of a 3-aryl-2-aminopyridine derivative. This method is designed to be robust and adaptable for library synthesis.

Objective

To synthesize N-morpholino-3-(4-methoxyphenyl)-5-fluoropyridin-2-amine from this compound, 4-bromoanisole, and morpholine in a single reaction vessel.

Reagents and Materials
ReagentM.W.AmountMoles (mmol)Equiv.
This compound175.35175 mg1.01.0
4-Bromoanisole187.04206 mg1.11.1
Morpholine87.12105 µL1.21.2
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))915.7223 mg0.0250.025
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.6629 mg0.060.06
Sodium tert-butoxide (NaOtBu)96.06231 mg2.42.4
Anhydrous 1,4-Dioxane-5 mL--
Step-by-Step Methodology

Reaction Setup (Inert Atmosphere is CRITICAL)

  • Vessel Preparation: Place a magnetic stir bar into an oven-dried 25 mL Schlenk tube. Seal the tube with a rubber septum.

  • Inerting: Connect the Schlenk tube to a Schlenk line and evacuate under high vacuum, then backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Initial Reagent Charge: Under a positive flow of inert gas, quickly add this compound (175 mg), 4-bromoanisole (206 mg), Pd(dba)₂ (23 mg), XPhos (29 mg), and sodium tert-butoxide (115 mg, 1.2 equiv. for the first step).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via a dry syringe.

Step 1: Suzuki-Miyaura Coupling

  • Degassing: Purge the reaction mixture by bubbling argon through the solution for 5-10 minutes.

  • Heating: Place the sealed Schlenk tube into a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS after 1-2 hours. The reaction is typically complete when the boronic acid starting material is consumed. A small aliquot can be taken via syringe, quenched with water, extracted with ethyl acetate, and analyzed.

Step 2: Buchwald-Hartwig Amination

  • Cooling & Amine Addition: Once the Suzuki coupling is complete, remove the tube from the oil bath and allow it to cool to room temperature.

  • Second Reagent Charge: Under a positive flow of inert gas, add morpholine (105 µL) via syringe. Then add the remaining sodium tert-butoxide (116 mg, 1.2 equiv. for the second step).

  • Heating: Reseal the tube, purge briefly with argon, and return it to the 100 °C oil bath.

  • Monitoring: Continue stirring vigorously and monitor the reaction for the consumption of the 3-aryl-2-chloro-5-fluoropyridine intermediate. This step may take 4-16 hours.

Work-up and Purification

  • Quenching: After cooling to room temperature, carefully quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Expertise & Experience: Explaining the "Why"
  • Catalyst System: The combination of a Pd(0) source like Pd(dba)₂ and a bulky, electron-rich biarylphosphine ligand such as XPhos is crucial.[8] XPhos is highly effective for both Suzuki couplings of heteroaryl chlorides and challenging Buchwald-Hartwig aminations, making it ideal for this sequential process.[9] A single, robust catalyst system prevents the need for a second catalyst addition, which is key to the one-pot efficiency.[3][4]

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for both reactions. However, its reactivity demands careful handling under inert conditions. Adding the base in two portions can provide better control. For the Suzuki step, a weaker base like Cs₂CO₃ or K₃PO₄ could also be used, followed by the addition of NaOtBu with the amine for the second step. This two-base approach can sometimes prevent side reactions but adds operational complexity. Maintaining anhydrous conditions is crucial, as water can negatively impact the efficiency of the subsequent amination step.[6]

  • Solvent Choice: Anhydrous, high-boiling aprotic solvents like 1,4-dioxane or toluene are standard. They effectively solubilize the reagents and catalyst complex and allow for the necessary reaction temperatures (typically 80-120 °C).[7]

  • Troubleshooting:

    • Stalled Suzuki Reaction: This can be due to poor quality boronic acid (decomposed) or insufficient inerting (catalyst deactivation). Ensure reagents are dry and the atmosphere is scrupulously inert.

    • Low Yield in Amination: The intermediate chloro-pyridine can be deactivated. Ensure a sufficiently strong base and an active catalyst are present. If the reaction stalls, a small additional charge of the catalyst/ligand may be considered, though this deviates from a true single-catalyst one-pot process.

Trustworthiness: Validation and Data

The identity and purity of the final product must be rigorously confirmed.

  • Characterization:

    • ¹H and ¹⁹F NMR: To confirm the structure and the incorporation of all three components.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.

    • HPLC/LC-MS: To determine the purity of the final compound.

Hypothetical Results Table

ProductStructureYield (%)Purity (HPLC)
N-morpholino-3-(4-methoxyphenyl)-5-fluoropyridin-2-amine(Structure image would be here)78%>98%

Mechanistic Overview

The overall process is a concatenation of two well-established palladium catalytic cycles. The Pd(0) species regenerated at the end of the Suzuki cycle serves as the active catalyst for the beginning of the Buchwald-Hartwig cycle.

G cluster_suzuki Suzuki-Miyaura Cycle (C-C) cluster_buchwald Buchwald-Hartwig Cycle (C-N) s1 Pd(0)L2 s2 Oxidative Addition (Ar-X) s1->s2 Product (Ar-Ar') b1 Pd(0)L2 s3 [Ar-Pd(II)-X]L2 s2->s3 Product (Ar-Ar') s4 Transmetalation (Boronic Acid) s3->s4 Product (Ar-Ar') s5 [Ar-Pd(II)-Ar']L2 s4->s5 Product (Ar-Ar') s6 Reductive Elimination s5->s6 Product (Ar-Ar') s6->s1 Product (Ar-Ar') s6->b1 Catalyst Turnover b2 Oxidative Addition (Ar'-Cl) b1->b2 Intermediate from Suzuki s3_bh [Ar'-Pd(II)-Cl]L2 b2->s3_bh Intermediate from Suzuki b3 [Ar'-Pd(II)-Cl]L2 b4 Amine Coordination & Deprotonation b5 [Ar'-Pd(II)-NR2]L2 b4->b5 Product (Ar'-NR2) b6 Reductive Elimination b5->b6 Product (Ar'-NR2) b6->b1 Product (Ar'-NR2) s3_bh->b4 Product (Ar'-NR2)

Caption: Interconnected catalytic cycles in the one-pot sequence.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. It is an irritant. Store in a cool, dry place under an inert atmosphere, as boronic acids can be sensitive to moisture.[10]

  • Palladium Catalysts/Ligands: Many are air and moisture sensitive and can be toxic. Handle under inert gas.

  • Sodium tert-butoxide: Highly corrosive and moisture-sensitive. Handle exclusively in a glovebox or under a strong flow of inert gas. Reacts violently with water.

  • 1,4-Dioxane: A flammable liquid and potential carcinogen. Use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.

References

Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions of 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Complex Reactivity of a Privileged Scaffold

2-Chloro-5-fluoropyridine-3-boronic acid is a highly valuable, trifunctional building block in modern medicinal chemistry and materials science. Its strategic placement of a nucleophilic boronic acid, an electrophilic chloro substituent, and a fluorine atom on a pyridine core allows for the intricate and precise construction of complex molecular architectures. This guide provides an in-depth analysis of protecting group strategies essential for harnessing the full synthetic potential of this versatile reagent, focusing on mitigating common challenges such as protodeboronation and catalyst inhibition in Suzuki-Miyaura cross-coupling reactions.

The Inherent Challenges: Understanding the "Personality" of this compound

The utility of pyridine-containing boronic acids is often tempered by their inherent instability and complex reactivity profile. For this compound, researchers must contend with several key issues:

  • Protodeboronation: The acidic nature of the boronic acid group makes it susceptible to cleavage and replacement by a hydrogen atom, particularly in the presence of aqueous bases commonly used in cross-coupling reactions. This undesired side reaction reduces the yield of the target molecule and complicates purification[1].

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency. This "2-pyridyl problem" is a well-documented challenge in Suzuki couplings involving pyridyl boronic acids[1].

  • Competing Reactivity: The presence of a 2-chloro substituent introduces a potential competing electrophilic site for oxidative addition in Suzuki-Miyaura reactions, which could lead to undesired homocoupling or other side products. Generally, 3- and 4-pyridylboronic acids are more stable and less prone to side reactions compared to their 2-pyridyl counterparts[1].

To circumvent these challenges, a thoughtful application of protecting group strategies is paramount. This guide will explore three primary approaches: stabilization of the boronic acid moiety and protection of the pyridine nitrogen via N-oxidation or borane complexation.

Strategy 1: Taming the Boronic Acid with MIDA Esters

One of the most effective strategies to combat protodeboronation is the use of N-methyliminodiacetic acid (MIDA) boronates. These air-stable, crystalline solids serve as a "slow-release" form of the boronic acid under aqueous basic conditions, maintaining a low concentration of the active boronic acid in the reaction mixture and minimizing decomposition[2].

Workflow for MIDA Boronate Strategy

MIDA_Workflow A 2-Chloro-5-fluoropyridine- 3-boronic acid B Protection: Formation of MIDA Boronate A->B MIDA, Dean-Stark C Suzuki-Miyaura Coupling: with Aryl Halide B->C Pd Catalyst, Base, Ar-X D Coupled Product (MIDA protected) C->D E Deprotection: Aqueous Base D->E NaOH or NaHCO3 F Final Biaryl Product E->F

Caption: Workflow for the MIDA boronate protection strategy.

Protocol 1: Synthesis of 2-Chloro-5-fluoropyridine-3-MIDA boronate

This protocol is adapted from general procedures for the synthesis of MIDA boronates from boronic acids.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

  • Add toluene to the flask to create a suspension.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the toluene under reduced pressure.

  • The crude MIDA boronate can be purified by silica gel chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-5-fluoropyridine-3-MIDA boronate

Materials:

  • 2-Chloro-5-fluoropyridine-3-MIDA boronate (1.2 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-Chloro-5-fluoropyridine-3-MIDA boronate, aryl halide, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the MIDA Ester

Materials:

  • MIDA-protected biaryl product

  • Aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)

  • Solvent (e.g., THF or Methanol)

Procedure:

  • Dissolve the MIDA-protected biaryl product in a suitable organic solvent.

  • Add the aqueous base and stir the mixture at room temperature. The deprotection is typically rapid.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Neutralize the mixture with a mild acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate to yield the deprotected biaryl product.

Strategy 2: Masking the Pyridine Nitrogen as an N-Oxide

Formation of the pyridine N-oxide is a classic strategy to electronically modify the pyridine ring. The N-oxide group is electron-withdrawing, which can decrease the coordinating ability of the nitrogen to the palladium catalyst. Furthermore, the N-oxide can be readily removed under mild conditions.

Workflow for Pyridine N-Oxide Strategy

N_Oxide_Workflow A 2-Chloro-5-fluoropyridine- 3-boronic acid B Protection: N-Oxidation A->B m-CPBA or H2O2/AcOH C Suzuki-Miyaura Coupling: with Aryl Halide B->C Pd Catalyst, Base, Ar-X D Coupled N-Oxide Product C->D E Deprotection: Deoxygenation D->E PCl3 or H2, Pd/C F Final Biaryl Product E->F Borane_Workflow A 2-Chloro-5-fluoropyridine- 3-boronic acid B Protection: Borane Complexation A->B BH3-SMe2 or BH3-THF C Suzuki-Miyaura Coupling: with Aryl Halide B->C Pd Catalyst, Base, Ar-X D Coupled Borane Complex C->D E Deprotection: Acidic Conditions D->E HCl or TFA F Final Biaryl Product E->F

References

Application Notes & Protocols: Scale-Up Considerations for Reactions with 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-5-fluoropyridine-3-boronic acid in Synthesis

This compound is a pivotal building block in modern synthetic chemistry, particularly valued in the discovery and development of novel pharmaceuticals and advanced materials. Its trifunctional nature—a nucleophilic boronic acid, an electrophilic chloride, and a metabolically robust fluoride on a pyridine scaffold—offers immense strategic flexibility. It is most frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex bi- and heteroaryl systems, which are prevalent motifs in biologically active molecules.[1][2][3]

However, transitioning a promising laboratory-scale reaction involving this reagent to a pilot or manufacturing scale is a non-linear challenge fraught with potential pitfalls.[4][5] Success is not merely about multiplying reagent quantities; it requires a deep, integrated understanding of chemical engineering principles, reaction kinetics, and process safety.[6] This guide provides field-proven insights and detailed protocols for navigating the complexities of scaling up reactions with this compound. We will move beyond simple procedural steps to explain the fundamental causality behind critical process decisions, ensuring the development of a safe, robust, and efficient large-scale synthesis.

Foundational Knowledge: Reagent Properties and Stability

A thorough understanding of the starting material is the bedrock of any successful scale-up campaign. This compound, while a versatile reagent, possesses characteristics that demand careful consideration.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₄BClFNO₂
Molecular Weight175.35 g/mol [7]
AppearanceWhite to off-white solid
Melting PointTypically >150 °C (decomposition may be observed)
CAS Number913835-98-0

Stability and Handling Considerations: Boronic acids are susceptible to several degradation pathways that can be exacerbated by heat, moisture, and certain reaction conditions.[8]

  • Protodeboronation: This is a common undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under basic or acidic conditions.[9] The electron-deficient nature of the fluoropyridine ring can influence the rate of this decomposition pathway.

  • Anhydride Formation (Boroxines): In the solid state or upon heating in solution, boronic acids can lose water to form cyclic trimeric anhydrides known as boroxines.[9][10] While often in equilibrium with the monomeric acid form under reaction conditions, the formation of boroxines can impact solubility and reactivity.

  • Oxidation: While more stable than boranes, boronic acids can be oxidized. It is crucial to store the material under an inert atmosphere (Nitrogen or Argon) in a cool, dry place to maintain its integrity and ensure batch-to-batch reproducibility.[2]

The Pillars of Scale-Up: Engineering and Safety Principles

The transition from a round-bottom flask to a jacketed reactor fundamentally alters the physical environment of the reaction. Overlooking these changes is a primary cause of scale-up failure.

Heat Transfer: The Surface-Area-to-Volume Challenge

In the lab, a flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. As you scale up, the volume increases cubically (V ∝ r³) while the surface area for heat exchange only increases squarely (A ∝ r²).[11]

  • Causality: This geometric reality means a large reactor is far less efficient at removing heat per unit volume.[4] An exothermic reaction that is easily managed in the lab can quickly become a dangerous thermal runaway on a larger scale if not properly controlled.[11]

  • Practical Implication: The rate of reagent addition, which is often rapid in the lab, must be carefully controlled at scale to match the reactor's heat removal capacity. Understanding the reaction's thermal profile through Reaction Calorimetry (RC) is not just recommended; it is a critical safety and process design requirement.[12][13]

Mass Transfer: The Mixing Imperative

Effective mixing ensures uniform temperature and concentration throughout the reactor. What appears as instantaneous mixing in a small flask can be significantly slower and less efficient in a large, baffled reactor with an overhead stirrer.

  • Causality: Inefficient mixing leads to localized "hot spots" or areas of high reagent concentration.[6][14] This can trigger side reactions, generate impurities, and in the worst case, initiate a runaway reaction. For Suzuki couplings, which often use a solid inorganic base (e.g., K₂CO₃), poor mixing can lead to mass-transfer limitations where the reaction rate is dictated by how quickly the reagents can interact at the catalyst site, not by the intrinsic chemical kinetics.[4]

  • Practical Implication: Impeller design, stirring speed, and baffle configuration are critical parameters that must be considered. The addition of reagents should ideally occur subsurface near the impeller to ensure rapid dispersion.

Process Development Workflow for Scale-Up

The following diagram outlines a logical workflow for scaling a Suzuki-Miyaura reaction involving this compound. This systematic approach ensures that critical safety and efficiency parameters are addressed before committing to a large-scale run.

ScaleUp_Workflow cluster_0 Phase 1: Lab-Scale Development (1-10g) cluster_1 Phase 2: Process Safety & Hazard Assessment cluster_2 Phase 3: Pilot Scale-Up (0.1-1kg) A Reaction Condition Screening & Optimization (Catalyst, Base, Solvent) B Analytical Method Development (HPLC, GC) A->B C Differential Scanning Calorimetry (DSC) on Reactants & Products B->C D Reaction Calorimetry (RC1) to Measure Heat Flow & Total Heat of Reaction C->D E Determine Maximum Temperature of Synthetic Reaction (MTSR) & Adiabatic Temperature Rise (ΔTad) D->E F Define Process Parameters: - Reagent Addition Rate - Stirring Speed - Temperature Control E->F G Implement Process Analytical Technology (PAT) (e.g., in-situ FTIR) F->G H Develop Scalable Work-up & Isolation (Crystallization vs. Chromatography) G->H I Execute Pilot Batch with Engineering Controls H->I J Final Process Protocol for Manufacturing I->J

Caption: A workflow for scaling up Suzuki-Miyaura reactions.

Key Considerations in Practice

Catalyst & Ligand Selection and Loading

While laboratory syntheses may tolerate high catalyst loadings (1-5 mol%), this is economically unsustainable at scale.[5] Process development should aim to reduce palladium loading to <0.1 mol%. This often requires screening more active, albeit more expensive, ligands (e.g., SPhos, XPhos) or pre-catalysts. The cost-benefit analysis must include not only the price of the catalyst but also the cost of its subsequent removal.[15]

Work-up and Palladium Removal

Purification by column chromatography, a staple in the lab, is rarely viable for large-scale manufacturing.[16] The process must be designed around a robust crystallization protocol.

  • Palladium Removal: Residual palladium in an Active Pharmaceutical Ingredient (API) is strictly regulated. After the reaction, the crude mixture may need to be treated with a metal scavenger (e.g., thiol-functionalized silica) or undergo a specific extraction (e.g., aqueous L-cysteine wash) to reduce palladium levels to acceptable limits (<10 ppm).[15]

  • Solvent Selection: The choice of solvent impacts not only the reaction but also the work-up. A solvent system that allows for a straightforward phase split to remove aqueous inorganic salts is highly desirable. Toluene or 2-MeTHF are often preferred over dioxane at scale due to safety and work-up considerations.

Process Analytical Technology (PAT)

PAT provides real-time insight into the reaction, moving from a "test-at-the-end" to a "quality-by-design" approach.[17][18]

  • Application: An in-situ FTIR or Raman probe can monitor the disappearance of a key reactant peak or the appearance of a product peak.[19][20] This allows for precise determination of reaction completion, preventing unnecessarily long reaction times (which can increase impurity formation) and ensuring batch consistency. This real-time data is invaluable for understanding how changes in scale affect reaction kinetics.[21]

Experimental Protocols

The following protocols provide a framework for a Suzuki-Miyaura coupling. The pilot-scale protocol incorporates the key changes necessary for a safe and successful scale-up.

Protocol 1: Laboratory-Scale Synthesis (10 g Scale)

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), milled (2.5 equiv)

  • Pd(OAc)₂ (0.01 equiv, 1 mol%)

  • SPhos (0.02 equiv, 2 mol%)

  • Toluene (10 volumes, e.g., 100 mL)

  • Water (2 volumes, e.g., 20 mL)

  • 500 mL 3-neck round-bottom flask, reflux condenser, mechanical stirrer, thermocouple, and nitrogen inlet.

Procedure:

  • To the flask, charge the Aryl Bromide, this compound, K₂CO₃, Pd(OAc)₂, and SPhos.

  • Equip the flask with the condenser, stirrer, and thermocouple.

  • Purge the vessel with nitrogen for 15 minutes.

  • Add the degassed toluene and water via cannula.

  • Begin vigorous stirring and heat the mixture to 90 °C.

  • Monitor the reaction progress by TLC or HPLC every 2 hours.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 2: Pilot-Scale Synthesis (1 kg Scale) - A Self-Validating System

Equipment:

  • 10 L jacketed glass reactor with overhead stirring (baffled), reflux condenser, nitrogen inlet, and bottom outlet valve.

  • Calibrated dosing pump for controlled addition.

  • In-situ FTIR probe (optional but recommended).

Procedure:

  • Safety & Preparation: Conduct a pre-run safety review based on calorimetry data. Ensure all equipment is clean, dry, and purged with nitrogen.

  • Reactor Charge: Charge the reactor with Aryl Bromide (1.0 equiv, e.g., 1 kg), SPhos (0.02 equiv), and 7 L of degassed toluene. Begin agitation.

  • Base Slurry: In a separate vessel, prepare a slurry of K₂CO₃ (2.5 equiv) in 2 L of degassed water.

  • Catalyst Activation: Add Pd(OAc)₂ (0.01 equiv) to the main reactor and stir for 15 minutes.

  • Controlled Addition: Heat the reactor contents to 60 °C. Begin the controlled addition of a solution of this compound (1.2 equiv) in 1 L of toluene via the dosing pump over 2 hours. Causality: This slow addition prevents a rapid exotherm, keeping the reaction temperature within the safe operating limits determined by calorimetry.

  • Reaction & Monitoring: After the addition is complete, add the aqueous base slurry. Heat the reaction to 90 °C. Monitor the reaction via in-situ FTIR or by taking carefully quenched HPLC samples. The goal is to confirm the reaction profile matches the small-scale runs and to precisely identify the endpoint.

  • Work-up:

    • Cool the reactor to 50 °C. Stop agitation and allow the phases to separate.

    • Drain the lower aqueous phase.

    • Add 3 L of deionized water, stir for 15 minutes, settle, and drain the aqueous phase. Repeat.

  • Palladium Removal: Add an aqueous solution of a scavenger (e.g., L-cysteine) and stir at 60 °C for 2 hours. Separate and drain the aqueous layer.

  • Crystallization & Isolation:

    • Distill off a portion of the toluene under vacuum to reach a concentration suitable for crystallization.

    • Cool the solution according to a pre-defined cooling profile to control crystal size and purity.

    • Filter the resulting slurry, wash the cake with cold toluene, and dry under vacuum.

Table 2: Comparison of Lab vs. Pilot Scale Parameters

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Reactor 500 mL Round-Bottom Flask10 L Jacketed ReactorRequired for temperature control and containment at scale.
Addition Mode All at onceControlled addition over 2hTo manage reaction exotherm due to lower surface-area-to-volume ratio.[11]
Monitoring TLC / Offline HPLCIn-situ FTIR / Offline HPLCPAT provides real-time data for better process control and understanding.[17]
Purification Column ChromatographyCrystallizationChromatography is not economically or practically scalable for bulk production.[16]
Pd Removal Implicit in chromatographyDedicated scavenger stepRequired to meet API specifications for heavy metal content.[15]
Yield (Typical) 75-85%78-88%Optimized process often leads to improved and more consistent yields.

Process Flow Diagram for Pilot-Scale Synthesis

Process_Flow Start Start: Charge Reactor (Aryl Bromide, Ligand, Toluene) Charge_Pd Charge Pd(OAc)₂ Start->Charge_Pd Heat1 Heat to 60°C Charge_Pd->Heat1 Add_Boronic Controlled Addition of Boronic Acid Solution (2 hours) Heat1->Add_Boronic Add_Base Charge Aqueous Base Slurry Add_Boronic->Add_Base Heat2 Heat to 90°C & Hold for Reaction Add_Base->Heat2 Monitor Monitor to Completion (PAT / HPLC) Heat2->Monitor Monitor->Heat2 Incomplete Cool1 Cool to 50°C Monitor->Cool1 Complete Phase_Split Phase Separation: Remove Aqueous Layer Cool1->Phase_Split Wash Aqueous Washes Phase_Split->Wash Scavenge Palladium Scavenging Step Wash->Scavenge Distill Solvent Swap / Concentration for Crystallization Scavenge->Distill Crystallize Controlled Cooling & Crystallization Distill->Crystallize Isolate Filtration & Cake Wash Crystallize->Isolate Dry Vacuum Drying Isolate->Dry End End: Isolated Product Dry->End

Caption: A typical process flow for a scaled-up Suzuki reaction.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Chloro-5-fluoropyridine-3-boronic acid. This specific substrate presents a unique set of challenges due to the electronic properties of the substituted pyridine ring. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

FAQ 1: My reaction is giving low to no yield. Where should I start troubleshooting?

Answer: Before diving into complex parameter optimization, it is crucial to validate the foundational aspects of your experimental setup. Low yields are frequently traced back to fundamental errors rather than a flaw in the chosen catalytic system.

A. Have you rigorously excluded oxygen and water? The Suzuki-Miyaura catalytic cycle relies on a Pd(0) species, which is highly sensitive to oxidation. Oxygen can oxidize the active Pd(0) to an inactive Pd(II) state, halting the catalytic cycle and promoting side reactions like the homocoupling of the boronic acid.[1][2]

  • Causality: Oxygen reacts with the Pd(0) catalyst, leading to inactive palladium species and promoting the formation of biaryl homocoupling byproducts from your boronic acid.[2]

  • Protocol: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw (at least three cycles) or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes.[1][3] Assemble your reaction under a positive pressure of inert gas.

B. Is the quality of your reagents assured?

  • Boronic Acid: Boronic acids can degrade over time, especially if exposed to air and moisture. A primary degradation pathway is the formation of anhydride trimers (boroxines), which can alter reactivity. Protodeboronation during storage is also possible.

  • Palladium Catalyst: Pre-catalysts can degrade. If you are not using a pre-formed Pd(0) source (like Pd(PPh₃)₄), your Pd(II) source (like Pd(OAc)₂) must be effectively reduced in situ. An old or poorly stored catalyst may not reduce efficiently.[2]

  • Base: Many bases (e.g., K₂CO₃, K₃PO₄) are hygroscopic. Using a base that has absorbed water can introduce excess water into the reaction, promoting protodeboronation.[4] It is good practice to use freshly opened bases or dry them in an oven before use.

FAQ 2: I'm observing a significant amount of 2-chloro-5-fluoropyridine byproduct. What is happening and how do I stop it?

Answer: The formation of 2-chloro-5-fluoropyridine indicates that your starting material, this compound, is undergoing protodeboronation . This is the most common failure mode for this class of substrate.[5][6][7]

Protodeboronation is a side reaction where the C-B (carbon-boron) bond is cleaved and replaced by a C-H (carbon-hydrogen) bond, consuming your nucleophile and destroying any chance of obtaining the desired product.[5][6]

The "2-Pyridyl Problem" and Protodeboronation

Pyridine boronic acids, particularly those with the boronic acid group at the 2- or 3-position adjacent to the nitrogen, are notoriously unstable.[5][8]

  • Mechanism of Instability: At neutral pH, these molecules can form a zwitterionic intermediate. This zwitterion is highly reactive and susceptible to rapid, unimolecular fragmentation of the C-B bond, leading to the unwanted protodeboronated byproduct.[5][6] Counterintuitively, both strongly acidic or basic conditions can suppress this pathway by shifting the equilibrium away from the reactive zwitterion.[4][5]

Protodeboronation BA This compound Zwitterion Reactive Zwitterionic Intermediate BA->Zwitterion Neutral pH Product Protodeboronated Byproduct (2-chloro-5-fluoropyridine) Zwitterion->Product Rapid C-B Cleavage (H₂O source)

Caption: The protodeboronation pathway via a reactive zwitterion.

Strategies to Minimize Protodeboronation:
  • Base Selection is Critical: The primary role of the base is to activate the boronic acid, forming the more nucleophilic boronate species required for transmetalation.[9][10][11] However, the choice and amount of base also control the pH, directly impacting stability.

    • Avoid Neutral pH: Weak bases or insufficient amounts of a strong base can create conditions where the zwitterion concentration is maximized.

    • Try Stronger, Non-Nucleophilic Bases: Use bases like K₃PO₄ or Cs₂CO₃. These are effective at forming the boronate and shifting the equilibrium away from the zwitterion.[1][5]

    • Fluoride Sources: Anhydrous bases like KF can be effective as they also activate the boronic acid without introducing water.[9]

  • Use a More Stable Boron Reagent: If the boronic acid proves too unstable, convert it to a more robust derivative. This is a "slow release" strategy that keeps the instantaneous concentration of the unstable free boronic acid low.[5]

    • Pinacol Esters: More stable than the corresponding boronic acids.[7][12]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline solids that are robust to purification and slowly hydrolyze under basic conditions to release the active boronic acid.[5][12]

    • Organotrifluoroborates (R-BF₃K): These salts offer significantly increased stability and are excellent alternatives for suppressing protodeboronation.[5][13]

FAQ 3: I've addressed the basics and protodeboronation, but my yield is still low. How do I systematically optimize the reaction?

Answer: A systematic optimization of the catalyst system, base, and solvent is the next logical step. The electronic nature of this compound requires a carefully tuned system. The chloro and fluoro substituents make the pyridine ring electron-deficient, which can slow the rate of transmetalation.[14][15]

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

A. Catalyst and Ligand Selection

For electron-deficient heteroaryl substrates, a highly active catalyst system is often required.[1][16]

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices. Pd(II) precatalysts require in situ reduction to the active Pd(0) state.[2]

  • Ligand Choice: This is often the most critical parameter. The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often superior.[8][16][17] They promote the oxidative addition step and can accelerate the rate-limiting transmetalation.

Ligand ClassExamplesKey Characteristics & Use Case
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphines. Excellent for coupling aryl chlorides and electron-deficient heteroaryls.[8][16]
Ferrocenyl Ligands dppfRobust and versatile, but may not be active enough for this specific challenging substrate.
N-Heterocyclic Carbenes IPr, SIMesStrong σ-donors, highly active. Can be effective when phosphine ligands fail.[17]
B. Base and Solvent Screening

The interplay between the base and solvent is crucial for solubility and reactivity.

BaseCommon SolventsComments
K₃PO₄ Dioxane, Toluene, THFStrong base, good for preventing protodeboronation. Limited solubility may require some water.[1][5]
Cs₂CO₃ Dioxane, DMFHighly effective, but more expensive. Excellent solubility in polar aprotic solvents.[3]
K₂CO₃ Dioxane/H₂O, Toluene/H₂OA standard, weaker base. Often requires aqueous conditions for solubility, which can increase protodeboronation risk.[3][18]
KF THF, DioxaneAnhydrous conditions possible. Activates boron without a strong Brønsted base.[9][19]
  • Solvent Choice: Anhydrous, polar aprotic solvents like dioxane or toluene are excellent starting points.[1][20] While a small amount of water can sometimes be beneficial by aiding base solubility and accelerating transmetalation, excess water will promote protodeboronation.[4][21] A screen of anhydrous vs. aqueous (e.g., 10:1 Dioxane/Water) conditions is recommended.

Section 4: Recommended Experimental Protocols
Protocol 1: General Starting Point

This protocol is a robust starting point for many Suzuki-Miyaura couplings.

  • Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve approx. 0.1 M concentration based on the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[22]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized for Challenging Substrates (Minimizing Protodeboronation)

This protocol uses a more stable boron source and a highly active catalyst system.

  • Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 equiv), the corresponding this compound MIDA ester or pinacol ester (1.2 equiv), and anhydrous Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Use a pre-formed, air-stable catalyst like XPhos Pd G3 (2 mol%). Add this in a glovebox or under a positive flow of argon.

  • Solvent Addition: Add anhydrous, degassed toluene or CPME via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously.

  • Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1.

Troubleshooting Summary
SymptomPotential CauseSuggested Solution(s)
No reaction, starting materials recovered1. Inactive catalyst2. Insufficient temperature3. Incorrect base/solvent1. Use a fresh catalyst/ligand; try a more active system (e.g., XPhos Pd G3).2. Increase temperature to 100-110°C.3. Screen bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene).
Low yield with significant protodeboronation byproduct1. Protodeboronation of boronic acid2. Excess water in the reaction1. Switch to a more stable boronic ester (MIDA, pinacol) or trifluoroborate salt.2. Use anhydrous solvents and dry the base before use.
Formation of homocoupled (biaryl) byproduct from boronic acid1. Oxygen contamination2. Inefficient reduction of Pd(II) precatalyst1. Ensure rigorous degassing and a robust inert atmosphere.2. Use a Pd(0) source or a more efficient ligand for in situ reduction.
Dehalogenation of aryl halide partner1. Catalyst system promotes reduction2. Hydride source present1. Screen different ligands.2. Ensure solvent is not a hydride source; avoid certain amine bases if possible.

References

Technical Support Center: Purification of Products from 2-Chloro-5-fluoropyridine-3-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoropyridine-3-boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products from its reactions, most commonly the Suzuki-Miyaura cross-coupling. Our goal is to equip you with the scientific rationale and practical protocols needed to isolate your target compounds with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product after a Suzuki-Miyaura reaction with this compound?

A1: Following a typical Suzuki-Miyaura coupling, your crude product may contain several common impurities originating from starting materials, side reactions, and the catalyst system. Key impurities include:

  • Homocoupled Boronic Acid: The self-coupling of this compound to form a symmetrical biarylpyridine. This is often promoted by the presence of oxygen.[1][2]

  • Protodeboronated Starting Material: Cleavage of the carbon-boron bond of the starting material or product, replacing the boronic acid group with a hydrogen atom.[1][3][4] This results in the formation of 2-Chloro-5-fluoropyridine.

  • Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.

  • Palladium Residues: The palladium catalyst, which can exist in various forms (e.g., Pd(0), Pd(II)) and may be soluble or colloidal ("palladium black").[5][6] These residues can be particularly problematic in pharmaceutical applications.

  • Boroxine: Boronic acids can dehydrate to form a cyclic trimeric anhydride called a boroxine.[1][7] While often in equilibrium with the active boronic acid under reaction conditions, its presence can affect stoichiometry and appear as a distinct impurity.[1]

Q2: My crude reaction mixture has a dark, black/grey color. What is this and how do I get rid of it?

A2: The dark coloration is almost certainly due to residual palladium catalyst, which has precipitated as palladium black.[6] This is a common occurrence in palladium-catalyzed cross-coupling reactions. A simple and effective first step for removal is to dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite®.[8][9] Often, this is sufficient to remove the bulk of the insoluble palladium. For more persistent soluble palladium, further techniques described in the troubleshooting section will be necessary.

Q3: Can I use a simple acid-base extraction to purify my final pyridine-containing product?

A3: Yes, absolutely. Acid-base extraction is a highly effective and often underutilized technique for purifying pyridine derivatives, which are basic.[10] By dissolving your crude mixture in an organic solvent (like ethyl acetate or DCM) and extracting with a dilute aqueous acid (e.g., 1M HCl), the basic pyridine product will be protonated and move into the aqueous layer. Neutral impurities (like the homocoupled byproduct or unreacted aryl halide) will remain in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extracting with an organic solvent will recover your purified product.[10][11]

Q4: My boronic acid starting material has been on the shelf for a while. Could this be the source of my purification issues?

A4: Yes, the stability of boronic acids can be a concern. Over time, they can undergo decomposition, particularly protodeboronation, or dehydration to form boroxines.[12][13] It is often recommended to store boronic acids in a slightly moist state to improve long-term preservation.[12] If you suspect the quality of your starting material, it can contribute to lower yields and the formation of byproducts, complicating purification.[1][14]

Troubleshooting Purification Guide

This section addresses specific issues you may encounter during product purification, providing potential causes and actionable protocols.

Issue 1: Persistent Palladium Contamination After Celite Filtration

Q: I've filtered my reaction mixture through Celite, but my product is still contaminated with palladium, leading to a greyish or off-color final compound. How can I remove these soluble palladium residues?

Causality: While Celite filtration effectively removes insoluble palladium black, soluble Pd(II) species or fine colloidal palladium may pass through.[6][8] These species must be captured using more specialized techniques that rely on chelation or strong adsorption.

Solutions & Protocols:

MethodDescriptionAdvantagesDisadvantages
Activated Carbon Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[15][16]Low cost, readily available, effective for many Pd species.[15]Can sometimes adsorb the product, leading to yield loss. Requires careful screening.
Scavenger Resins These are solid supports (polymers) functionalized with groups that chelate palladium, such as thiols, amines, or phosphines.[5]High selectivity for palladium, leading to very low contamination levels. Can be used in a packed column or batch mode.Higher cost compared to activated carbon. Selection of the right scavenger may be necessary.[15]
Aqueous Washes Specific aqueous solutions can be used to extract palladium species. An aqueous solution of lactic acid has been reported for this purpose.[16]Simple liquid-liquid extraction procedure.May not be universally effective for all catalyst/ligand combinations.
Protocol 1: Palladium Removal with Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or methanol) at a concentration of approximately 10-50 mg/mL.

  • Treatment: Add 5-10 wt% of activated carbon relative to the mass of the crude product.

  • Stirring: Stir the suspension vigorously at room temperature for 1-4 hours. Longer times may be needed, but monitor for product loss.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the pad thoroughly with the same solvent to ensure complete product recovery.

  • Analysis: Concentrate the filtrate and analyze the product for palladium content (e.g., by ICP-MS) and purity.

Issue 2: Difficulty Separating Product from Homocoupled Byproduct by Column Chromatography

Q: My desired cross-coupled product and the homocoupled byproduct of the boronic acid have very similar polarities (Rf values), making separation by standard silica gel chromatography extremely difficult.

Causality: Structural similarity, especially in size and functional groups, can lead to nearly identical retention behavior on silica gel. The basicity of the pyridine nitrogen in both your product and the byproduct can also cause peak tailing on standard silica, further complicating separation.[17]

Solutions & Protocols:

  • Optimize Chromatographic Conditions: Modifying the chromatography system can enhance selectivity.

    • Change Solvent System: Experiment with different solvent systems. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can significantly improve peak shape for pyridine compounds by deactivating acidic sites on the silica gel.[17]

    • Switch Stationary Phase: If C18 (reversed-phase) is not providing separation, consider alternative stationary phases like phenyl, cyano, or polar-embedded phases which offer different interaction mechanisms.[17] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a viable option.[17]

  • Recrystallization: If the product is a solid and can be obtained in reasonable purity (>90%), recrystallization can be a powerful technique to reject impurities with different crystal lattice packing properties. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Acid/Base Extraction (Pre-Chromatography Cleanup): This is often the most effective strategy. As the homocoupled byproduct is also a pyridine derivative, this method won't separate it from your desired product. However, it is excellent for removing non-basic impurities prior to a final chromatographic step, which can improve the overall separation.

Workflow for Optimizing Chromatographic Separation

G start Poor Separation on Silica Gel (Product & Homocoupled Byproduct) add_base Modify Eluent: Add 0.5% Triethylamine or Ammonia/Methanol start->add_base Initial Step recrystallize Attempt Recrystallization (if solid & >90% pure) start->recrystallize Alternative Path change_solvent Try Alternative Solvent System (e.g., Toluene/Acetone) add_base->change_solvent Still Tailing/ Poor Separation result Pure Product add_base->result Success change_phase Switch Stationary Phase change_solvent->change_phase No Improvement change_solvent->result Success rp_hplc Reversed-Phase HPLC (C18, Phenyl-Hexyl) change_phase->rp_hplc hilic HILIC (for polar compounds) change_phase->hilic rp_hplc->result Success hilic->result Success recrystallize->result Success

Caption: Decision workflow for troubleshooting difficult chromatographic separations.

Issue 3: Product Degradation or Low Recovery from Silica Gel Column

Q: I'm losing a significant amount of my product on the silica gel column, or I'm observing new impurity spots on my TLC plates after chromatography.

Causality: The acidic nature of standard silica gel can cause degradation of sensitive compounds. The Lewis acidic boronic acid moiety, if still present on the product or as an impurity, can also interact strongly with the silica surface, leading to streaking and irreversible adsorption.[18] Pyridine-containing compounds can also exhibit strong interactions, leading to poor recovery.[17]

Solutions & Protocols:

  • Deactivate the Silica:

    • Slurry with Base: Prepare the silica slurry in your starting eluent containing 1% triethylamine. This neutralizes the acidic sites on the surface.

    • Use Neutral or Basic Alumina: As an alternative to silica, alumina (neutral or basic) can be used as the stationary phase for acid-sensitive compounds.

  • Minimize Contact Time:

    • Use Flash Chromatography: Employing pressure to speed up the elution (flash chromatography) reduces the time your compound spends in contact with the stationary phase, minimizing opportunities for degradation.

    • Choose an Appropriate Column Size: An overly large column increases surface area and contact time, potentially leading to greater losses.

  • Check for On-Column Reactions:

    • 2D TLC Test: To determine if your compound is degrading on the silica, perform a 2D TLC.

      • Spot your crude sample in one corner of a square TLC plate.

      • Develop the plate in your chosen eluent system.

      • Dry the plate completely and rotate it 90 degrees.

      • Develop the plate again in the same eluent system.

      • If new spots appear off the diagonal, it indicates that your compound is unstable on the silica stationary phase.[17]

Visual Guide: 2D TLC for Stability Check

G cluster_0 1. First Development cluster_1 2. Rotate 90° & Second Development cluster_2 Interpretation a Spot b Developed Spot a->b Elute Up c Rotated Plate d Final Plate c->d Elute Again stable Stable Compound (Spot on Diagonal) unstable Unstable Compound (Spots off Diagonal)

Caption: Conceptual workflow for a 2D TLC stability test.

References

Technical Support Center: Preventing Protodeboronation of 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoropyridine-3-boronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of protodeboronation, a common and often frustrating side reaction. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yields, and ensure the integrity of your synthetic pathways.

Troubleshooting Guide: When Yields Are Low and a Halopyridine Byproduct Appears

This section is formatted as a direct Q&A to address the most pressing issues encountered during experimentation.

Issue 1: My reaction yield is significantly lower than expected, and I've isolated 2-chloro-5-fluoropyridine as a major byproduct. What's happening?

This is a classic sign of protodeboronation.[1][2] This undesired side reaction cleaves the carbon-boron bond of your boronic acid and replaces it with a proton from the reaction medium, consuming your starting material and reducing the overall yield.[2] The key to a successful Suzuki-Miyaura coupling is to ensure the rate of the desired reaction significantly outpaces the rate of protodeboronation.[2] Let's troubleshoot the likely culprits:

  • Are you using a strong, hydroxide-containing base (e.g., NaOH, KOH)?

    • Problem: Strong bases and high pH are well-documented accelerators of protodeboronation.[2][3][4] The mechanism often involves the formation of a more reactive arylboronate anion, which can then be protonated.[4][5]

    • Solution: Switch to milder, non-hydroxide inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices.[2][6] In some systems, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also effectively suppress this side reaction.[2][6]

  • Is your reaction temperature elevated (e.g., >90 °C)?

    • Problem: High reaction temperatures can accelerate both the desired coupling and the undesired protodeboronation.[1][7] If the catalytic cycle of the Suzuki reaction is not highly efficient, the extended time at high temperature gives the boronic acid more opportunity to decompose.

    • Solution: Lower the reaction temperature.[2][8] Often, operating in the 60-80 °C range can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed to completion, especially when using a highly active catalyst system.[2]

  • How active is your palladium catalyst system?

    • Problem: A slow or inefficient catalyst gives the boronic acid more time to decompose under the reaction conditions.[8]

    • Solution: Employ a highly active catalyst system to accelerate the cross-coupling. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the productive reaction, minimizing the time available for decomposition.[2]

Issue 2: The protodeboronation is happening even with milder bases and lower temperatures. What's the next step?

If basic troubleshooting fails, it's time to consider the inherent instability of the boronic acid itself and employ more advanced strategies.

  • Are you using the boronic acid directly?

    • Problem: Pyridineboronic acids, especially those with electron-withdrawing groups, can be inherently unstable.[9][10]

    • Solution: Use a more stable boronic acid derivative. This is one of the most effective strategies.

      • Pinacol Esters: Converting the boronic acid to its pinacol ester can improve stability and prevent protodeboronation.[11] These are often more robust to the reaction conditions.

      • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and air-stable solids.[12] They participate in a "slow-release" of the active boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable boronic acid low and thus minimizing side reactions.[12][13][14] This is a highly recommended strategy for particularly challenging couplings.[6][12]

  • Is your solvent system optimized and anhydrous?

    • Problem: The presence of excess water can be a proton source for the protodeboronation reaction.[1] While many Suzuki reactions benefit from or even require some water, the amount should be controlled.

    • Solution: Ensure anhydrous conditions where appropriate. Use anhydrous solvents and thoroughly dry all glassware.[8] If using a boronic ester that does not require hydrolysis (like a MIDA boronate in some protocols), strictly anhydrous conditions can be beneficial. Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.[8]

Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles behind protodeboronation and its prevention.

Q1: What is protodeboronation and why is this compound particularly susceptible?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron compound, such as a boronic acid, is broken and replaced by a carbon-hydrogen (C-H) bond.[10][13] This process is an undesired side reaction in Suzuki-Miyaura coupling because it consumes the nucleophilic partner, leading to reduced yields and the formation of a byproduct that can complicate purification.[10]

This compound is particularly prone to this reaction due to the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the chloro and fluoro substituents. Highly electron-deficient arylboronic acids can be unstable under the basic conditions typically required for Suzuki couplings.[1][15]

Q2: What is the mechanistic basis for protodeboronation?

A2: The mechanism of protodeboronation is highly dependent on the reaction pH and the structure of the boronic acid.[3][13][16]

  • Base-Catalyzed Pathway: Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate species ([ArB(OH)₃]⁻).[3] This boronate is more electron-rich and can undergo ipso-protonation by a proton source (like water) at the carbon atom, leading to the cleavage of the C-B bond.[3][15]

  • Acid-Catalyzed Pathway: While less common in Suzuki reactions, an acid-catalyzed pathway also exists where the boronic acid is protonated, facilitating C-B bond cleavage.[7][13]

  • Special Case for Pyridine Boronic Acids: Some basic heteroaromatic boronic acids, like 2-pyridine boronic acid, can form a zwitterionic species under neutral pH conditions.[10][13] This zwitterion is highly reactive and can undergo unimolecular fragmentation, leading to rapid protodeboronation.[10][13] While our topic molecule is a 3-pyridyl boronic acid, the influence of the ring nitrogen on stability is a crucial consideration.

Visualizing the Competing Reactions

The following diagram illustrates the critical competition between the desired Suzuki-Miyaura coupling pathway and the undesired protodeboronation pathway.

G cluster_0 Reaction Inputs cluster_1 Catalytic Cycle cluster_2 Reaction Outcomes Aryl_Halide Ar-X (Aryl Halide) Ox_Add Oxidative Addition Aryl_Halide->Ox_Add Boronic_Acid HetAr-B(OH)₂ (2-Chloro-5-fluoropyridine -3-boronic acid) Transmetal Transmetalation Boronic_Acid->Transmetal [HetArB(OH)₃]⁻ Side_Product HetAr-H (Protodeboronation Byproduct) Boronic_Acid->Side_Product Protodeboronation (H⁺ Source, Base, Heat) Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Ox_Add Base Base (e.g., K₃PO₄) Base->Boronic_Acid Activates Ox_Add->Transmetal Ar-Pd(II)-X Red_Elim Reductive Elimination Transmetal->Red_Elim Ar-Pd(II)-HetAr Red_Elim->Pd_Catalyst Regenerates Desired_Product Ar-HetAr (Desired Product) Red_Elim->Desired_Product G start Low Yield & High Protodeboronation Observed q_base Using Strong Base (e.g., NaOH, KOH)? start->q_base a_base Switch to Weaker Base (K₃PO₄, K₂CO₃) q_base->a_base Yes q_temp High Reaction Temp (>90°C)? q_base->q_temp No a_base->q_temp a_temp Lower Temperature (60-80°C) q_temp->a_temp Yes q_cat Catalyst System Inefficient? q_temp->q_cat No a_temp->q_cat a_cat Use High-Activity Catalyst (e.g., Buchwald Precatalyst + Ligand) q_cat->a_cat Yes q_reagent Still Experiencing Protodeboronation? q_cat->q_reagent No a_cat->q_reagent a_reagent Protect Boronic Acid (Use MIDA Boronate or Pinacol Ester) q_reagent->a_reagent Yes end Analyze Yield & Purity (LC-MS, NMR) q_reagent->end No, Re-evaluate Other Parameters a_reagent->end

References

Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings with 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and other common issues encountered when using 2-Chloro-5-fluoropyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome challenges with this valuable, yet complex, building block.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific experimental failures in a direct question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the most likely causes and how do I fix it?

A1: This is the most common issue and typically points to one or more bottlenecks in the catalytic cycle. 2-Chloro-5-fluoropyridine presents a dual challenge: the strong C-Cl bond makes oxidative addition difficult, and the pyridine nitrogen can deactivate the palladium catalyst.[1][2]

Primary Causes & Step-by-Step Solutions:

  • Inefficient Oxidative Addition: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making its cleavage (the first step in the cycle) the rate-determining step in many cases.[1][2][3]

    • Causality: A catalyst system that is not active enough will fail to break this bond efficiently, stalling the reaction before it begins.

    • Troubleshooting Protocol:

      • Increase Catalyst Activity: Switch to a more active catalyst system. Modern biarylphosphine ligands, known for their bulk and electron-donating properties, are essential. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate oxidative addition and are highly recommended.[1]

      • Elevate Temperature: Increase the reaction temperature in 10 °C increments. Higher temperatures provide the necessary energy to overcome the activation barrier of the C-Cl bond cleavage.[1] Monitor for substrate or product degradation at higher temperatures.

      • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst. These are designed to generate the active Pd(0) species more cleanly and efficiently than standard sources like Pd(OAc)₂, avoiding issues with incomplete reduction.[4]

  • Catalyst Deactivation by Pyridine Coordination (The "2-Pyridyl Problem"): The Lewis basic nitrogen on the pyridine ring can coordinate strongly to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.[2][5][6][7][8]

    • Causality: This coordination competes with the binding of the aryl halide and the boronic acid, effectively poisoning the catalyst.

    • Troubleshooting Protocol:

      • Employ Bulky Ligands: The most effective solution is to use sterically demanding ligands (e.g., SPhos, Ad₂PⁿBu).[5] The bulk of the ligand creates a protective pocket around the palladium atom, physically hindering the pyridine nitrogen from accessing and binding to the metal center.[1][5]

      • Adjust Ligand:Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes help by favoring the formation of the desired catalytically active species over the deactivated pyridine-coordinated complex.

  • Ineffective Transmetalation: The base is critical for activating the boronic acid into a more nucleophilic boronate species, which is necessary for transferring the aryl group to the palladium center.[9][10][11][12]

    • Causality: If the base is too weak, poorly soluble, or sterically hindered, the boronate will not form efficiently, and the transmetalation step will be slow or nonexistent.

    • Troubleshooting Protocol:

      • Screen Bases: If you started with a weaker base like Na₂CO₃, switch to stronger, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior for challenging couplings.[1]

      • Improve Base Solubility: For heterogeneous bases like K₃PO₄, solubility can be a limiting factor. Using a mixed solvent system, such as dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio), can improve solubility and accelerate the reaction.[1][5]

Q2: My reaction is messy, with significant side products like protodeboronation and homocoupling. How can I improve the selectivity?

A2: The formation of these side products indicates that undesired reaction pathways are outcompeting the desired cross-coupling. This is often linked to the stability of the boronic acid and the presence of oxygen or residual Pd(II) in the reaction mixture.

Side Reactions & Mitigation Strategies:

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 2-chloro-5-fluoropyridine from your boronic acid. This is a common decomposition pathway for heteroaryl boronic acids.[2][5]

    • Causality: Protodeboronation is often catalyzed by trace water and base, and can be accelerated at high temperatures.

    • Troubleshooting Protocol:

      • Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous, degassed solvents. While some Suzuki reactions benefit from water, it can exacerbate protodeboronation. If possible, run the reaction under strictly anhydrous conditions with a base like potassium fluoride (KF).

      • Switch to a Boronic Ester: Convert the this compound to its corresponding pinacol (Bpin) or MIDA boronate ester.[10][13] These esters are more stable and less prone to protodeboronation. They "slowly release" the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[7][10]

      • Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.

  • Homocoupling of the Boronic Acid: This side reaction produces a symmetrical biaryl (a dimer of your boronic acid).

    • Causality: Homocoupling is primarily promoted by the presence of oxygen and can be catalyzed by Pd(II) species that may be present if the pre-catalyst reduction is inefficient.[14][15]

    • Troubleshooting Protocol:

      • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated. Use a minimum of three freeze-pump-thaw cycles for your solvent(s) or sparge with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[2][16]

      • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling by ensuring the palladium stays in its active Pd(0) oxidation state.[14]

Visual Troubleshooting Workflow

Use this flowchart to guide your decision-making process when a reaction fails.

Troubleshooting_Workflow Start Reaction Fails: Low or No Conversion Check_OA Is Oxidative Addition Likely the Issue? (e.g., using weak catalyst) Start->Check_OA Check_Deactivation Is Catalyst Deactivation Likely? (e.g., using small ligand) Check_OA->Check_Deactivation No Sol_OA Solution: 1. Use bulky, e⁻-rich ligand (SPhos). 2. Increase temperature. 3. Use a pre-catalyst. Check_OA->Sol_OA Yes Check_Transmetalation Is Transmetalation Inefficient? (e.g., weak or insoluble base) Check_Deactivation->Check_Transmetalation No Sol_Deactivation Solution: 1. Use bulky ligand (XPhos, RuPhos). 2. Increase Ligand:Pd ratio. Check_Deactivation->Sol_Deactivation Yes Check_Side_Products High Side Products? Check_Transmetalation->Check_Side_Products No Sol_Transmetalation Solution: 1. Switch to stronger base (K₃PO₄, Cs₂CO₃). 2. Use aqueous solvent mix (dioxane/H₂O). Check_Transmetalation->Sol_Transmetalation Yes Sol_Protodeboronation Protodeboronation: 1. Use anhydrous conditions. 2. Convert to boronic ester (Bpin, MIDA). Check_Side_Products->Sol_Protodeboronation Protodeboronation Sol_Homocoupling Homocoupling: 1. Rigorously degas all reagents. 2. Add mild reducing agent. Check_Side_Products->Sol_Homocoupling Homocoupling

Caption: A logical workflow for troubleshooting common Suzuki coupling failures.

Frequently Asked Questions (FAQs)
Q3: What exactly is the "2-Pyridyl Problem" and how does it cause catalyst deactivation?

A3: The "2-Pyridyl Problem" refers to the propensity of the nitrogen atom in 2-substituted pyridines (like your substrate) to act as a ligand and coordinate to the palladium catalyst.[2][5][6][7] This forms a stable palladacycle where the palladium is chelated by both the carbon from the oxidative addition and the pyridine nitrogen. This chelated complex is often too stable to proceed to the next step (transmetalation) in the catalytic cycle, effectively sequestering the palladium in an inactive state and poisoning the reaction.[8][17]

Pyridyl_Problem cluster_cycle Catalytic Cycle cluster_poison Deactivation Pathway Pd(0) Pd(0) Ox. Add. Ar-Pd(II)-X Pd(0)->Ox. Add. Ar-X Transmetalation Ar-Pd(II)-Ar' Ox. Add.->Transmetalation Ar'-B(OR)₂ Deactivated Chelated Pd(II) Complex (Inactive) Ox. Add.->Deactivated Pyridine N-Coordination Red. Elim. Reductive Elimination Transmetalation->Red. Elim. Red. Elim.->Pd(0) Ar-Ar'

Caption: The "2-Pyridyl Problem" deactivation pathway versus the productive catalytic cycle.

Q4: How do I choose the right ligand and base for such a challenging coupling?

A4: The choice of ligand and base is synergistic and critical for success.

  • Ligand Selection: You need a ligand that is both bulky and electron-rich .

    • Bulk: As discussed, steric hindrance prevents catalyst poisoning by the pyridine nitrogen.[1][5]

    • Electron-Donating: Electron-rich phosphines increase the electron density on the palladium center, which promotes the difficult oxidative addition of the C-Cl bond and accelerates the final reductive elimination step.[3][12]

    • Recommended Ligands: SPhos, XPhos, RuPhos, and other second-generation biaryl phosphines are the gold standard. Avoid simple, less bulky ligands like PPh₃, as they are generally ineffective for this type of substrate.

  • Base Selection: The base must be strong enough to form the boronate for transmetalation but not so harsh that it causes significant protodeboronation or substrate degradation.[9][11][18][19]

BaseStrengthCommon Use & Rationale
K₃PO₄ StrongOften the best choice. Strong enough to promote transmetalation with deactivated substrates. Use with aqueous solvent.
Cs₂CO₃ StrongHighly effective due to its high solubility in many organic solvents and the beneficial effect of the cesium cation.
K₂CO₃ ModerateA good starting point, but may be too weak for the C-Cl coupling partner.
KF MildUsed under anhydrous conditions to minimize protodeboronation, but may require higher temperatures.
Q5: Could impurities in my starting materials or solvents be poisoning the catalyst?

A5: Absolutely. Palladium catalysts are sensitive to a variety of impurities that can be present in reagents or solvents, even at ppm levels.[20][21][22]

  • Sulfur and Phosphorus Compounds: These are notorious catalyst poisons.[22][23] Trace amounts of thiols or phosphines (other than your intended ligand) can irreversibly bind to the palladium surface. Ensure your starting materials have not been synthesized using sulfur- or phosphorus-containing reagents in late stages.

  • Other Metals: Trace metal impurities can interfere with the catalytic cycle.[20][21]

  • Solvent Quality: Peroxides in ethers (like THF or dioxane) or trace acids/bases in other solvents can deactivate the catalyst or promote side reactions. Always use high-purity, freshly distilled, or commercially available anhydrous solvents.[14]

Validation Protocol: If you suspect an impurity, run a control reaction with high-purity, new bottles of all reagents and solvents. If this reaction works, it strongly suggests one of your stock reagents is contaminated.

General Experimental Protocol

This is a robust starting protocol for the Suzuki-Miyaura coupling of this compound. It should be optimized for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Halide (1.1 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound, the coupling partner, the base, and the palladium precatalyst.

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).[16]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: Optimizing Reaction Kinetics for 2-Chloro-5-fluoropyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving reaction kinetics involving 2-Chloro-5-fluoropyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific heterocyclic building block in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Introduction: The Challenge of this compound

This compound is a valuable reagent in medicinal chemistry, offering a pathway to complex heteroaromatic structures. However, its use in Suzuki-Miyaura coupling is not without its challenges. The electron-deficient nature of the pyridine ring, influenced by both the chloro and fluoro substituents, can impact the reaction at multiple stages of the catalytic cycle.[1][2][3] Furthermore, the inherent instability of many pyridylboronic acids makes them susceptible to decomposition pathways that compete with the desired cross-coupling.[4][5][6][7]

This guide provides a structured, question-and-answer approach to troubleshoot common issues and enhance your reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when using this compound in a Suzuki-Miyaura coupling?

A1: Researchers often encounter three main hurdles with this substrate:

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid.[4][8] This process is often accelerated by elevated temperatures and the presence of aqueous bases.[9]

  • Slow Transmetalation: The electron-withdrawing nature of the chloro and fluoro groups on the pyridine ring decreases the nucleophilicity of the boronic acid. This can lead to a sluggish transmetalation step, where the organic group is transferred from boron to the palladium catalyst, resulting in slow reaction rates and low yields.[1][10]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][11][12]

Q2: My reaction is sluggish or stalling. What is the likely cause?

A2: A slow or stalled reaction is often attributed to inefficient transmetalation or catalyst inhibition. The electron-deficient nature of your boronic acid is a key factor.[1][3] To address this, consider the following:

  • Base Selection: A stronger base is often required to activate the boronic acid and facilitate the formation of the more nucleophilic boronate species.[9][13] Consider switching from weaker bases like Na₂CO₃ to stronger, non-hydroxide bases such as K₃PO₄ or Cs₂CO₃.[1][13]

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the catalytic cycle and mitigate catalyst inhibition by the pyridine nitrogen.[12][14] Ligands such as SPhos, XPhos, or other Buchwald-type ligands are often effective for challenging couplings involving heteroaryl substrates.[15]

Q3: I'm observing significant formation of 2-chloro-5-fluoropyridine as a byproduct. What is happening and how can I prevent it?

A3: The formation of 2-chloro-5-fluoropyridine indicates that protodeboronation is a major competing pathway in your reaction.[4][8] This side reaction consumes your starting material and reduces the overall yield. To minimize protodeboronation:

  • Use Anhydrous Conditions: Water can facilitate protodeboronation.[16] Ensure your solvents and reagents are rigorously dried. While a small amount of water can sometimes be beneficial for dissolving the base and promoting the formation of the active boronate species, an excess should be avoided.[9][17]

  • Stable Boronic Acid Surrogates: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt (BF₃K).[1][9] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[4][18]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can accelerate protodeboronation.[9][19] Aim for the lowest effective temperature and monitor the reaction closely to avoid unnecessary heating after completion.

Q4: How do I choose the optimal palladium catalyst for this reaction?

A4: The choice of palladium source is crucial. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern pre-catalysts often offer better performance and reproducibility for challenging substrates.

  • Pre-formed Pd(0) Sources: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced pre-catalyst can be more reliable than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf).[1][9][15]

  • Modern Pre-catalysts: Consider using Buchwald pre-catalysts (e.g., XPhos Pd G3 or G4). These are designed to generate the active LPd(0) species quickly and efficiently, which is beneficial for "outrunning" the decomposition of unstable boronic acids.[1][3][15]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.

Problem 1: Low to No Yield of Desired Product
Possible Cause Diagnostic Check Recommended Solution
Inactive Catalyst Run a control reaction with a known, reliable coupling (e.g., phenylboronic acid and 4-bromotoluene).[20]Ensure rigorous degassing of solvents to prevent catalyst oxidation.[1][12] Use a fresh bottle of palladium catalyst or a pre-catalyst.[21]
Inefficient Transmetalation LC-MS analysis shows unreacted boronic acid and aryl halide starting materials.Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).[1][13] Use a more polar aprotic solvent like 1,4-dioxane or THF, potentially with a small amount of water to aid base solubility.[9][22][23]
Protodeboronation GC-MS or ¹H NMR analysis of the crude reaction mixture shows the presence of 2-chloro-5-fluoropyridine.Use anhydrous solvents.[16] Switch to a milder base like KF or K₂CO₃ if using highly aqueous conditions.[9] Convert the boronic acid to a more stable pinacol ester or MIDA boronate.[1][9]
Catalyst Inhibition Reaction starts but then stalls, as monitored by LC-MS.Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[12][15]
Problem 2: Significant Side Product Formation
Side Product Likely Cause Recommended Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction vessel.[1][12]Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).[12] Ensure a strict inert atmosphere (argon or nitrogen) is maintained throughout the reaction.[16]
Hydrodehalogenation of Aryl Halide Presence of a proton source (e.g., excess water, impurities in reagents).Use anhydrous solvents and high-purity reagents.[12] Screen different bases, as some may favor this pathway.[12]
Formation of Palladium Black Catalyst decomposition.[12]The ligand may be degrading. Consider a more robust ligand like an N-heterocyclic carbene (NHC).[12] Lower the reaction temperature.[12]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization will likely be required for specific substrates.

Materials:

  • This compound (1.2-1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv., finely powdered)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (1-3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1-0.2 M with respect to the limiting reagent.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9][24]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][9]

Protocol 2: Conversion to a More Stable Boronic Acid Surrogate (Diethanolamine Adduct)

To combat protodeboronation, converting the boronic acid to a more stable diethanolamine adduct can be beneficial.

Procedure:

  • Dissolution: In a vial, dissolve this compound (1.0 equiv.) in a suitable solvent such as methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.

  • Precipitation: A white precipitate should form. Stir the resulting slurry for 15-20 minutes.

  • Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Usage: This stable adduct can now be used directly in the Suzuki coupling reaction, often performing well in protic solvents.[1]

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is essential for efficiently resolving reaction issues. The following diagram outlines a decision-making workflow for addressing a low-yielding Suzuki-Miyaura reaction with this compound.

Troubleshooting_Workflow start Low Yield with this compound check_sm LC-MS Analysis: Consumed Starting Materials? start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present No sm_gone Starting Material Consumed check_sm->sm_gone Yes transmetalation Slow Transmetalation or Catalyst Inhibition Likely sm_present->transmetalation side_products Check for Side Products: Protodeboronation or Homocoupling? sm_gone->side_products solution1 Solution 1: - Use Stronger Base (K₃PO₄, Cs₂CO₃) - Use Bulky, Electron-Rich Ligand (XPhos, SPhos) transmetalation->solution1 protodeboronation Protodeboronation Dominant side_products->protodeboronation Protodeboronation homocoupling Homocoupling Dominant side_products->homocoupling Homocoupling solution2 Solution 2: - Use Anhydrous Solvents - Convert to MIDA Ester or BF₃K Salt - Lower Reaction Temperature protodeboronation->solution2 solution3 Solution 3: - Rigorously Degas Solvents - Ensure Strict Inert Atmosphere homocoupling->solution3 Catalytic_Cycle pd0 LPd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L(Ar)Pd(II)-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 L(Ar)Pd(II)-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

References

Technical Support Center: Minimizing Homocoupling Byproducts with 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-5-fluoropyridine-3-boronic acid, with a specific focus on troubleshooting and minimizing the formation of homocoupling byproducts. This resource synthesizes established mechanistic understanding with practical, field-proven strategies to enhance the success of your synthetic endeavors.

Introduction: The Challenge of Heteroaryl Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, yet its application with heteroaryl boronic acids, such as this compound, presents unique challenges.[1][2][3] One of the most common pitfalls is the formation of symmetrical biaryl byproducts through the homocoupling of the boronic acid. This side reaction not only consumes the valuable boronic acid, reducing the yield of the desired product, but also complicates purification.[4]

This guide provides a structured approach to understanding and mitigating the homocoupling of this compound.

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

High levels of homocoupling are often indicative of suboptimal reaction conditions. This section provides a logical workflow to diagnose and resolve the underlying issues.

Troubleshooting_Workflow Start High Homocoupling Observed with This compound Atmosphere 1. Assess Reaction Atmosphere: Is it rigorously inert? Start->Atmosphere Catalyst 2. Evaluate Palladium Source & Ligand: Is the catalyst system optimal? Atmosphere->Catalyst If atmosphere is inert Atmosphere_Sol Resolution: - Degas solvents thoroughly (Ar sparging, freeze-pump-thaw). - Maintain a positive pressure of inert gas (Ar/N2). Atmosphere->Atmosphere_Sol Base_Solvent 3. Analyze Base and Solvent System: Are they promoting side reactions? Catalyst->Base_Solvent If catalyst is appropriate Catalyst_Sol Resolution: - Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). - If using Pd(II), consider precatalysts (e.g., Buchwald precatalysts). - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Catalyst->Catalyst_Sol Stoichiometry 4. Review Reagent Stoichiometry: Is the boronic acid in excess? Base_Solvent->Stoichiometry If base/solvent are suitable Base_Solvent_Sol Resolution: - Screen weaker bases (K₃PO₄, K₂CO₃, KF). - Use aprotic solvents (Dioxane, Toluene, THF). - Consider anhydrous conditions. Base_Solvent->Base_Solvent_Sol Minimized Homocoupling Minimized Stoichiometry->Minimized If stoichiometry is optimized Stoichiometry_Sol Resolution: - Use a slight excess of the aryl halide (1.0-1.2 equiv). - Consider slow addition of the boronic acid. Stoichiometry->Stoichiometry_Sol

Caption: A troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have when working with this compound.

Q1: What is the primary mechanism behind the homocoupling of this compound?

A1: The homocoupling of boronic acids is primarily mediated by palladium(II) species and is often exacerbated by the presence of oxygen.[5][6][7] There are two commonly accepted pathways:

  • Oxygen-Mediated Pathway: In the presence of oxygen, a Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). Rigorous exclusion of oxygen is therefore critical.[6][7]

  • Pd(II) Precatalyst Pathway: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it must first be reduced to the catalytically active Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules.[5] Using a Pd(0) source directly or an efficiently activated precatalyst can mitigate this.

Q2: My reaction with this compound is sluggish and gives low yields along with significant homocoupling. What should I investigate first?

A2: Sluggish reactions with heteroaryl boronic acids, especially those with a nitrogen atom adjacent to the boronic acid moiety (the "2-pyridyl problem"), are common.[2][3] This can be due to catalyst inhibition by the pyridine nitrogen. Here’s a prioritized checklist:

  • Ligand Choice: The ligand is paramount. Standard ligands like PPh₃ may be insufficient. Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition and reductive elimination steps and can prevent catalyst deactivation.[2][8][9]

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly using methods like sparging with an inert gas or freeze-pump-thaw cycles.[4][10]

  • Base Selection: The base activates the boronic acid for transmetalation.[11] For sensitive substrates, milder bases like K₃PO₄ or K₂CO₃ are often superior to strong bases like NaOH, which can promote side reactions.[4]

Q3: Can the stability of this compound itself be a factor in homocoupling and low yields?

A3: Absolutely. Electron-deficient heteroaryl boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][12] This decomposition pathway competes with the desired cross-coupling. To enhance stability:

  • Use Boronic Esters: Consider converting the boronic acid to a more stable pinacol or MIDA ester.[2][5][13] These are generally more robust and release the boronic acid slowly under the reaction conditions.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[10][12] Using anhydrous solvents and bases can be beneficial, though this may require some optimization.

Q4: I am observing both homocoupling of my boronic acid and dehalogenation of my aryl halide partner. Are these related?

A4: While mechanistically distinct, the conditions that favor one can sometimes promote the other. Dehalogenation (replacement of the halide with a hydrogen) can occur after oxidative addition. Both side reactions suggest issues with the catalytic cycle's efficiency. Optimizing the ligand and temperature is key. A highly active and stable catalyst system will favor the desired cross-coupling over these decomposition pathways.[14] Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions more than the desired coupling.[14]

Experimental Protocols and Data

Protocol 1: General Procedure for Minimizing Homocoupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[15]

  • Under a positive pressure of the inert gas, add the palladium catalyst and ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).[9]

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, for example, by diluting with ethyl acetate and washing with water and brine.[10]

  • Dry the organic layer, concentrate, and purify the crude product by a suitable method, such as column chromatography.[9]

Data Summary: Impact of Reaction Parameters on Homocoupling

The following table illustrates general trends in how reaction parameters can be adjusted to minimize the formation of the homocoupled byproduct.

ParameterCondition Favoring HomocouplingRecommended Adjustment for MinimizationRationale
Atmosphere Presence of OxygenRigorous degassing of solvents and use of an inert (Ar/N₂) atmosphere.[4][6]Oxygen promotes the oxidation of Pd(0) to Pd(II), which directly mediates homocoupling.[5][6]
Palladium Source Pd(II) precatalysts (e.g., Pd(OAc)₂)Use Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or highly active precatalysts.[4]Pd(II) can be reduced to Pd(0) via homocoupling of the boronic acid.[5]
Ligand Less bulky, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][8][9]These ligands accelerate the oxidative addition and reductive elimination steps, favoring the desired cross-coupling pathway.[16][17]
Base Strong bases (e.g., NaOH, NaOEt)Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, KF).[4]Strong bases can accelerate side reactions. Milder bases are often sufficient for boronic acid activation.[11]
Solvent Protic solvents (in some cases)Aprotic solvents (e.g., Dioxane, Toluene, THF).[4]Can help to suppress protodeboronation, a competing side reaction.[10]
Temperature Excessively high temperaturesLowest effective temperature (e.g., 80-100 °C).[4]High temperatures can lead to catalyst degradation and promote side reactions.[10]

Mechanistic Insight: The Catalytic Cycle and the Origin of Homocoupling

Understanding the catalytic cycle is key to troubleshooting. The diagram below illustrates the desired Suzuki-Miyaura pathway and where the undesirable homocoupling side reaction can interfere.

Suzuki_Cycle Pd0 Pd(0)L₂ RPdX R¹-Pd(II)L₂-X Pd0->RPdX R¹-X PdII Pd(II) Pd0->PdII Oxidation OxAdd Oxidative Addition RPdR R¹-Pd(II)L₂-R² RPdX->RPdR R²-B(OH)₂ + Base Transmetal Transmetalation RPdR->Pd0 R¹-R² RedElim Reductive Elimination ArX R¹-X (Aryl Halide) Boronic R²-B(OH)₂ (Boronic Acid) Base Base Product R¹-R² (Desired Product) Homocoupling Homocoupling Product (R²-R²) PdII->Homocoupling 2 x R²-B(OH)₂ Homocoupling->Pd0 Reduction O2 O₂

Caption: The Suzuki-Miyaura cycle and the competing homocoupling pathway.

References

Technical Support Center: Suzuki Reactions of 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-5-fluoropyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, with a special focus on the critical, yet often misunderstood, role of water.

Introduction: The "2-Pyridyl Problem" and the Duality of Water

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its power in forging carbon-carbon bonds. However, not all substrates are created equal. Heteroaryl boronic acids, particularly 2-substituted pyridines like this compound, present a unique set of challenges often referred to as the "2-pyridyl problem." These substrates are notoriously difficult to couple due to a combination of factors including slow transmetalation rates and a high propensity for protodeboronation, a decomposition pathway that cleaves the crucial carbon-boron bond.[1][2][3]

In this context, water acts as a double-edged sword. While often beneficial and even essential for Suzuki reactions, its presence must be meticulously controlled to avoid detrimental side reactions, especially with sensitive substrates like the one . This guide will illuminate the causality behind these phenomena and provide you with the expertise to control your reaction outcomes.

Troubleshooting Guide: Common Issues & Field-Proven Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low or No Product Yield

Q: My reaction with this compound is not working, or the yield is disappointingly low. I see mainly starting material. What are the likely causes and how do I fix it?

A: This is the most common issue and can stem from several factors, often interrelated. A systematic approach is key to diagnosis.

Probable Cause 1: Ineffective Base Activation The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a boronate species, which is more competent for transmetalation.[4] Many common inorganic bases (e.g., K₃PO₄, K₂CO₃) have poor solubility in anhydrous organic solvents like toluene or dioxane.[5]

  • Solution: Introduce a controlled amount of water to your solvent system (e.g., dioxane/water 4:1 or toluene/water 10:1).[6] Water significantly increases the solubility of the base, enabling the formation of the active boronate species.[5][7] Some anhydrous couplings with bases like K₃PO₄ require a small amount of water to proceed effectively.[8]

Probable Cause 2: Catalyst Inhibition The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][9] This is a classic aspect of the "2-pyridyl problem."

  • Solution:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[9] These ligands can promote the desired catalytic cycle and minimize inhibition by the pyridine nitrogen.

    • Pre-catalyst: Use a well-defined palladium pre-catalyst that is known to be effective for challenging heteroaryl couplings.

Probable Cause 3: Poor Reagent Quality Boronic acids, especially heteroaromatic ones, can degrade over time. Protodeboronation can occur even during storage.

  • Solution:

    • Use fresh, high-purity this compound.

    • Consider using a more stable derivative, such as the corresponding pinacol ester. Water in the reaction can then hydrolyze the ester in situ to the more reactive boronic acid.[7] Alternatively, potassium trifluoroborate salts offer enhanced stability and release the boronic acid slowly during the reaction, which can minimize side reactions.[10]

Troubleshooting Workflow for Low Yield```dot

G start Low / No Yield check_reagents 1. Verify Reagent Quality (Boronic Acid, Halide, Solvent) start->check_reagents check_base 2. Assess Base & Solvent System check_reagents->check_base reagent_sol Use fresh boronic acid or stable derivative (ester, trifluoroborate). check_reagents->reagent_sol check_catalyst 3. Evaluate Catalyst System check_base->check_catalyst base_sol Add controlled H₂O (e.g., 4:1 dioxane/H₂O). Ensure base (e.g., K₃PO₄) is finely ground. check_base->base_sol check_inert 4. Confirm Inert Atmosphere check_catalyst->check_inert catalyst_sol Switch to bulky ligand (e.g., XPhos). Use a pre-catalyst. check_catalyst->catalyst_sol inert_sol Improve solvent degassing. Maintain positive Argon/N₂ pressure. check_inert->inert_sol

References

Technical Support Center: Mastering Reactions with 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoropyridine-3-boronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the use of this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the knowledge to not only execute your experiments successfully but also to understand the underlying chemistry that dictates the best practices for reaction workup and purification.

I. Understanding the Chemistry: Why Workups for this compound Reactions Can Be Tricky

This compound is a valuable building block in medicinal chemistry, offering access to a wide range of substituted fluoropyridines.[1] However, the presence of a pyridine ring, a fluorine atom, a chlorine atom, and a boronic acid moiety on a single scaffold presents a unique set of challenges during reaction workup and purification. The pyridine nitrogen can act as a ligand for the palladium catalyst, making its removal difficult.[2] The boronic acid group is susceptible to side reactions like protodeboronation, and the fluorinated nature of the product can influence its solubility and chromatographic behavior.[3][4]

This guide will provide a systematic approach to navigate these challenges, ensuring you can isolate your desired product in high purity.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise when working with this compound.

Q1: My Suzuki-Miyaura reaction with this compound is complete, but I'm struggling to remove the palladium catalyst. What are the best methods?

A1: Palladium removal can be challenging due to the coordinating ability of the pyridine nitrogen in your product.[2] Here are the most effective methods, in order of recommendation:

  • Filtration through Celite®: This is the first and simplest step to remove the bulk of heterogeneous palladium catalysts (like Pd/C) or any precipitated palladium black.[5][6]

  • Palladium Scavengers: For soluble palladium species, solid-supported scavengers are highly effective. Thiol-based silica or polymer-bound scavengers have a high affinity for palladium and can be easily removed by filtration.[2]

  • Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can effectively adsorb residual palladium.[2] However, be aware that this can sometimes lead to the loss of your desired product due to non-specific adsorption.[2]

  • Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help extract palladium salts.

Q2: I'm observing a significant amount of the protodeboronated side product (2-Chloro-5-fluoropyridine). How can I minimize this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for boronic acids, especially heteroaromatic ones.[3] Several factors can influence the rate of protodeboronation:

  • Reaction pH: The stability of boronic acids is pH-dependent. Both acidic and basic conditions can promote protodeboronation.[3]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation.

  • Water Content: While some water is often necessary for Suzuki-Miyaura couplings, excessive amounts can facilitate hydrolysis and subsequent protodeboronation.[7]

To minimize protodeboronation:

  • Use a Stoichiometric Amount of Boronic Acid: Using a large excess of the boronic acid can drive the desired reaction to completion faster, but it can also lead to more protodeboronation of the unreacted starting material. A slight excess (1.1-1.2 equivalents) is often optimal.

  • Optimize Reaction Conditions: Aim for the lowest possible temperature and shortest reaction time that still allows for complete conversion of your limiting reagent.

  • Use Boronate Esters: Converting the boronic acid to its pinacol ester can improve its stability and reduce the rate of protodeboronation.[8][9]

Q3: My final product is difficult to purify by column chromatography. Are there any alternative purification strategies?

A3: The unique properties of fluorinated pyridine compounds can sometimes complicate standard chromatographic purification.[4] If you are facing challenges, consider the following:

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[4] A systematic solvent screen is recommended to find the optimal conditions.

  • Preparative HPLC: For high-purity requirements, especially for final drug compounds, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.[4]

  • Acid-Base Extraction: The basicity of the pyridine ring can be exploited. You can extract your product into an acidic aqueous phase, wash the aqueous phase with an organic solvent to remove non-basic impurities, and then neutralize the aqueous phase and extract your product back into an organic solvent.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the workup of this compound reactions.

Problem 1: Low Isolated Yield After Workup
Possible Cause Diagnostic Check Suggested Solution
Incomplete Reaction Analyze a crude reaction sample by TLC, LC-MS, or NMR to check for remaining starting materials.Optimize reaction conditions (temperature, time, catalyst loading). Ensure all reagents are pure and dry.
Product Loss During Aqueous Extraction Check the pH of the aqueous layer. Analyze the aqueous layer for the presence of your product.If your product is basic, avoid strongly acidic washes that could lead to its partitioning into the aqueous phase. Use a saturated solution of a weaker acid like ammonium chloride if necessary.
Protodeboronation of Starting Material Look for the 2-Chloro-5-fluoropyridine byproduct in your crude analysis.Refer to FAQ Q2 for strategies to minimize protodeboronation.
Product Adsorption onto Purification Media If using activated carbon or a palladium scavenger, a significant amount of your product might be lost.Use the minimum effective amount of the adsorbent. Consider alternative palladium removal methods.[2]
Problem 2: Product Contaminated with Palladium
Possible Cause Diagnostic Check Suggested Solution
Inefficient Initial Filtration The crude product has a dark, black, or grey appearance.Ensure a thick pad of Celite® is used for the initial filtration. Wash the Celite® pad thoroughly with the reaction solvent.[5][6]
Soluble Palladium Complexes The product remains colored even after filtration through Celite®.Employ a palladium scavenger. Optimize scavenging conditions (time, temperature).[2]
Strong Product-Palladium Chelation Standard scavenging methods are ineffective.Consider a multi-step purification approach: filtration through Celite®, followed by a scavenger, and then an aqueous wash with a chelating agent.
Problem 3: Presence of Boronic Acid-Related Impurities
Possible Cause Diagnostic Check Suggested Solution
Homocoupling of Boronic Acid Look for a byproduct with a mass corresponding to the dimer of this compound.Ensure the reaction is performed under a strictly inert atmosphere to minimize oxygen, which can promote homocoupling.[10]
Residual Boronic Acid or its Anhydrides (Boroxines) Observe broad, poorly defined spots on your TLC plate or broad peaks in your NMR spectrum.During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted boronic acid.

IV. Experimental Protocols

Standard Suzuki-Miyaura Coupling and Workup Procedure

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction Setup:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[11]

Workup Procedure:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.[5][6]

  • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Diagram of the Workup Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Dilution Dilute with Organic Solvent Reaction->Dilution Cool to RT Filtration Filter through Celite® Dilution->Filtration Extraction Aqueous Extraction (Water, Brine) Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography or Crystallization Concentration->Purification Final_Product Pure Product Purification->Final_Product

Caption: A typical workup workflow for Suzuki-Miyaura reactions.

V. Advanced Troubleshooting: Palladium Removal

For particularly stubborn cases of palladium contamination, a more rigorous approach may be necessary.

Palladium Scavenging Protocol
  • After the initial filtration through Celite®, dissolve the crude product in a suitable solvent (e.g., toluene, THF).

  • Add a palladium scavenger (e.g., thiol-functionalized silica gel, typically 5-10 wt% relative to the crude product).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-18 hours.[2]

  • Filter off the scavenger and wash it with the solvent.

  • Concentrate the filtrate to obtain the palladium-free crude product.

Diagram of Palladium Removal Strategies

Palladium_Removal cluster_methods Palladium Removal Methods Crude_Product Crude Product (with Palladium) Celite Filtration through Celite® (for heterogeneous Pd) Crude_Product->Celite Scavenger Palladium Scavengers (for soluble Pd) Celite->Scavenger If soluble Pd remains Carbon Activated Carbon (adsorption) Celite->Carbon Alternative Chelator Aqueous Wash with Chelating Agents (e.g., EDTA) Celite->Chelator Alternative Clean_Product Palladium-Free Product Scavenger->Clean_Product Carbon->Clean_Product Chelator->Clean_Product

Caption: Decision tree for palladium removal strategies.

VI. Concluding Remarks

The successful execution of reactions involving this compound hinges on a thorough understanding of the potential challenges and a systematic approach to workup and purification. By anticipating issues such as palladium contamination and protodeboronation, and by being equipped with a range of troubleshooting strategies, researchers can confidently and efficiently synthesize their target molecules. This guide serves as a living document, and we encourage you to adapt these principles to your specific synthetic challenges.

VII. References

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  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from --INVALID-LINK--

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20050256327A1 - Method of removing palladium. Retrieved from --INVALID-LINK--

  • The ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from --INVALID-LINK--

  • PNAS. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved from --INVALID-LINK--

  • ACS Publications. (2011, March 30). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from --INVALID-LINK--

  • PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2009, March 18). 2-Chloro-5-pyridineboronic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20140330008A1 - Process for the preparation of boronic acid intermediates. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from --INVALID-LINK--

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Wiley-VCH. (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Purification of Pyridine. Retrieved from --INVALID-LINK--

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from --INVALID-LINK--

  • Frontier Specialty Chemicals. (n.d.). 2-Chloro-3-fluoropyridine-5-boronic acid pinacol ester. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 5). 2-CHLORO-5-FLUOROPYRIDINE-4-BORONIC ACID - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 913373-43-0|this compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). eMolecules​ this compound | 913373-43-0 | 1G. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co.,Ltd. (2025, February 27). 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved from --INVALID-LINK--

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from --INVALID-LINK--

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

dealing with poor solubility of reagents in 2-Chloro-5-fluoropyridine-3-boronic acid couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for addressing challenges in cross-coupling reactions involving 2-chloro-5-fluoropyridine-3-boronic acid. This resource is tailored for researchers, chemists, and professionals in drug development who are navigating the complexities of modern synthetic chemistry. Here, we will delve into the common issue of poor reagent solubility and provide expert-driven, field-tested solutions to optimize your reaction outcomes.

Introduction: The Challenge of Heteroaromatic Couplings

This compound is a valuable building block in medicinal chemistry, offering access to a wide array of novel molecular scaffolds. However, its unique electronic and structural properties often lead to significant solubility challenges in common organic solvents used for cross-coupling reactions like the Suzuki-Miyaura coupling. Highly polar heterocyclic compounds are known to exhibit poor solubility in many organic solvents.[1] Poor solubility can result in low reaction rates, incomplete conversion, and inconsistent yields, posing a significant hurdle to efficient synthesis.

This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding solubility in these coupling reactions.

Q1: Why is my this compound not dissolving in standard Suzuki coupling solvents like toluene or dioxane?

A: The poor solubility of this compound in non-polar aprotic solvents is a multifaceted issue. Like many boronic acids, it can exist in a reversible equilibrium with its corresponding boroxine, a cyclic trimer formed through dehydration.[2][3] Boroxines are often more crystalline and less soluble than the monomeric boronic acid.[2][3] Furthermore, the pyridine nitrogen can form a zwitterionic species, and intermolecular hydrogen bonding can occur, both of which decrease solubility in non-polar organic solvents.

Q2: I observe my reagents precipitating out of solution upon adding the aqueous base. What is happening?

A: This is a classic sign of poor solubility of one or more components in the reaction mixture. The addition of an aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid by forming a more nucleophilic boronate species ("ate" complex).[4][5][6] However, this newly formed ionic boronate can have low solubility in purely organic solvents. If the chosen solvent system cannot adequately solvate the organic reagents (aryl halide, boronic acid), the inorganic base, and the palladium catalyst, precipitation can occur.[7]

Q3: Can I just heat the reaction to a higher temperature to force everything into solution?

A: While increasing temperature can improve solubility, it must be done with caution. Pyridine boronic acids, particularly those with the boronic acid at the 2- or 3-position, are susceptible to a significant side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[8][9][10] This process consumes your starting material and reduces the overall yield.[9] Elevated temperatures, especially in the presence of water, can accelerate this undesired decomposition.[11] For some pyridine boronic acids, the maximum rate of protodeboronation is paradoxically observed at neutral pH, where a reactive zwitterionic intermediate is favored.[8][9]

Q4: Are there any general solvent systems that are a good starting point for this specific boronic acid?

A: Yes, for polar, heteroaromatic boronic acids, mixed solvent systems are often the most effective. The addition of water or a polar co-solvent is frequently necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[12] Good starting points include:

  • Dioxane/Water: A classic choice that balances the solubility of organic and inorganic components.

  • Toluene/Ethanol/Water: The addition of a polar protic co-solvent like ethanol can significantly improve the solubility of the boronic acid and its boronate salt.

  • 2-MeTHF/Water: A more environmentally friendly alternative to THF, often with excellent performance.

  • DME/Water: Dimethoxyethane (DME) is another polar aprotic solvent that can be effective for challenging couplings.

Part 2: In-Depth Troubleshooting Guides

This section provides structured protocols to systematically address and resolve solubility-related issues.

Guide 1: Systematic Solvent System Optimization

If you are facing persistent reagent precipitation or low conversion rates, a systematic screen of solvent systems is the most logical next step.

Underlying Principle: The goal is to identify a solvent or solvent mixture that can adequately solvate the non-polar aryl halide, the polar boronic acid, the ionic base, and the palladium catalyst complex throughout the reaction.

Experimental Protocol: Small-Scale Solvent Screening

  • Setup: In parallel vials, add your this compound (1.2 eq), your aryl halide coupling partner (1.0 eq), and a magnetic stir bar.

  • Solvent Addition: To each vial, add one of the solvent systems listed in the table below (e.g., 0.5 mL total volume for a ~0.1 mmol scale reaction).

  • Observation at Room Temperature: Stir the mixtures at room temperature for 10-15 minutes. Record your observations on solubility.

  • Base Addition: Add your chosen base (e.g., K₂CO₃, 2.0 eq) as an aqueous solution or solid. Stir for another 10-15 minutes. Note any precipitation.

  • Heating: Place the vials in a pre-heated block at your target reaction temperature (e.g., 80-100 °C). Observe if any precipitated material redissolves.

  • Catalyst Addition & Analysis: For the most promising systems, add the palladium catalyst and ligand. Run the reactions for a set time (e.g., 2 hours) and analyze by LC-MS or TLC to determine the most effective system.

Table 1: Recommended Solvent Systems for Screening

Solvent System (v/v)RationaleExpected Observations
Dioxane / H₂O (4:1)Standard, widely used system. Good for many couplings.May show initial insolubility of the boronic acid, which improves with base and heat.
Toluene / EtOH / H₂O (4:1:1)Ethanol acts as a polar co-solvent to aid boronic acid solubility.Often shows superior solubility of the boronic acid at room temperature.
2-MeTHF / H₂O (4:1)Greener solvent alternative to THF/Dioxane.Performance is often comparable to Dioxane systems.
DME / H₂O (4:1)Higher boiling point than THF, can allow for higher reaction temperatures.Good for sluggish couplings that require more thermal energy.
Acetonitrile / H₂O (4:1)A more polar aprotic solvent.Can be effective but monitor for potential catalyst deactivation.

Troubleshooting Logic Diagram This diagram outlines the decision-making process for solvent selection.

G A Start: Poor Solubility Observed B Perform Parallel Solvent Screen (Table 1) A->B C Do reagents dissolve at RT after base addition? B->C D Do reagents dissolve upon heating? C->D  No E Proceed with this solvent system for the full reaction. C->E  Yes F Consider alternative bases or phase-transfer catalysts. D->F  No G System is viable. Proceed with catalyst addition and monitor conversion. D->G  Yes

Caption: Troubleshooting workflow for solvent system optimization.

Guide 2: The Impact of the Base and Additives

If optimizing the solvent system is insufficient, the choice of base and the use of additives can be critical.

Underlying Principle: The base not only activates the boronic acid but also influences the overall ionic strength and composition of the reaction medium.[4][13] Some bases can form insoluble salts, exacerbating the problem. Additives like phase-transfer catalysts can facilitate the transport of the boronate from the aqueous phase to the organic phase where the catalyst resides.[14][15][16]

Protocol: Base and Additive Screening

  • Select Best Solvent: Using the best solvent system identified in Guide 1, set up a series of small-scale reactions.

  • Vary the Base: Test a range of inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃, which offer different levels of basicity and solubility.[4]

  • Introduce a Phase-Transfer Catalyst (PTC): For reactions with significant biphasic character, a PTC can dramatically enhance reaction rates.[14][15][17] Add Tetrabutylammonium bromide (TBAB) (5-10 mol%) to one of the reactions.[16][18]

  • Monitor and Analyze: Run the reactions under standard conditions and track the conversion to product to identify the optimal base/additive combination.

Table 2: Base and Additive Selection Guide

Base / AdditiveRationaleWhen to Use
K₃PO₄ A strong base that is often effective for heteroaromatic couplings. Its salts can sometimes be more soluble.[11]A good first alternative to K₂CO₃ if base strength or solubility is an issue.
Cs₂CO₃ Highly soluble in many organic solvents and known to accelerate many Suzuki couplings.[19]The "go-to" base for difficult couplings, though more expensive.
KF A milder base that can be effective while minimizing decomposition of base-sensitive functional groups.[5][11]Use when substrates are unstable under strongly basic conditions.
TBAB (Additive) Phase-transfer catalyst that shuttles the boronate anion into the organic phase.[16]Use when you have a distinct two-phase system and suspect poor transport of the boronate into the organic layer.[14][15]

Suzuki Coupling Mechanism with Base Activation This diagram illustrates the critical role of the base in activating the boronic acid for transmetalation.

Suzuki_Mechanism cluster_cat_cycle Catalytic Cycle cluster_boronic_activation Boronic Acid Activation Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA R1-X PdII R1-Pd(II)L2-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R1-Pd(II)L2-R2 TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R1-R2 RE->Product BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]- BoronicAcid->Boronate + Base Base Base (e.g., OH-) Boronate->TM Activated Nucleophile

Caption: Simplified Suzuki-Miyaura coupling cycle highlighting boronic acid activation.

Part 3: Final Recommendations and Best Practices

  • Consider Boronic Acid Alternatives: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[11][20][21] These are generally more resistant to decomposition and can release the boronic acid slowly under the reaction conditions.[11]

  • Degas Your Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst.[7] Always ensure your reaction mixture is thoroughly degassed by bubbling with an inert gas (like argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Ligand Choice Matters: The choice of phosphine ligand is critical. For coupling electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands like SPhos, XPhos, RuPhos, or P(t-Bu)₃ often provide superior results by facilitating the oxidative addition step.[7][22][23]

  • Role of the C-Cl bond: In this compound, the C-Cl bond can potentially act as the electrophilic site for oxidative addition, especially with robust catalyst systems.[24][25] However, the C-F bond is significantly stronger and generally unreactive under typical Suzuki conditions.[24] Therefore, this molecule will most commonly act as the nucleophilic partner via its boronic acid moiety.[24]

By systematically addressing solubility challenges through logical, step-wise optimization of the solvent, base, and additives, you can significantly improve the reliability and yield of your coupling reactions with this compound.

References

Technical Support Center: Navigating the Challenges of Suzuki Coupling with Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the often unreproducible results encountered in Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids. The unique electronic and structural properties of these heteroaryl compounds present specific challenges that require careful consideration and optimization.

The "2-Pyridyl Problem": Why Are These Couplings So Challenging?

The difficulties in Suzuki couplings with pyridine boronic acids, particularly 2-pyridylboronic acid, are so common they are often referred to as the "2-pyridyl problem"[1][2][3]. This stems from two primary, interconnected issues: the inherent instability of the boronic acid and the inhibitory effect of the pyridine nitrogen on the palladium catalyst.

  • Protodeboronation : This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner[4][5]. 2-Pyridylboronic acid is especially susceptible to this decomposition pathway. Unlike simple arylboronic acids, which are more prone to protodeboronation at high pH, 2-pyridylboronic acid can form a highly reactive zwitterionic intermediate under neutral pH conditions, leading to rapid, unimolecular fragmentation[4][5].

  • Catalyst Inhibition : The Lewis basic lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can inhibit key steps in the catalytic cycle, such as oxidative addition or transmetalation, leading to catalyst deactivation and low yields[2][6][7][8].

Understanding these root causes is the first step in designing robust and reproducible coupling protocols.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments.

My reaction is giving a low yield or no product at all. Where do I start?

Low yields in these couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the most effective starting point.

Answer:

Start by verifying the integrity of your starting materials and the reaction environment:

  • Pyridine Boronic Acid Quality : Pyridine boronic acids, especially the 2-substituted isomer, are notoriously unstable[1][4]. Impurities or degradation can poison the catalyst or participate in unwanted side reactions[9].

    • Action : Use a fresh bottle of pyridine boronic acid or a more stable derivative like a pinacol ester or MIDA boronate[4][10]. If you suspect degradation, you can try converting a small sample to its corresponding trifluoroborate salt, as these are often more stable crystalline solids[11].

  • Catalyst and Ligand Integrity : Palladium catalysts and phosphine ligands are sensitive to air and moisture.

  • Inert Atmosphere : Oxygen can deactivate the palladium catalyst.

    • Action : Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves using degassed solvents and employing proper Schlenk line or glovebox techniques. A common procedure is to bubble an inert gas through the solvent for 10-15 minutes before use[12][13].

I suspect protodeboronation is the main issue. How can I minimize it?

Protodeboronation is a very common reason for failure with pyridine boronic acids[4][5].

Answer:

Several strategies can be employed to mitigate this destructive side reaction:

  • Choice of Base : The base is critical for activating the boronic acid but can also promote its decomposition.

    • Action : Switch to milder bases. While strong bases like NaOH or KOH are sometimes used, they can accelerate protodeboronation. Milder bases such as K₃PO₄, Cs₂CO₃, KF, or even NaHCO₃ are often more effective for these sensitive substrates[4][12][14].

  • Use of Stable Boronic Acid Derivatives : Free boronic acids are the most susceptible to protodeboronation.

    • Action : Employ more stable boronic acid surrogates.

      • Pinacol Esters : More robust than the corresponding boronic acids and are a common alternative[4].

      • Organotrifluoroborates (R-BF₃K) : These salts offer increased stability and can be highly effective in suppressing protodeboronation[4][11].

      • MIDA Boronates (N-methyliminodiacetic acid boronates) : These are highly stable, crystalline solids that can be used in "slow release" strategies. The reaction conditions are tuned to slowly release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition[4][5][15].

  • Anhydrous Conditions : While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation[12][13].

    • Action : Consider running the reaction under anhydrous conditions. Using a solvent like isopropanol or anhydrous dioxane with a base like CsF or K₃PO₄ can be beneficial[16].

My reaction with 2-pyridylboronic acid consistently fails, while the 3- and 4-pyridyl isomers work. What's happening?

This is a classic manifestation of the "2-pyridyl problem"[1][2].

Answer:

The proximity of the nitrogen atom to the boronic acid in the 2-position introduces unique challenges not seen with the 3- and 4-isomers[8].

  • Mechanism of Instability : As mentioned, the 2-pyridyl isomer's instability is due to the formation of a zwitterionic intermediate that rapidly decomposes[4][5].

  • Catalyst Poisoning : The nitrogen's lone pair is perfectly positioned to chelate with the palladium center, leading to a stable, inactive complex that shuts down the catalytic cycle[6][7].

Troubleshooting Strategies:

  • Ligand Choice is Critical : Standard ligands like PPh₃ are often ineffective. You need ligands that can promote the desired catalytic steps while resisting deactivation.

    • Action : Use bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands such as RuPhos, SPhos, or XPhos have proven effective in overcoming catalyst deactivation in these challenging couplings[2][14][17].

  • Modify the Pyridine Ring : Introducing an electron-withdrawing substituent at the 2-position (e.g., a chloro or fluoro group) can reduce the Lewis basicity of the pyridine nitrogen, making it less likely to inhibit the catalyst[6][7].

  • Use Additives : In some cases, additives can facilitate the reaction.

    • Action : The use of copper(I) or copper(II) salts as additives has been shown to be effective, possibly by facilitating an initial C-B to C-Cu transmetalation[15].

Visualizing the Problem: Key Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the detrimental protodeboronation pathway.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R1-X) Pd0->OxAdd + R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation (R2-B(OR)2) PdII->Transmetal + Base, R2-B(OR)2 PdII_R1R2 R1-Pd(II)L2-R2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Reforms Catalyst Product R1-R2 RedElim->Product

Caption: The desired Suzuki-Miyaura catalytic cycle.

Protodeboronation_Pathway cluster_side_reaction Protodeboronation Side Reaction Start Pyridine Boronic Acid (Pyr-B(OH)2) Zwitterion Zwitterionic Intermediate (for 2-pyridyl) Start->Zwitterion Neutral pH Decomposition Unimolecular Fragmentation (Proton Source, e.g., H2O) Zwitterion->Decomposition Byproduct Pyridine Byproduct (Pyr-H) Decomposition->Byproduct

Caption: The protodeboronation pathway for 2-pyridylboronic acid.

Experimental Protocols

Protocol 1: General Procedure for a Challenging Pyridine Suzuki Coupling

This protocol is a robust starting point for coupling a pyridine boronic acid derivative with an aryl halide, especially when protodeboronation is a concern.

Materials:

  • Aryl Halide (1.0 equiv)

  • Pyridine-MIDA boronate or Pinacol Ester (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., RuPhos or SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Isopropanol)

Procedure:

  • Reagent Preparation : To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyridine boronic acid derivative, and the base.

  • Inert Atmosphere Setup : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition : In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand.

  • Solvent Addition : Add the degassed solvent via syringe.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Flowchart

When a reaction fails, a logical progression of troubleshooting steps is essential.

Troubleshooting_Flowchart Start Reaction Failed (Low/No Yield) Check_Reagents Check Reagent Quality - Fresh Boronic Acid? - Fresh Catalyst/Ligand? - Anhydrous/Degassed Solvent? Start->Check_Reagents Change_Boron Switch to Stable Boron Derivative (MIDA Boronate or Pinacol Ester) Check_Reagents->Change_Boron If reagents are good Optimize_Base Optimize Base (Try K3PO4, Cs2CO3, or KF) Change_Boron->Optimize_Base Optimize_Ligand Optimize Ligand (Try RuPhos, SPhos, XPhos) Optimize_Base->Optimize_Ligand Optimize_Solvent Optimize Solvent (Try Anhydrous Dioxane, Toluene, or iPrOH) Optimize_Ligand->Optimize_Solvent Success Reaction Successful Optimize_Solvent->Success If optimized

Caption: A decision tree for troubleshooting failed reactions.

Data Summary: Recommended Reaction Components

The choice of reagents is critical for success. The following table summarizes recommendations based on literature and field experience.

ComponentRecommendationRationale
Boron Reagent MIDA Boronates, Pinacol Esters, or TrifluoroboratesEnhanced stability against protodeboronation compared to free boronic acids[4][10][11].
Catalyst Palladium Pre-catalysts (e.g., Pd₂(dba)₃, Buchwald pre-catalysts)More air-stable and provide more consistent results than Pd(OAc)₂ or Pd(PPh₃)₄[12][18].
Ligand Bulky, electron-rich phosphines (e.g., SPhos, RuPhos, XPhos)Overcomes catalyst inhibition by the pyridine nitrogen and promotes efficient catalytic turnover[2][14][17].
Base Mild inorganic bases (e.g., K₃PO₄, Cs₂CO₃, KF)Minimizes protodeboronation of the sensitive boronic acid derivative[12][16].
Solvent Anhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene, CPME) or i-PrOHPrevents catalyst deactivation by oxygen and minimizes water-promoted protodeboronation[13][16].

References

Validation & Comparative

analytical techniques for characterizing 2-Chloro-5-fluoropyridine-3-boronic acid products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 2-Chloro-5-fluoropyridine-3-boronic Acid

For researchers, medicinal chemists, and professionals in drug development, the unequivocal characterization of building blocks is the bedrock of successful synthesis and discovery. This compound is a pivotal reagent, widely employed in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures.[1][2] Its trifunctional nature—a pyridine core, a reactive boronic acid, and two distinct halogen handles—offers immense synthetic versatility. However, this same complexity demands a rigorous, multi-technique analytical approach to confirm its identity, purity, and stability.

This guide provides a comprehensive comparison of essential analytical techniques for the characterization of this compound. We move beyond mere procedural lists to explain the causality behind methodological choices, offering field-proven insights to ensure the integrity of your research.

The Cornerstone of Structural Elucidation: A Spectroscopic Triad

The initial and most critical phase of characterization involves a triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Together, they provide an unambiguous confirmation of the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the gold standard for elucidating the precise connectivity of atoms in a molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential for a complete structural assignment.

Expertise & Experience: The 'Why' Behind the Method The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for boronic acids. Its ability to form hydrogen bonds helps to sharpen the otherwise broad B(OH)₂ proton signals, making them easier to observe and confirm.[1] Furthermore, the unique electronic environment created by the electronegative nitrogen, chlorine, and fluorine atoms results in a highly dispersed ¹H NMR spectrum, allowing for clear assignment of the three distinct pyridine protons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5–10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-10 ppm is typically sufficient.[1]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlet peaks for each unique carbon. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals to confirm the proton count.

Data Presentation: Expected NMR Data in DMSO-d₆

Technique Analyte Predicted Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz) Assignment
¹H NMR H-68.4 - 8.6dd, J ≈ 2.5, 0.5 HzProton adjacent to Nitrogen
H-47.9 - 8.1dd, J ≈ 8.0, 2.5 HzProton between F and B(OH)₂
B(OH)₂5.0 - 7.0br sExchangeable boronic acid protons
¹³C NMR Pyridine Carbons115 - 160-Five distinct signals expected
C-BBroad signal-Carbon attached to Boron
C-Cl~150-155-Carbon attached to Chlorine

Note: Chemical shifts are predictive and can vary based on concentration and instrument calibration. The C-B signal is often broadened due to the quadrupolar nature of the boron nucleus.[2]

B. Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

MS is indispensable for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) further validates the elemental composition.

Expertise & Experience: The 'Why' Behind the Method Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids and is commonly coupled with liquid chromatography (LC-MS).[4] A critical aspect of analyzing halogenated compounds is observing their characteristic isotopic patterns. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A successful analysis must show a molecular ion cluster with an M:M+2 ratio of approximately 3:1, which serves as a powerful validation of the compound's identity.[5]

Trustworthiness: Overcoming Analytical Hurdles Boronic acids are prone to dehydration, forming cyclic anhydride trimers known as boroxines.[4] This can complicate mass spectra by showing a dominant peak at a much higher mass. Utilizing optimized ESI conditions and appropriate solvents (like acetonitrile and water) can minimize this in-source reaction.[4]

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Instrumentation: Use an LC-MS system equipped with an ESI source.

  • Chromatography: Inject the sample onto a C18 reversed-phase column. Use a simple gradient of water and acetonitrile, both containing 0.1% formic acid, to elute the compound.

  • Mass Analysis: Acquire spectra in both positive and negative ion modes. The positive mode will likely show the [M+H]⁺ adduct, while the negative mode may show [M-H]⁻ or adducts with solvent anions.

  • Data Analysis: Examine the spectrum for the molecular ion peak. For HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

Data Presentation: Expected Mass Spectrometry Data

Parameter Value Rationale
Molecular Formula C₅H₄BClFNO₂-
Monoisotopic Mass 174.9988Calculated for ¹¹B, ³⁵Cl
Expected [M+H]⁺ m/z 175.9For the ³⁵Cl isotope
Expected [M+2+H]⁺ m/z 177.9For the ³⁷Cl isotope
Isotopic Ratio ~3:1Characteristic of a single chlorine atom
C. Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a quick quality control check.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[3]

  • Data Analysis: Identify the characteristic absorption bands.

Data Presentation: Key FT-IR Vibrational Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3200 (broad)O-H stretchBoronic acid (-B(OH)₂)
~1417B-O asymmetric stretchBoronic acid
~1600 - 1450C=C and C=N stretchPyridine ring
~1100C-F stretchFluoro-aromatic
~750C-Cl stretchChloro-aromatic

The broad O-H stretch and the strong B-O stretch are hallmark indicators of the boronic acid moiety.[6][7]

Assessing Purity: The Power of Chromatography

While spectroscopy confirms structure, chromatography is the definitive tool for determining purity and identifying process-related impurities or degradants.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is the industry-standard method for purity analysis of small molecules.

Expertise & Experience: The 'Why' Behind the Method The key challenge in HPLC analysis of boronic acids is their potential for on-column hydrolysis or other interactions with the stationary phase.[8][9] The choice of column and mobile phase is therefore critical to achieving accurate and reproducible results. Using a column with low silanol activity (e.g., an end-capped C18 or a specialized phase like Waters XTerra™) can significantly reduce unwanted interactions and peak tailing.[8][9] Mobile phase modifiers, such as formic acid or ammonium acetate, are used to control ionization and improve peak shape.

Experimental Protocol: RP-HPLC for Purity Analysis

  • Instrumentation: An HPLC system with a UV-Vis detector (PDA or DAD recommended), autosampler, and column oven.

  • Column: XSelect™ Premier HSS T3 or equivalent C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the pyridine chromophore absorbs, typically around 254 nm or 270 nm.

  • Analysis: Integrate the peak areas to determine the purity as a percentage of the total area.

Comparative Analysis: this compound vs. a Structural Analogue

To highlight the specificity of these analytical techniques, we compare our target compound with a close structural analogue: 2-Chloro-5-fluoropyrimidine-3-boronic acid . The replacement of a C-H group with a nitrogen atom in the ring (pyridine vs. pyrimidine) introduces subtle yet detectable changes.

Data Presentation: Comparative Analytical Profile

Analytical Technique This compound 2-Chloro-5-fluoropyrimidine-3-boronic acid Reason for Difference
¹H NMR 3 aromatic protons2 aromatic protonsPyrimidine ring has one fewer C-H bond.
¹³C NMR 5 aromatic carbon signals4 aromatic carbon signalsPyrimidine ring has one fewer C-H bond.
Molecular Weight 175.35 g/mol 176.34 g/mol Addition of one nitrogen atom in place of a C-H group.
HPLC Retention Time Compound-specificExpected to be slightly earlier (more polar)The additional nitrogen atom increases the overall polarity of the molecule.
UV λₘₐₓ ~270 nmMay shift slightly due to the altered electronic structureThe electronic transitions of the aromatic system are changed by the second nitrogen atom.

This comparison underscores the necessity of a multi-technique approach, as a single method might not be sufficient to distinguish between closely related structures that could arise from synthetic side reactions.

Orthogonal Confirmation: Elemental Analysis

For ultimate confidence in purity and composition, especially for a reference standard, elemental analysis provides an orthogonal validation.

Expertise & Experience: The 'Why' Behind the Method Elemental analysis by combustion determines the mass fractions of carbon, hydrogen, and nitrogen (CHN).[10] The results are compared against the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the purity and correctness of the empirical formula, independent of spectroscopic or chromatographic methods.

Data Presentation: Theoretical vs. Experimental Elemental Analysis

Element Theoretical % Acceptable Experimental Range (%)
Carbon (C) 34.2433.84 - 34.64
Hydrogen (H) 2.301.90 - 2.70
Nitrogen (N) 7.987.58 - 8.38

Visualizing the Workflow

A logical and systematic workflow is crucial for the efficient and comprehensive characterization of any new batch of starting material.

G cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Final Validation (Reference Standard) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC RP-HPLC (% Purity) NMR->HPLC Fail Investigation Required NMR->Fail Structure Mismatch MS Mass Spectrometry (HRMS for Formula) MS->HPLC MS->Fail Incorrect MW/ Isotope Pattern FTIR FT-IR Spectroscopy (Functional Groups) FTIR->HPLC LCMS_Imp LC-MS (Impurity ID) HPLC->LCMS_Imp HPLC->Fail Purity < 98% EA Elemental Analysis (CHN Confirmation) LCMS_Imp->EA Release Material Released for Synthesis EA->Release EA->Fail CHN Fails NewBatch New Batch of This compound NewBatch->NMR NewBatch->MS NewBatch->FTIR

Caption: Integrated analytical workflow for the characterization of this compound.

References

A Researcher's Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-5-fluoropyridine-3-boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-chloro-5-fluoropyridine-3-boronic acid, a versatile building block in medicinal chemistry and materials science. We will explore the fundamental principles governing the spectral features of this compound, compare its NMR data with relevant analogues, and provide detailed experimental protocols for acquiring high-quality spectra. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment.

The Structural Significance of this compound

This compound is a highly functionalized heterocyclic compound. Its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the distinct reactivity of its substituents. The boronic acid at the C3 position serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at C2 and the fluorine atom at C5 provide opportunities for further selective functionalization and modulate the electronic properties of the pyridine ring. A thorough understanding of its NMR spectral properties is paramount for reaction monitoring, quality control, and the characterization of its downstream derivatives.

Deciphering the ¹H NMR Spectrum: A Positional Analysis

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. The proton at C5 is substituted with fluorine. The electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the fluorine atom significantly influences the chemical shifts of the remaining ring protons.

A key feature of the ¹H NMR spectrum will be the presence of spin-spin coupling between the protons and the fluorine atom. This heteronuclear coupling provides valuable structural information.

Expected ¹H NMR Spectral Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H48.0 - 8.3dd³J(H4-F5) ≈ 7-9 Hz, ⁴J(H4-H6) ≈ 2-3 Hz
H68.5 - 8.8d⁴J(H6-F5) ≈ 2-4 Hz
B(OH)₂5.0 - 8.0br s-

Note: Predicted chemical shifts are based on the analysis of similar substituted pyridines and can vary with solvent and concentration. The boronic acid protons are exchangeable and often appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and water content.

The proton at C6 (H6) is expected to be the most downfield-shifted proton due to its ortho position relative to the electronegative nitrogen atom. The proton at C4 (H4) will be influenced by both the adjacent boronic acid group and the fluorine at C5. The coupling constants are critical for unambiguous assignment. The larger coupling constant for H4 will be due to the three-bond coupling with the fluorine atom (³JHF), while the smaller coupling will be the four-bond coupling to H6 (⁴JHH). H6 is expected to show a smaller four-bond coupling to the fluorine atom (⁴JHF).

Unraveling the ¹³C NMR Spectrum: Substituent Effects on Carbon Chemical Shifts

The proton-decoupled ¹³C NMR spectrum of this compound will display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are dictated by the interplay of inductive and resonance effects of the substituents. A notable feature will be the carbon-fluorine coupling, which splits the signals of carbons in proximity to the fluorine atom.

Predicted ¹³C NMR Spectral Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (¹JCF, Hz)
C2148 - 152d²J(C2-F5) ≈ 15-25 Hz
C3~125 (broad)s-
C4140 - 145d²J(C4-F5) ≈ 20-30 Hz
C5155 - 160d¹J(C5-F5) ≈ 240-260 Hz
C6145 - 150d³J(C6-F5) ≈ 3-5 Hz

The carbon directly attached to the fluorine atom (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The carbons ortho (C4, C6) and meta (C2) to the fluorine will show smaller two- and three-bond couplings, respectively. The carbon bearing the boronic acid group (C3) is often observed as a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. The carbon attached to chlorine (C2) will be significantly downfield-shifted.

Comparative Analysis with Structurally Related Pyridine Derivatives

To better understand the spectral features of this compound, it is instructive to compare its expected NMR data with those of simpler, related compounds.

CompoundH4 (δ, ppm)H6 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C6 (δ, ppm)
Pyridine [1]~7.8~8.6~136~124~150
2-Chloropyridine ~7.8~8.4~139~124~150
3-Fluoropyridine ~7.4~8.5~141 (d)~158 (d)~148 (d)
2-Chloro-5-fluoropyridine [2]~7.9~8.3~140 (d)~157 (d)~145 (d)

This comparison highlights the incremental effects of the substituents. The introduction of chlorine at C2 causes a downfield shift of the adjacent protons and carbons. The fluorine at C5 induces a significant downfield shift at C5 and introduces characteristic C-F couplings. The boronic acid group at C3 is expected to have a more moderate effect on the chemical shifts of the ring protons and carbons compared to the halogens.

Experimental Protocols

Standard ¹H and ¹³C NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons. Other common solvents include CDCl₃ and Methanol-d₄.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or shake the tube to ensure complete dissolution and a homogeneous solution.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent H1_Acq Acquire ¹H Spectrum (16-32 scans) Prep->H1_Acq C13_Acq Acquire ¹³C Spectrum (1024-4096 scans) Prep->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Chemical Shift Calibration Baseline->Calibrate Integration Integration Calibrate->Integration Coupling Coupling Constant Measurement Integration->Coupling Assignment Peak Assignment Coupling->Assignment

Caption: A typical workflow for NMR data acquisition and analysis.

Advanced NMR Techniques for Structural Confirmation

For complex derivatives or for unambiguous assignment, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, which would confirm the coupling between H4 and H6.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary carbons and confirming the overall connectivity. For instance, HMBC correlations from H4 and H6 to the surrounding carbons would solidify the structural assignment.

Advanced_NMR cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity H1 ¹H NMR Chemical Shifts Multiplicity COSY COSY ¹H-¹H Coupling H1->COSY correlates HSQC HSQC ¹H-¹³C Direct Correlation H1->HSQC correlates HMBC HMBC ¹H-¹³C Long-Range Correlation H1->HMBC correlates Structure Structural Elucidation H1->Structure C13 ¹³C NMR Chemical Shifts C-F Coupling C13->HSQC correlates C13->HMBC correlates C13->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich in information, reflecting the unique electronic environment of the substituted pyridine ring. A thorough analysis of chemical shifts and coupling constants, particularly the characteristic heteronuclear couplings to fluorine, allows for the unambiguous structural verification of this important synthetic building block and its derivatives. By employing a combination of 1D and 2D NMR techniques, researchers can confidently characterize their molecules, ensuring the integrity and success of their synthetic endeavors.

References

A Senior Application Scientist's Guide to Reaction Monitoring: HPLC and LC-MS Methods for 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex organic molecules. The efficiency and success of these reactions hinge on precise control and monitoring of starting materials and products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring reactions involving 2-Chloro-5-fluoropyridine-3-boronic acid, a key building block in the synthesis of various bioactive compounds.

This document is designed for researchers, scientists, and drug development professionals, offering practical insights and detailed methodologies to aid in the selection and implementation of the most suitable analytical technique for their specific needs.

The Critical Role of Reaction Monitoring

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[1][2][3][4] A typical reaction involves an organoboron compound, such as this compound, an organic halide, a palladium catalyst, and a base.[2][3][4] The progress of the reaction—the consumption of starting materials and the formation of the desired product—must be accurately tracked to optimize reaction conditions, determine reaction endpoints, and ensure the quality of the final product. Inadequate monitoring can lead to incomplete reactions, the formation of impurities, and ultimately, lower yields and purification challenges.

This guide will explore two primary analytical techniques for this purpose: HPLC-UV, a robust and widely accessible method, and LC-MS, a technique offering superior sensitivity and specificity.

HPLC-UV: The Workhorse of the Organic Chemistry Lab

High-Performance Liquid Chromatography with a UV detector is a staple in most analytical laboratories due to its reliability and cost-effectiveness.[1][5] The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). A UV detector then quantifies the separated components by measuring their absorbance of ultraviolet light.

The "Why": Causality in HPLC Method Development

The analysis of boronic acids by reversed-phase HPLC can be challenging due to their polarity, which can lead to poor retention on traditional C18 columns.[6][7] Furthermore, the residual silanol groups on the silica support of the column can lead to peak tailing and other chromatographic issues.[8] To overcome these challenges, careful method development is crucial.

The selection of a C18 column with high aqueous compatibility or a stationary phase with a different selectivity, such as a T3 column, can improve the retention of polar analytes like this compound.[1][7] The use of an acidic mobile phase modifier, such as formic acid or phosphoric acid, can suppress the ionization of the boronic acid, leading to better retention and peak shape.[1][9]

Experimental Protocol: HPLC-UV for Reaction Monitoring

Below is a detailed, step-by-step methodology for monitoring a Suzuki-Miyaura reaction using HPLC-UV.

1. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points (e.g., 0, 1, 2, 4, and 24 hours).

  • Quench the reaction in the aliquot by adding it to a vial containing a larger volume of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water (e.g., 1 mL). This dilution also brings the sample concentration into the linear range of the detector.

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[10]

2. HPLC Instrumentation and Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or similarA standard, reliable system for routine analysis.
Column Waters XSelect HSS T3 (4.6 x 100 mm, 3.5 µm)The T3 stationary phase is designed to provide enhanced retention for polar compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape and retention of the boronic acid.
Mobile Phase B AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA gradient elution is necessary to separate the polar starting material from the likely more non-polar product.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLA small injection volume prevents column overloading.
Detector UV-Vis Diode Array Detector (DAD)DAD allows for monitoring at multiple wavelengths to optimize detection for all components.
Wavelength 254 nm and 280 nmInitial wavelengths to monitor; can be optimized based on the UV spectra of the starting material and product.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and the expected product based on their retention times (determined by injecting standards of each compound).

  • Integrate the peak areas of the starting material and the product at each time point.

  • Plot the peak area of the starting material and product as a function of time to monitor the reaction progress. The disappearance of the starting material and the appearance of the product indicate the reaction is proceeding.

LC-MS: Unparalleled Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the highly sensitive and selective detection capabilities of a mass spectrometer.[11] This technique is particularly advantageous for reaction monitoring as it can provide molecular weight information, confirming the identity of the product and any byproducts, even at trace levels.[12][13]

The "Why": Leveraging Mass Spectrometry for Deeper Insights

For complex reaction mixtures, HPLC-UV may not be sufficient to resolve all components or definitively identify them. LC-MS overcomes this by separating components chromatographically and then ionizing them to determine their mass-to-charge ratio (m/z).[11] This provides a high degree of certainty in compound identification.

Electrospray ionization (ESI) is a common ionization technique for LC-MS and is well-suited for polar molecules like boronic acids.[14][15] Analysis is often performed in negative ion mode, which can enhance the signal for acidic compounds.[15][16][17] A significant challenge with boronic acids in LC-MS is the potential for in-source fragmentation, where the molecule fragments in the ion source before reaching the mass analyzer.[18][19] This can be mitigated by carefully optimizing the ion source parameters, such as the fragmentor voltage or declustering potential.[18]

Experimental Protocol: LC-MS for Reaction Monitoring

The following protocol outlines the use of LC-MS for monitoring a Suzuki-Miyaura reaction.

1. Sample Preparation:

  • The sample preparation procedure is identical to that for HPLC-UV analysis. Dilution is critical to avoid saturating the mass spectrometer detector.[20]

2. LC-MS Instrumentation and Conditions:

ParameterConditionRationale
LC-MS System Agilent 6120 Single Quadrupole LC/MS or similarA robust and sensitive system for routine reaction monitoring.
Column Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)A shorter, smaller particle size column allows for faster analysis times.[14][21]
Mobile Phase A 0.1% Formic Acid in WaterCompatible with mass spectrometry and aids in ionization.
Mobile Phase B AcetonitrileStandard organic mobile phase.
Gradient 5% B to 95% B over 5 minutesA faster gradient is possible with the shorter column.
Flow Rate 0.4 mL/minA lower flow rate is optimal for the 2.1 mm ID column and ESI efficiency.
Column Temp. 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Vol. 1 µLSmaller injection volume is typical for LC-MS to prevent source contamination.
Ion Source Electrospray Ionization (ESI)Efficiently ionizes polar molecules.
Polarity Negative Ion ModeOften provides better sensitivity for boronic acids.[15][16][17]
MS Mode Scan Mode (m/z 100-500)To identify all components in the mixture. Selected Ion Monitoring (SIM) can be used for higher sensitivity for specific ions.
Fragmentor Voltage 70 V (can be optimized)A lower voltage can help minimize in-source fragmentation.[18]

3. Data Analysis:

  • Extract the ion chromatograms (EICs) for the m/z values corresponding to the deprotonated this compound and the expected product.

  • The presence and intensity of these specific ions provide definitive identification and a measure of their relative abundance.

  • Monitor the decrease in the peak area of the starting material's EIC and the increase in the peak area of the product's EIC over time.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Specificity Lower; based on retention time and UV absorbance.Higher; based on retention time and mass-to-charge ratio.[11]
Sensitivity Good; typically in the µg/mL range.Excellent; can reach pg/mL levels.[16][17]
Identification Tentative; requires reference standards.Confident; provides molecular weight information.[10]
Speed Moderate; typical run times of 10-20 minutes.Fast; run times can be less than 5 minutes.[14]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally very robust and easy to use.Can be more complex to operate and maintain.
Information Quantitative data on known components.Quantitative and qualitative data on known and unknown components.

Visualizing the Workflow

Reaction_Monitoring_Workflow cluster_Reaction Suzuki-Miyaura Reaction cluster_Sampling Sampling & Quenching cluster_Analysis Analytical Methods cluster_Data Data Interpretation Reaction Reaction Vessel (Starting Materials + Catalyst + Base) Aliquot Take Aliquot Reaction->Aliquot Time Points Quench Quench & Dilute Aliquot->Quench Filter Filter (0.45 µm) Quench->Filter HPLC HPLC-UV Analysis Filter->HPLC Option 1 LCMS LC-MS Analysis Filter->LCMS Option 2 HPLC_Data Chromatogram (Retention Time vs. Absorbance) HPLC->HPLC_Data LCMS_Data Extracted Ion Chromatogram (Retention Time vs. Intensity) LCMS->LCMS_Data Kinetics Reaction Kinetics Plot (% Conversion vs. Time) HPLC_Data->Kinetics LCMS_Data->Kinetics

Caption: Experimental workflow for reaction monitoring using HPLC-UV or LC-MS.

Troubleshooting Common Challenges in Boronic Acid Analysis

The analysis of boronic acids can present several challenges. Here are some common issues and their solutions:

  • Poor Peak Shape (Tailing): This is often caused by interactions with residual silanols on the column.

    • Solution: Use a well-end-capped column, an acidic mobile phase, or a column with a different stationary phase chemistry.[8][9]

  • Poor Retention in Reversed-Phase: Boronic acids are often polar and elute early.

    • Solution: Use a column designed for polar analytes (e.g., Acquity HSS T3, polar-embedded phases), a highly aqueous mobile phase, or consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode.[6][7][22]

  • On-Column Hydrolysis of Boronic Esters: If your reaction involves a boronic ester, it may hydrolyze to the corresponding boronic acid on the column.[6][23][24]

    • Solution: Use a fast LC method to minimize on-column time.[6] Operating at a high pH can sometimes mitigate this issue, but this needs to be carefully evaluated for the specific analyte.[24]

  • In-Source Fragmentation in LC-MS: The boronic acid may fragment in the ion source, leading to a weak or absent molecular ion.

    • Solution: Optimize the fragmentor voltage or declustering potential by lowering the value. Also, optimize the source temperature.[18]

  • Formation of Boroxines: Boronic acids can reversibly form cyclic trimer anhydrides called boroxines, which can appear as separate peaks in the chromatogram.[14][25]

    • Solution: Consistent sample preparation and analysis conditions are key to obtaining reproducible results. The equilibrium between the boronic acid and the boroxine can be influenced by solvent and temperature.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful techniques for monitoring reactions involving this compound. The choice between the two depends on the specific requirements of the analysis.

  • For routine reaction monitoring where the identity of the starting materials and products are well-established and sensitivity is not a major concern, HPLC-UV is a robust, reliable, and cost-effective choice.

  • When high sensitivity is required, the reaction mixture is complex, or definitive identification of products and byproducts is necessary, LC-MS is the superior technique. Its ability to provide molecular weight information offers a level of confidence that cannot be achieved with HPLC-UV alone.

By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to ensure the successful monitoring and optimization of their synthetic reactions.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-5-fluoropyridine-3-boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for 2-Chloro-5-fluoropyridine-3-boronic acid and its derivatives, particularly those resulting from Suzuki-Miyaura cross-coupling reactions. As a crucial building block in medicinal chemistry and drug development, understanding the mass spectrometric behavior of this compound and its products is essential for reaction monitoring, structural confirmation, and impurity profiling.[1] We will explore the fragmentation mechanisms under different ionization conditions, provide supporting experimental protocols, and offer expert insights into data interpretation for researchers, scientists, and drug development professionals.

Part 1: Fundamentals of Mass Spectrometry for Halogenated Heterocycles

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[2] When analyzing halogenated organic compounds, two key aspects are paramount: the ionization method and the resulting isotopic patterns.

1.1. Ionization Techniques: A Comparison of ESI and EI

The choice of ionization source profoundly impacts the resulting mass spectrum.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique. A 70 eV electron beam bombards the molecule, causing it to lose an electron and form an energetically unstable molecular ion (M+•).[3][4] This excess energy leads to extensive and complex fragmentation. While this provides a detailed structural fingerprint useful for library matching, the molecular ion peak can be weak or entirely absent, making it difficult to determine the molecular weight.[3]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for the polar and often non-volatile molecules common in drug discovery pipelines. ESI typically generates protonated molecules, [M+H]+, with minimal in-source fragmentation.[5] This makes it easy to identify the molecular weight of the parent compound. Structural information is then obtained using tandem mass spectrometry (MS/MS), where the [M+H]+ ion is isolated and fragmented in a controlled manner through collision-induced dissociation (CID).[5]

For the analysis of this compound and its coupled products within a drug development context, ESI coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. It allows for the analysis of complex reaction mixtures and provides a clear molecular ion for confirmation.[6]

1.2. The Chlorine Isotopic Signature

A critical feature in the mass spectra of chlorinated compounds is the natural isotopic abundance of chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a characteristic pattern where the molecular ion (M) is accompanied by an "M+2" peak with roughly one-third the intensity of the M peak.[7] This signature is a powerful diagnostic tool for confirming the presence of a chlorine atom in the parent molecule or any of its fragments.

Part 2: Fragmentation Analysis of this compound

Molecular Formula: C₅H₄BClFNO₂ Molecular Weight: 175.35 g/mol [8][9]

Under ESI-MS/MS conditions, the protonated molecule [M+H]⁺ at m/z 176.0 (for ³⁵Cl) would be the precursor ion for fragmentation. The key fragmentation pathways involve the loss of neutral, stable molecules or radicals.

Key Predicted Fragmentations:

  • Loss of Water (H₂O): Boronic acids are known to readily lose water. The initial loss of one molecule of water from the B(OH)₂ group would result in a fragment at m/z 158.0. A subsequent loss of a second water molecule is also possible.

  • Loss of Boronic Acid Group: Cleavage of the C-B bond can occur, leading to the loss of the entire boronic acid moiety.

  • Halogen Loss: The principal fragmentation mode for many halogenated compounds is the loss of the halogen atom.[3] Loss of a chlorine radical (•Cl) from the pyridine ring is a highly probable event.

  • Pyridine Ring Cleavage: Pyridine rings can undergo fragmentation, often involving the loss of hydrogen cyanide (HCN).[10]

The fragmentation cascade can be visualized as follows:

G parent [M+H]⁺ m/z 176.0 (³⁵Cl) m/z 178.0 (³⁷Cl) frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 158.0 parent->frag1 -18.0 Da frag2 Loss of B(OH)₂ [M+H-B(OH)₂]⁺ m/z 132.0 parent->frag2 -44.0 Da frag3 Loss of Cl [M+H-Cl]⁺ m/z 141.0 parent->frag3 -35.0 Da frag4 Loss of H₂O, then HCN [M+H-H₂O-HCN]⁺ m/z 131.0 frag1->frag4 -27.0 Da

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Table 1: Predicted Major Fragment Ions for Protonated this compound ([M+H]⁺)

Precursor Ion m/z (³⁵Cl/³⁷Cl)Fragment Ion m/z (³⁵Cl)Neutral LossProposed Fragment Structure/Identity
176.0 / 178.0158.0H₂O (18.0 Da)Dehydrated parent ion
176.0 / 178.0141.0Cl (35.0 Da)5-Fluoropyridine-3-boronic acid ion
176.0 / 178.0132.0B(OH)₂ (44.0 Da)2-Chloro-5-fluoropyridine ion
158.0131.0HCN (27.0 Da)Ring-opened fragment

Part 3: Fragmentation of a Suzuki Coupling Product: 2-Chloro-5-fluoro-3-phenylpyridine

To illustrate a real-world application, we will consider the Suzuki coupling product between this compound and an aryl halide such as bromobenzene.

Reaction Product: 2-Chloro-5-fluoro-3-phenylpyridine Molecular Formula: C₁₁H₇ClFN Molecular Weight: 207.63 g/mol

The fragmentation of this product will be dominated by the stability of the biphenyl-like core. The primary fragmentation events will involve the loss of the halogens and cleavage of the pyridine ring.

G parent [M+H]⁺ m/z 208.0 (³⁵Cl) m/z 210.0 (³⁷Cl) frag1 Loss of Cl [M+H-Cl]⁺ m/z 173.0 parent->frag1 -35.0 Da frag2 Loss of HF [M+H-HF]⁺ m/z 188.0 parent->frag2 -20.0 Da frag3 Loss of Cl, then HCN [M+H-Cl-HCN]⁺ m/z 146.0 frag1->frag3 -27.0 Da

Caption: Predicted ESI-MS/MS fragmentation of a Suzuki coupling product.

Table 2: Predicted Major Fragment Ions for Protonated 2-Chloro-5-fluoro-3-phenylpyridine ([M+H]⁺)

Precursor Ion m/z (³⁵Cl/³⁷Cl)Fragment Ion m/z (³⁵Cl)Neutral LossProposed Fragment Structure/Identity
208.0 / 210.0188.0HF (20.0 Da)2-Chloro-3-phenylpyridine ion
208.0 / 210.0173.0Cl (35.0 Da)5-Fluoro-3-phenylpyridine ion
173.0146.0HCN (27.0 Da)Phenyl-substituted pyrrole-like ion

Part 4: Comparative Experimental Protocols

A self-validating protocol ensures reproducibility and accuracy. The following is a robust starting point for LC-MS/MS analysis.

4.1. Sample Preparation

  • Standard Solutions: Prepare a 1 mg/mL stock solution of the analyte (e.g., in methanol or DMSO). Perform serial dilutions in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to create working standards (e.g., 1 µg/mL).[11]

  • Reaction Mixture: Dilute an aliquot of the reaction mixture 1:1000 or 1:10000 with the initial mobile phase to avoid detector saturation. Vortex thoroughly.

  • Filtration: Filter all samples through a 0.22 µm syringe filter before injection to protect the LC column and MS source.

4.2. LC-MS/MS System Parameters

This protocol is designed for a typical ESI-equipped tandem quadrupole or Orbitrap mass spectrometer.

  • Liquid Chromatography (LC)

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS)

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.[11]

    • Source Temperature: 150 °C.[11]

    • Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 400 °C.[11]

    • Scan Mode:

      • Full Scan (MS1): Scan m/z range 100-500 to identify the [M+H]⁺ precursor ions.

      • Tandem MS (MS/MS): Isolate the precursor ions (e.g., m/z 176.0 and 208.0) and apply collision-induced dissociation (CID).

    • Collision Gas: Argon.

    • Collision Energy: Optimize for each compound. Start with a ramp from 15-40 eV to generate a rich fragmentation spectrum.[11]

4.3. Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Dilute Sample prep2 Filter (0.22 µm) prep1->prep2 lc LC Separation (C18 Column) prep2->lc ms ESI Ionization (Positive Mode) lc->ms msms MS/MS Fragmentation (CID) ms->msms data1 Confirm [M+H]⁺ & Cl Isotope Pattern msms->data1 data2 Analyze Fragment Ions data1->data2 data3 Structure Verification data2->data3

Caption: A typical experimental workflow for the analysis of target compounds.

Part 5: Conclusion and Future Outlook

The mass spectrometric fragmentation of this compound and its derivatives provides invaluable structural information essential for modern chemical research. By leveraging soft ionization techniques like ESI with tandem mass spectrometry, researchers can clearly determine molecular weights and elucidate structures through controlled fragmentation. The characteristic isotopic pattern of chlorine serves as a definitive marker. The protocols and fragmentation pathways detailed in this guide offer a robust framework for developing and validating analytical methods for this important class of molecules, ultimately accelerating the drug discovery and development process.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Within the pharmaceutical and agrochemical industries, the incorporation of the pyridine scaffold is of paramount importance due to its prevalence in a vast number of biologically active compounds.[2] Pyridine boronic acids are key reagents in this endeavor; however, their reactivity and stability can be significantly influenced by the presence of substituents on the pyridine ring. This guide provides a comparative analysis of fluorinated and non-fluorinated pyridine boronic acids in the context of Suzuki coupling, offering insights into their relative performance and the underlying mechanistic principles.

The Influence of Fluorine on Physicochemical Properties and Reactivity

The introduction of fluorine, the most electronegative element, onto a pyridine ring profoundly alters its electronic properties, which in turn affects its reactivity in palladium-catalyzed cross-coupling reactions.[3]

Electronic Effects: Fluorine's strong electron-withdrawing nature decreases the electron density of the pyridine ring.[3] This has several important consequences:

  • Acidity of the Boronic Acid: Fluorinated phenylboronic acids are generally more acidic than their non-fluorinated counterparts.[4] This increased acidity can influence the equilibrium between the boronic acid and the more reactive boronate species in the catalytic cycle.

  • Nucleophilicity: The reduced electron density of the fluorinated pyridine ring can decrease its nucleophilicity. This may slow down the transmetalation step, a key process in the Suzuki coupling catalytic cycle.[3]

  • Catalyst Inhibition: A well-documented challenge in Suzuki couplings involving pyridyl substrates is the "2-pyridyl problem," where the lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2][5] The electron-withdrawing effect of fluorine can reduce the Lewis basicity of the pyridine nitrogen, thereby lessening its propensity for catalyst inhibition and potentially leading to improved reaction outcomes.[5]

Stability and Side Reactions: A major undesired side reaction in Suzuki couplings is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][7] Pyridine boronic acids, particularly 2-pyridine boronic acid, are notoriously susceptible to this decomposition pathway.[7][8] The stability of a given boronic acid is highly dependent on factors such as pH and the electronic nature of its organic substituent.[6]

For instance, 2-pyridyl boronic acid exhibits rapid protodeboronation under neutral pH conditions through the fragmentation of a zwitterionic intermediate.[6][9] The introduction of electron-withdrawing groups, such as fluorine, can influence the pKa of the pyridine nitrogen and the boronic acid, thereby altering the concentration of the reactive zwitterionic species and potentially affecting the rate of protodeboronation.[10]

Comparative Performance in Suzuki Coupling: A Data-Driven Perspective

While direct, side-by-side comparisons under identical conditions are not always available in the literature, the existing data allows for a general assessment of the performance of fluorinated versus non-fluorinated pyridine boronic acids.

Generally, electron-rich (non-fluorinated) pyridine boronic acids may exhibit higher intrinsic reactivity in the transmetalation step.[3] However, this can be offset by increased catalyst inhibition and a higher propensity for protodeboronation. Conversely, the reduced basicity of fluorinated pyridines can lead to cleaner reactions and higher yields by minimizing catalyst deactivation.[5]

Table 1: Illustrative Yields in Suzuki-Miyaura Coupling

Boronic Acid/EsterCoupling PartnerProductYield (%)Reference
2-Thiopheneboronic acidPyridine-2-sulfonyl fluoride2-(Thiophen-2-yl)pyridine82[11]
2-Furanboronic acidPyridine-2-sulfonyl fluoride2-(Furan-2-yl)pyridine75[1]
3,5-(bis-trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronate2-(3,5-bis(trifluoromethyl)phenyl)pyridine82[12]
4-BromoanisoleLithium triisopropyl 2-pyridylboronate2-(4-methoxyphenyl)pyridine74[12]

Note: The data in this table is compiled from different sources and should be used for illustrative purposes. Direct comparison of yields can be challenging due to variations in reaction conditions.

Mechanistic Considerations: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the pyridine boronic acid can influence each of these steps.

Suzuki_Coupling_Cycle cluster_notes Influence of Fluorination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)_2 Base ArPdAr_prime Ar-Pd(II)-Ar' L_n Transmetalation->ArPdAr_prime Note1 Fluorine (e--withdrawing) can: - Decrease rate of transmetalation - Reduce catalyst inhibition by N-coordination RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)_2 Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H+ Byproduct Ar'-H Protodeboronation->Byproduct Note2 Fluorine can affect the rate of protodeboronation by altering pKa.

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing fluorine atoms on the pyridine ring can disfavor the transmetalation step by reducing the nucleophilicity of the boronic acid. However, this same electronic effect can be beneficial by mitigating catalyst inhibition, allowing the catalytic cycle to proceed more efficiently overall.

Experimental Protocols

To ensure reproducibility and provide a practical framework, the following are generalized, step-by-step protocols for Suzuki-Miyaura coupling reactions. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Pyridine boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyridine boronic acid/ester, the palladium catalyst, the ligand (if used), and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Setup Reaction Setup: - Add reagents to vessel - Seal and purge with inert gas Start->Setup Solvent Add Degassed Solvent Setup->Solvent Reaction Heat and Stir (Monitor progress) Solvent->Reaction Workup Work-up: - Cool to RT - Dilute and wash Reaction->Workup Purification Purification: - Dry and concentrate - Column chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 2. A general experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The choice between a fluorinated and a non-fluorinated pyridine boronic acid in Suzuki coupling is a nuanced decision that depends on the specific substrate and the desired outcome. While non-fluorinated pyridines may offer higher intrinsic reactivity, they are often plagued by issues of instability and catalyst inhibition. Fluorinated pyridine boronic acids, although potentially less nucleophilic, can lead to more robust and higher-yielding reactions by mitigating these problems. For drug development professionals, the benefits of incorporating fluorine, such as enhanced metabolic stability and altered physicochemical properties, often outweigh the potential challenges in synthesis.[3] A thorough understanding of the electronic effects of fluorine and careful optimization of reaction conditions are crucial for the successful application of these valuable building blocks.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Compounds: A Comparative Analysis Using 2-Chloro-5-fluoropyridine-3-boronic acid as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides an in-depth, objective comparison of the principal analytical techniques used for purity assessment. We will move beyond a simple listing of methods to explore the causality behind experimental choices and the logic of data interpretation. To ground our discussion in a real-world context, we will use 2-Chloro-5-fluoropyridine-3-boronic acid —a versatile heterocyclic building block common in modern medicinal chemistry for applications like Suzuki-Miyaura cross-coupling—as our model compound.[3][4] We will dissect how to approach the purity determination of a newly synthesized batch of this reagent, comparing the strengths and limitations of the industry's most trusted analytical workhorses: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Analytical Challenge: Understanding the Impurity Profile of this compound

Before selecting an analytical method, an experienced scientist first considers the potential impurities. The synthesis and storage of a boronic acid like our subject compound can introduce several related substances that must be separated and quantified.

Potential Impurities Include:

  • Starting Materials & Precursors: Unreacted materials from the synthetic route.

  • Protodeboronation Product: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to form 2-chloro-5-fluoropyridine.[5]

  • Boroxine (Anhydride): Boronic acids can undergo dehydration to form a cyclic trimeric anhydride.[5] While boroxines often act as competent coupling partners in reactions like the Suzuki-Miyaura, their presence affects the true molar quantity of the monomeric acid and must be accounted for.[5]

  • Oxidative Degradation Products: Exposure to air can lead to oxidation byproducts.

Our goal is to choose methods that can not only quantify the main compound against these potential impurities but also identify any unexpected substances.

Caption: A generalized workflow for the comprehensive purity assessment of a synthesized compound.

Comparative Analysis of Core Purity Assessment Techniques

The selection of an analytical technique is dictated by the specific question at hand. Are we seeking a precise percentage of the main component? Or are we trying to identify an unknown peak in our chromatogram?

Caption: Decision workflow for selecting the appropriate analytical technique based on the research question.

High-Performance Liquid Chromatography (HPLC)

Often hailed as the gold standard in pharmaceutical quality control, HPLC excels at separating components within a mixture, making it ideal for purity determination.[6][7] Its precision and versatility allow for the detection and quantification of impurities, even those structurally similar to the main analyte.[7]

  • Principle of Causality: HPLC operates on the principle of differential partitioning. The sample is passed through a column (the stationary phase) by a liquid (the mobile phase). Components separate based on their relative affinity for the two phases. By using a UV detector, non-volatile compounds that absorb light can be detected and their concentration determined by the area of their corresponding peak in the resulting chromatogram. The "purity" is typically calculated as the area of the main peak divided by the total area of all peaks.

  • Expertise in Action: For our boronic acid, a reverse-phase HPLC method (e.g., using a C18 column) would be the first choice. The acidic nature of the mobile phase (often containing 0.1% trifluoroacetic acid or formic acid) helps to ensure sharp peak shapes for the acidic boronic acid analyte. A gradient elution, where the mobile phase composition changes over time, is superior to an isocratic (constant composition) method as it allows for the effective separation of impurities with a wide range of polarities.

Quantitative NMR (qNMR) Spectroscopy

qNMR has emerged as a powerful, primary analytical method for purity assessment that offers distinct advantages over chromatographic techniques.[8][9] Unlike HPLC, where the detector response can vary significantly between different compounds, the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[10][11]

  • Principle of Causality: qNMR determines the purity of a substance by comparing the integral of a specific, well-resolved resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and weight.[11][12] This allows for the calculation of the absolute mass or purity of the analyte without needing a pre-existing, certified standard of the analyte itself, making it a "primary ratio method."[13] This is a non-destructive technique, preserving the sample for further experiments.[1][14]

  • Expertise in Action: To determine the purity of this compound, we would select an internal standard like maleic acid or dimethyl sulfone. The choice is critical: the standard must be stable, of high certified purity, soluble in the same deuterated solvent (e.g., DMSO-d₆), and possess sharp signals that do not overlap with any signals from our analyte or expected impurities.[10] By accurately weighing both the analyte and the standard, we can calculate a precise, absolute purity value.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV provides quantification, it offers no structural information about the impurities it detects. This is where the power of mass spectrometry becomes indispensable. By coupling a mass spectrometer to an HPLC system, we gain the ability to obtain the mass-to-charge ratio (m/z) of each separated component.[15][16]

  • Principle of Causality: LC-MS provides molecular weight information that is crucial for identifying unknown impurities.[17][18] High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for the confident determination of an impurity's elemental formula.[17][18] Furthermore, tandem mass spectrometry (MS/MS) can fragment the impurity ions to reveal structural details, acting as a powerful tool for characterization.[18][19]

  • Expertise in Action: If our HPLC analysis of this compound revealed an unknown peak at 2% area, we would subject the sample to LC-MS analysis. If the unknown peak yielded a mass corresponding to 2-chloro-5-fluoropyridine, we could confidently identify it as the product of protodeboronation. This technique is less about primary purity quantification and more about impurity profiling and identification, ensuring the safety and quality of the synthesized material.[17][19]

Quantitative Data Comparison

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Role Purity Quantification (Relative)Purity Quantification (Absolute/Primary)[8]Impurity Identification & Characterization[15][17]
Principle Differential Partitioning & UV AbsorbanceNuclear Magnetic Resonance Signal IntegrationMass-to-Charge Ratio Measurement
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Very High (ng/mL to pg/mL)[17]
Reference Standard Requires analyte standard for identity confirmation; relative purity by area %.Requires a certified internal standard of a different compound.[11]Not required for identification; standards needed for quantification.
Sample Type DestructiveNon-destructive[14]Destructive
Information Provided Retention Time, Purity (Area %)Chemical Structure, Absolute Purity (%)Molecular Weight, Elemental Formula, Structural Fragments
Key Advantage Robust, precise, and widely adopted for routine QC.[7]Provides absolute purity without an analyte-specific standard; simultaneous structure confirmation.[13]Unmatched for identifying unknown impurities.[18]
Common Challenge Co-elution of impurities; response factor variability.Lower sensitivity than chromatographic methods; requires non-overlapping signals.Ionization suppression/enhancement effects; not inherently quantitative without standards.

Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust framework for analysis.

Protocol 1: Purity Determination by HPLC

Objective: To determine the purity of a synthesized batch of this compound using reverse-phase HPLC with UV detection.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample.

    • Dissolve in 5 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Chromatographic Run:

    • Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.

    • Inject 10 µL of the sample solution.

    • Run a linear gradient:

      • 0-20 min: 5% B to 95% B.

      • 20-25 min: Hold at 95% B.

      • 25-26 min: Return to 5% B.

      • 26-30 min: Hold at 5% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Absolute Purity Determination by qNMR

Objective: To determine the absolute purity of this compound using ¹H qNMR with a certified internal standard.

Methodology:

  • Standard & Sample Preparation:

    • Internal Standard (IS): Maleic Acid (Certified purity >99.5%).

    • Accurately weigh ~15 mg of the this compound sample into a clean vial. Record the mass (m_analyte).

    • Accurately weigh ~10 mg of the Maleic Acid internal standard into the same vial. Record the mass (m_IS).

    • Dissolve the mixture in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz NMR spectrometer or higher.

    • Acquire a quantitative ¹H NMR spectrum. Crucial Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (a conservative value of 30 seconds is often sufficient). This ensures complete relaxation and accurate integration.

      • Pulse Angle: 90°.

      • Scans: 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Select a well-resolved, characteristic signal for the analyte (e.g., a pyridine ring proton). Integrate this signal (I_analyte). Note the number of protons it represents (N_analyte).

    • Integrate the singlet from Maleic Acid at ~6.3 ppm (I_IS). This signal represents 2 protons (N_IS).

    • Calculate the purity using the following formula[8][10]:

      Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

      Where MW is the molecular weight.

Conclusion: An Integrated Approach to Purity

In modern chemical and pharmaceutical development, no single technique provides a complete picture of compound purity. A truly rigorous assessment relies on an orthogonal approach, where the strengths of one method compensate for the limitations of another.[1][8] The journey begins with HPLC for a high-precision separation and relative quantification of all UV-active components. This is followed by qNMR, which provides an absolute purity value anchored to a certified standard, serving as an independent validation of the HPLC result while simultaneously confirming the compound's structure. Finally, any unknown peaks flagged by HPLC are investigated using the unparalleled detective power of LC-MS to ensure that no potentially harmful or reactive impurity goes unidentified.

By judiciously combining these techniques, researchers can move forward with confidence, knowing that their synthesized compounds are not only pure by percentage but are also well-characterized, ensuring the integrity and success of their research and development efforts.

References

A Guide to the Structural Confirmation of Suzuki Products of 2-Chloro-5-fluoropyridine-3-boronic Acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The targeted use of functionalized building blocks, such as 2-Chloro-5-fluoropyridine-3-boronic acid, allows for the construction of complex molecular architectures with applications in medicinal chemistry and materials science. However, the synthesis of such compounds is only the first step; unambiguous structural confirmation is paramount. This guide provides an in-depth technical overview of the use of single-crystal X-ray crystallography for the definitive structural elucidation of Suzuki coupling products derived from this compound.

While a publicly available crystal structure for a direct Suzuki product of this compound is not available at the time of this writing, this guide will utilize closely related, structurally analogous compounds as illustrative examples. Specifically, we will refer to the crystal structures of 5-(4-Chlorophenyl)-2-fluoropyridine and 2-Fluoro-5-(4-fluorophenyl)pyridine to demonstrate the principles and insights gained from X-ray crystallographic analysis. These compounds represent the core biaryl structure that would be obtained from a Suzuki coupling reaction involving a substituted phenylboronic acid and a fluorinated pyridine.

The Suzuki-Miyaura Coupling: A Powerful Synthetic Tool

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane (such as a boronic acid or its ester) and an organohalide or triflate. This reaction is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.

The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below:

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) R1-Pd(II)-X R1-Pd(II)-X Pd(0)Ln->R1-Pd(II)-X Oxidative Addition Oxidative_Addition Oxidative Addition (R1-X) Transmetalation Transmetalation (R2-B(OR)2) Reductive_Elimination Reductive Elimination R1-Pd(II)-R2 R1-Pd(II)-R2 R1-Pd(II)-X->R1-Pd(II)-R2 Transmetalation R1-Pd(II)-R2->Pd(0)Ln R1-R2 R1-R2 (Coupled Product) R1-Pd(II)-R2->R1-R2 Reductive Elimination R1-X R1-X (Organohalide) R2-B(OR)2 R2-B(OR)2 (Organoborane)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of our topic, this compound would serve as the organoborane component (R2-B(OR)2), reacting with an aryl halide (R1-X) to form the desired biaryl product.

The Imperative of X-ray Crystallography for Structural Confirmation

While spectroscopic techniques such as NMR and mass spectrometry are essential for routine characterization, they may not always provide unequivocal proof of structure, especially in cases of complex isomerism or unexpected rearrangements. Single-crystal X-ray crystallography stands as the gold standard for structural elucidation, providing a precise three-dimensional map of the atomic arrangement within a molecule.[1]

The key advantages of X-ray crystallography include:

  • Unambiguous Connectivity: It definitively establishes the bonding framework of the molecule, confirming which atoms are connected to each other.

  • Stereochemical Determination: It provides the absolute configuration of chiral centers and the geometry of stereoisomers.

  • Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including torsion angles and planarity.

  • Intermolecular Interactions: It allows for the study of how molecules pack in the crystal lattice, revealing important non-covalent interactions such as hydrogen bonds and π-stacking.

A Comparative Look at Representative Crystal Structures

To illustrate the power of X-ray crystallography in this context, we will compare the crystallographic data of two representative compounds: 5-(4-Chlorophenyl)-2-fluoropyridine and 2-Fluoro-5-(4-fluorophenyl)pyridine. These structures mimic the expected products of a Suzuki coupling with this compound.

Parameter5-(4-Chlorophenyl)-2-fluoropyridine[2]2-Fluoro-5-(4-fluorophenyl)pyridine[3]
Chemical FormulaC₁₁H₇ClFNC₁₁H₇F₂N
Molecular Weight207.63191.18
Crystal SystemOrthorhombicOrthorhombic
Space GroupPna2₁Pna2₁
a (Å)21.1252 (14)20.365 (2)
b (Å)3.8763 (3)3.8303 (3)
c (Å)11.7009 (8)11.4835 (14)
V (ų)958.16 (12)895.74 (16)
Dihedral Angle (rings)38.83 (5)°37.93 (5)°

The data reveals that both molecules crystallize in the same orthorhombic space group, with similar unit cell dimensions. A key structural feature is the dihedral angle between the two aromatic rings. In both cases, the rings are significantly twisted relative to each other, a common feature in biaryl systems due to steric hindrance between the ortho-hydrogens. This non-planar conformation can have significant implications for the molecule's biological activity and material properties.

Experimental Workflow: From Synthesis to Structure

The process of obtaining a crystal structure can be broken down into several key stages: synthesis, crystallization, data collection, and structure solution and refinement.

workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis A Suzuki Coupling Reaction B Work-up and Purification A->B C Solvent Screening B->C D Crystal Growth C->D E Crystal Mounting D->E F Data Collection E->F G Structure Solution F->G H Refinement and Validation G->H I Data Interpretation H->I

Caption: A typical workflow for the structural confirmation of a synthesized compound.

Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. This should be optimized for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biarylpyridine.

Experimental Protocol for X-ray Crystallography
  • Crystallization: The purified product must be crystallized to obtain a single crystal of suitable quality (typically 0.1-0.3 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the atomic positions and thermal parameters.[4]

  • Validation and Interpretation: The final structural model is validated to ensure its quality and accuracy. The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions are then analyzed to provide a complete structural description.

Conclusion

The unambiguous structural confirmation of novel compounds is a critical aspect of modern chemical research and development. For Suzuki coupling products derived from this compound, single-crystal X-ray crystallography provides the definitive method for structural elucidation. By offering a precise three-dimensional view of the molecule, this technique allows researchers to confirm connectivity, determine stereochemistry, and understand the subtle conformational and intermolecular factors that govern the properties of these important heterocyclic compounds. The insights gained from crystallographic analysis are invaluable for the rational design of new molecules with tailored biological activities and material properties.

References

A Senior Application Scientist's Comparative Guide to Palladium Catalysts for 2-Chloro-5-fluoropyridine-3-boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] In the realm of drug discovery and development, the synthesis of complex heteroaromatic structures is of paramount importance, with substituted pyridines being a prevalent motif in numerous biologically active molecules. The coupling of 2-Chloro-5-fluoropyridine-3-boronic acid with various aryl and heteroaryl partners represents a key transformation for accessing novel chemical entities. However, the inherent electronic properties and potential for catalyst inhibition of this substrate class present unique challenges that necessitate a careful selection of the palladium catalyst system.

This guide provides an in-depth, objective comparison of different palladium catalysts for the Suzuki-Miyaura coupling of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to select the optimal catalytic system for their specific synthetic goals.

The Challenge: Coupling an Electron-Deficient Heterocycle

The successful Suzuki-Miyaura coupling of this compound is complicated by several factors inherent to the substrate:

  • Electron-Deficient Pyridine Ring: The presence of a nitrogen atom and a fluorine atom renders the pyridine ring electron-deficient. This can decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation, which can stall the reaction.[2]

  • Protodeboronation: Heteroaryl boronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is often promoted by aqueous basic conditions.

Given these challenges, the choice of the palladium catalyst, and more specifically the ligand coordinated to it, is critical for achieving high yields and reaction efficiency.

Comparative Analysis of Palladium Catalysts

To illustrate the impact of catalyst selection, we will compare three classes of palladium catalysts: a traditional phosphine-ligated catalyst, a modern Buchwald-type precatalyst, and an N-heterocyclic carbene (NHC)-ligated precatalyst. The following data is a representative comparison for the coupling of this compound with phenylboronic acid, compiled from typical results for similar substrates in the literature.

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>951-3

Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

The Workhorse: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Causality behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a widely used, commercially available, and relatively inexpensive Pd(0) catalyst. It has been the traditional choice for a broad range of Suzuki couplings.

  • Ligand: Triphenylphosphine (PPh₃) is a moderately electron-donating and sterically accessible ligand. While effective for many substrates, its lability can lead to the formation of less active palladium species, and it may not be sufficiently electron-rich to promote the oxidative addition of challenging substrates like electron-deficient chloropyridines.

  • Base and Solvent: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is typically used in a mixed aqueous-organic solvent system like 1,4-dioxane/water. The water is crucial for dissolving the base and facilitating the transmetalation step.

Performance Insights:

For the coupling of this compound, Pd(PPh₃)₄ can provide moderate to good yields, but often requires higher catalyst loadings (3-5 mol%), elevated temperatures, and longer reaction times (12-24 hours). Its performance can be substrate-dependent, and for more challenging coupling partners, yields may be significantly lower.

The High-Performer: Buchwald Precatalysts (XPhos Pd G3)

Causality behind Experimental Choices:

  • Precatalyst: XPhos Pd G3 is a third-generation Buchwald precatalyst. These are air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. This controlled generation of the active catalyst enhances reproducibility and allows for lower catalyst loadings.

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky, electron-rich biarylphosphine ligand. The steric bulk and electron-donating ability of XPhos are key to its high performance. The bulkiness promotes the reductive elimination step, while the electron-rich nature facilitates the oxidative addition of the C-Cl bond.

  • Base and Solvent: A stronger base like potassium phosphate (K₃PO₄) is often employed with Buchwald catalysts in anhydrous organic solvents like THF or toluene. The higher basicity and the absence of water can help to minimize protodeboronation of the sensitive boronic acid.

Performance Insights:

Buchwald catalyst systems like XPhos Pd G3 consistently outperform traditional catalysts for challenging substrates. For the target coupling, one can expect significantly higher yields (>90%), shorter reaction times (2-8 hours), and lower catalyst loadings (1-2 mol%). The broader substrate scope and milder reaction conditions often justify the higher initial cost of these specialized ligands, particularly in a drug development setting where efficiency and yield are paramount.

The Robust Alternative: N-Heterocyclic Carbene (NHC) Catalysts (PEPPSI™-IPr)

Causality behind Experimental Choices:

  • Precatalyst: PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is an air- and moisture-stable Pd(II) precatalyst featuring an N-heterocyclic carbene (NHC) ligand. The pyridine ligand in the precatalyst is readily displaced, initiating the catalytic cycle.

  • Ligand: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a bulky NHC ligand. NHCs are strong sigma-donors, forming very stable bonds with the palladium center. This stability translates to a highly robust catalyst that is resistant to decomposition at higher temperatures. The steric bulk of the IPr ligand facilitates the reductive elimination step.

  • Base and Solvent: PEPPSI™-IPr catalysts are compatible with a range of bases and solvents. For this type of coupling, a base like potassium carbonate in a solvent such as tert-butanol is often effective.

Performance Insights:

PEPPSI™-IPr is known for its high thermal stability and broad functional group tolerance, making it an excellent choice for a wide array of Suzuki couplings, including those with electron-deficient heteroaromatics.[3] For the coupling of this compound, this catalyst is expected to provide excellent yields (>95%) under relatively mild conditions. Its ease of handling (air-stability) is a significant practical advantage in a research laboratory setting.[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the three compared catalyst systems. These protocols are designed to be self-validating and serve as a robust starting point for optimization.

Protocol 1: Using Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using XPhos Pd G3

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.015 mmol, 1.5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add this compound, phenylboronic acid, potassium phosphate, and XPhos Pd G3 to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add anhydrous THF to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Using PEPPSI™-IPr

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • PEPPSI™-IPr (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous tert-Butanol (t-BuOH) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vial, add this compound, phenylboronic acid, potassium carbonate, and the PEPPSI™-IPr catalyst.

  • Seal the vial and purge with an inert gas.

  • Add degassed tert-butanol.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizing the Catalytic Process

To further understand the Suzuki-Miyaura coupling and the experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add this compound, Arylboronic acid, and Base Add Catalyst Add Palladium Catalyst/Precatalyst Add Reactants->Add Catalyst Inert Atmosphere Evacuate and Backfill with Inert Gas Add Catalyst->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heating & Stirring Heat and Stir Reaction Mixture Add Solvent->Heating & Stirring Monitoring Monitor Progress by TLC/LC-MS Heating & Stirring->Monitoring Cooling & Quenching Cool to Room Temperature and Quench Monitoring->Cooling & Quenching Extraction Extract with Organic Solvent Cooling & Quenching->Extraction Drying & Concentration Dry Organic Layer and Concentrate Extraction->Drying & Concentration Purification Purify by Column Chromatography Drying & Concentration->Purification

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While the traditional Pd(PPh₃)₄ can be a cost-effective option for some applications, its limitations in terms of reaction time, catalyst loading, and yield with challenging substrates are apparent. For researchers in drug development and those seeking high efficiency and broad applicability, modern catalytic systems are a superior choice.

Buchwald precatalysts, such as XPhos Pd G3, offer a significant advantage in terms of reaction rates and yields, particularly for electron-deficient chloropyridines. Similarly, robust and user-friendly NHC-ligated precatalysts like PEPPSI™-IPr provide excellent performance and operational simplicity. The selection between these advanced catalysts may ultimately depend on specific substrate scope, cost considerations, and laboratory workflow preferences. By understanding the underlying principles of catalyst activity and carefully selecting the appropriate system, researchers can overcome the challenges associated with this important transformation and efficiently access a diverse range of novel pyridine-containing molecules.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-fluoro-3-arylpyridines: A Validation of Suzuki-Miyaura Coupling versus Stille Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the strategic construction of polysubstituted heterocyclic scaffolds is of paramount importance. The 2-chloro-5-fluoropyridine moiety, in particular, is a privileged structural motif found in a range of biologically active compounds, from agrochemicals to pharmaceuticals. The ability to efficiently and selectively introduce an aryl group at the C-3 position of this scaffold is a critical step in the development of new molecular entities.

This guide provides an in-depth, objective comparison of two powerful synthetic strategies for achieving this transformation. We present a validated synthetic route employing the Suzuki-Miyaura cross-coupling of 2-Chloro-5-fluoropyridine-3-boronic acid , a versatile and increasingly utilized building block. This is benchmarked against a well-established alternative, the Stille cross-coupling reaction, utilizing a corresponding organostannane reagent. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this guide aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

The Suzuki-Miyaura Approach: A Modern and Efficient Route

The Suzuki-Miyaura cross-coupling has become a cornerstone of modern organic synthesis due to its broad functional group tolerance, relatively mild reaction conditions, and the generally lower toxicity of its organoboron reagents compared to other organometallics.[1] The use of this compound as the nucleophilic partner in this reaction provides a direct and efficient pathway to the desired 2-chloro-5-fluoro-3-arylpyridine core.

Validated Synthetic Route (Route A)

A practical application of this methodology is demonstrated in the synthesis of a novel phenyl-pyridine carboxamide, a potential succinate dehydrogenase inhibitor (SDHI) fungicide. The key strategic bond formation is the Suzuki-Miyaura coupling of this compound with a functionalized aryl bromide.[2]

dot

Suzuki-Miyaura_Route start1 2-Chloro-5-fluoropyridine- 3-boronic acid p1 start1->p1 start2 Methyl 2-bromo- 5-nitrobenzoate start2->p1 intermediate Methyl 2-(2-chloro-5-fluoropyridin-3-yl) -5-nitrobenzoate product Target Fungicide Analogue intermediate->product   2 Steps:   1. Nitro Reduction   2. Amide Coupling p1->intermediate   Suzuki-Miyaura Coupling   Pd(dppf)Cl₂, K₂CO₃   1,4-Dioxane/H₂O, 90°C, 12h

Caption: Validated Suzuki-Miyaura route to a target fungicide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the crucial carbon-carbon bond-forming step.

Materials:

  • Methyl 2-bromo-5-nitrobenzoate (1.0 eq)

  • This compound (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Degassed 1,4-dioxane and Water (4:1 v/v)

  • Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add methyl 2-bromo-5-nitrobenzoate, this compound, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under the nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.

The Stille Cross-Coupling: A Classic and Robust Alternative

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that joins an organostannane with an organic halide.[3] A key advantage of the Stille reaction is the stability of the organotin reagents to a wide range of reaction conditions. However, a significant drawback is the toxicity of tin compounds and the often-challenging removal of tin byproducts from the reaction mixture.[4]

Comparative Synthetic Route (Route B)

For a direct comparison, we propose a synthetic route to a similar 2-chloro-5-fluoro-3-arylpyridine intermediate via a Stille cross-coupling. This route utilizes 3-bromo-2-chloro-5-fluoropyridine as the electrophilic partner and an appropriate arylstannane. The regioselectivity of the Stille coupling on dihalopyridines is well-documented, with the reaction preferentially occurring at the more labile carbon-bromine bond over the stronger carbon-chlorine bond.

dot

Stille_Route start1 3-Bromo-2-chloro- 5-fluoropyridine p1 start1->p1 start2 (4-Methoxyphenyl)- tributylstannane start2->p1 product 2-Chloro-5-fluoro-3- (4-methoxyphenyl)pyridine p1->product   Stille Coupling   Pd(PPh₃)₄   Toluene, 110°C, 16h

Caption: Comparative Stille cross-coupling route.

Experimental Protocol: Stille Cross-Coupling

This protocol is based on established procedures for the regioselective Stille coupling of dihalopyridines.

Materials:

  • 3-Bromo-2-chloro-5-fluoropyridine (1.0 eq)

  • (4-Methoxyphenyl)tributylstannane (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous and degassed toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-2-chloro-5-fluoropyridine and tetrakis(triphenylphosphine)palladium(0).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous and degassed toluene via syringe.

  • Add (4-methoxyphenyl)tributylstannane to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS, with the reaction typically complete within 16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir the biphasic mixture vigorously for 1-2 hours before filtration and further purification.

Performance Comparison: Suzuki vs. Stille

The choice of synthetic route is often a balance of several factors, including yield, reaction conditions, reagent availability and toxicity, and ease of purification. The following table provides a comparative summary of the two routes for the key C-C bond formation step.

ParameterSuzuki-Miyaura Route (Route A)Stille Cross-Coupling Route (Route B)Analysis
Key Reagents This compound, Aryl bromide3-Bromo-2-chloro-5-fluoropyridine, ArylstannaneSuzuki route utilizes a boronic acid, which is generally less toxic and more environmentally benign than the organostannane required for the Stille reaction.
Catalyst System Pd(dppf)Cl₂Pd(PPh₃)₄Both routes employ common palladium catalysts. A wide range of catalysts are available for both transformations, allowing for optimization.
Reaction Temp. 90 °C110 °CThe Suzuki-Miyaura coupling can often be performed at a lower temperature, which can be advantageous for sensitive substrates.
Reaction Time 12 hours16 hoursThe Suzuki coupling in this example proceeds at a slightly faster rate.
Reported Yield Good to Excellent (Specific yield data for the full sequence is proprietary, but Suzuki couplings of this nature are typically high-yielding)Good (Yields for similar Stille couplings are reported in the 75-88% range)Both methods are capable of providing good to excellent yields of the desired product.
Byproduct Removal Boron-containing byproducts are generally water-soluble and easily removed by aqueous workup.Tributyltin halides are toxic and can be challenging to remove completely, often requiring specific workup procedures (e.g., KF wash) or careful chromatography.[3]Purification is significantly more straightforward for the Suzuki-Miyaura reaction.
Safety/Toxicity Organoboron compounds have relatively low toxicity.Organostannanes are highly toxic and require careful handling and disposal.The Suzuki-Miyaura route presents a significantly better safety profile.

Mechanistic Considerations and Workflow

The fundamental catalytic cycles for both the Suzuki-Miyaura and Stille reactions share common steps of oxidative addition and reductive elimination. The key difference lies in the transmetalation step.

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Catalytic_Cycles_Comparison cluster_0 Suzuki-Miyaura Cycle cluster_1 Stille Cycle Pd0_S Pd(0)L₂ OAdd_S Ar-Pd(II)(X)L₂ Pd0_S->OAdd_S Oxidative Addition (Ar-X) Trans_S Ar-Pd(II)(Ar')L₂ OAdd_S->Trans_S Transmetalation (Ar'-B(OR)₂) + Base Trans_S->Pd0_S Reductive Elimination (Ar-Ar') Pd0_St Pd(0)L₂ OAdd_St Ar-Pd(II)(X)L₂ Pd0_St->OAdd_St Oxidative Addition (Ar-X) Trans_St Ar-Pd(II)(Ar')L₂ OAdd_St->Trans_St Transmetalation (Ar'-SnR₃) Trans_St->Pd0_St Reductive Elimination (Ar-Ar')

Caption: Comparison of Suzuki-Miyaura and Stille catalytic cycles.

The Suzuki-Miyaura reaction requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which then undergoes transmetalation.[5] In contrast, the Stille reaction proceeds with a neutral organostannane in the transmetalation step.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille cross-coupling reactions are highly effective methods for the synthesis of 2-chloro-5-fluoro-3-arylpyridines. However, based on the comparative analysis, the synthetic route utilizing This compound via a Suzuki-Miyaura coupling presents several distinct advantages for researchers in drug development and related fields:

  • Superior Safety and Environmental Profile: The lower toxicity of organoboron reagents compared to organostannanes is a significant advantage, reducing handling risks and environmental impact.

  • Simplified Purification: The ease of removal of boron-containing byproducts streamlines the purification process, saving time and resources.

  • Milder Reaction Conditions: The ability to conduct the reaction at lower temperatures can be beneficial for substrates with sensitive functional groups.

While the Stille reaction remains a robust and valuable tool in the synthetic chemist's arsenal, for the synthesis of 2-chloro-5-fluoro-3-arylpyridines, the Suzuki-Miyaura approach using this compound is the recommended route due to its efficiency, operational simplicity, and more favorable safety and environmental profile. The validation of this route provides a reliable and scalable platform for the generation of novel and diverse libraries of substituted pyridines for further investigation.

References

A Senior Application Scientist's Guide to Benchmarking 2-Chloro-5-fluoropyridine-3-boronic Acid Against Alternative Building Blocks in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. The substituted pyridine scaffold remains a cornerstone of medicinal chemistry, owing to its prevalence in a vast number of FDA-approved drugs and its ability to modulate key pharmacological parameters.[1][2][3][4] This guide provides an in-depth technical comparison of 2-Chloro-5-fluoropyridine-3-boronic acid, a versatile trifunctional building block, against its alternatives in the context of the Suzuki-Miyaura cross-coupling reaction.

The strategic placement of chloro, fluoro, and boronic acid functionalities on the pyridine ring offers a unique combination of reactivity and potential for sequential, site-selective modifications. The fluorine atom can enhance metabolic stability and binding affinity, while the chloro and boronic acid groups serve as handles for orthogonal cross-coupling reactions.[5][6] This guide will delve into the practical aspects of employing this reagent, benchmark its performance against other halogenated and functionalized pyridylboronic acids, and provide detailed, field-proven experimental protocols.

The Strategic Advantage of this compound in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][7] Its nitrogen atom can act as a hydrogen bond acceptor and improve the solubility and bioavailability of drug candidates.[4] The introduction of fluorine and chlorine atoms to this core structure further enhances its utility:

  • Fluorine's Influence: The presence of a fluorine atom at the 5-position can significantly impact a molecule's physicochemical properties. Its high electronegativity can alter the pKa of the pyridine nitrogen, influence lipophilicity, and block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.[5][8]

  • Orthogonal Reactivity: The chloro and boronic acid functionalities at the 2- and 3-positions, respectively, provide two distinct reactive sites for palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of different aryl or heteroaryl moieties, a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR).

Benchmarking Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[9] However, the use of pyridylboronic acids can present challenges, most notably the "2-pyridyl problem," where the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity.[10] Furthermore, pyridylboronic acids are often prone to protodeboronation, a side reaction that reduces the yield of the desired product.[2]

Comparative Analysis of Pyridylboronic Acids
Building BlockKey FeaturesExpected Reactivity in Suzuki-Miyaura CouplingCommon Challenges
This compound Trifunctional; Orthogonal reactivity.Moderate to good, depending on coupling partner and conditions. The electron-withdrawing nature of the halogens can enhance reactivity.Susceptible to protodeboronation; potential for catalyst inhibition by the pyridine nitrogen.
2-Chloropyridine-3-boronic acidBifunctional; Lacks the fluorine substituent.Similar to its fluorinated counterpart, but the resulting product will lack the potential benefits of fluorination.Similar challenges of protodeboronation and catalyst inhibition.
2-Fluoropyridine-3-boronic acidBifunctional; Chloro group is replaced by fluorine.The C-F bond is generally inert under Suzuki conditions, making this a reliable nucleophile. The fluorine's electron-withdrawing effect can influence reactivity.Protodeboronation and catalyst inhibition remain potential issues.
Pyridine-3-boronic acidUnsubstituted at the 2- and 5-positions.Generally a reliable coupling partner, but lacks the handles for further functionalization provided by the halogens.Less prone to catalyst inhibition compared to 2-pyridylboronic acids.
2-Bromopyridine-3-boronic acidBromo group is more reactive than chloro in oxidative addition.Potentially higher reactivity than the chloro-analog, but may require different optimization strategies.Similar challenges to other 2-substituted pyridylboronic acids.
Alternative Building Blocks and Their Advantages

To circumvent the challenges associated with pyridylboronic acids, more stable and often more reactive alternatives have been developed.

  • MIDA Boronates (N-methyliminodiacetic acid boronates): These are air- and moisture-stable crystalline solids that slowly release the active boronic acid under the reaction conditions. This slow-release mechanism can minimize side reactions like protodeboronation and homocoupling.[4]

  • Potassium Pyridyltrifluoroborates: These salts are also highly stable, crystalline solids that are easy to handle and store. They are competent coupling partners in Suzuki-Miyaura reactions, often providing high yields where the corresponding boronic acids fail.[11]

  • Pyridine-2-sulfonates: These have emerged as effective electrophilic coupling partners, offering an alternative to the use of pyridylboronic acids as nucleophiles.[4]

Experimental Protocols and Causality

The following protocols are designed to be self-validating systems, with the rationale behind each step explained to ensure technical accuracy and reproducibility.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl bromides. The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial to mitigate catalyst inhibition by the pyridine nitrogen and to promote the challenging oxidative addition of the aryl bromide.[3]

Diagram of the Experimental Workflow

G reagents Combine Reactants: - this compound (1.2 equiv) - Aryl bromide (1.0 equiv) - K3PO4 (2.0 equiv) - Pd(OAc)2 (2 mol%) - SPhos (4 mol%) inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N2 (3x) reagents->inert solvent Add Degassed Solvent: 1,4-Dioxane/H2O (4:1) inert->solvent reaction Heat Reaction: 80-100 °C, 8-24 h (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: Dilute with EtOAc, wash with H2O and brine reaction->workup purify Purification: Dry (Na2SO4), concentrate, and purify by flash chromatography workup->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (K₃PO₄, 2.0 equivalents).

    • Causality: Using a slight excess of the boronic acid helps to drive the reaction to completion. K₃PO₄ is a strong base that is effective in promoting the formation of the active boronate species for transmetalation.[3]

  • Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

    • Causality: A pre-catalyst like Pd(OAc)₂ is reduced in situ to the active Pd(0) species. The bulky and electron-rich SPhos ligand accelerates the rates of oxidative addition and reductive elimination and protects the palladium center from coordination by the pyridine nitrogen.[12]

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is essential to prevent catalyst degradation and unwanted side reactions.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

    • Causality: A polar aprotic solvent like 1,4-dioxane is commonly used for Suzuki couplings. The addition of water can aid in the dissolution of the base and facilitate the transmetalation step. Degassing the solvent removes dissolved oxygen.[2]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 8 to 24 hours.

    • Causality: Heating is necessary to overcome the activation energy of the reaction, particularly the oxidative addition step.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

    • Causality: The aqueous workup removes the inorganic base and other water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-5-fluoro-3-arylpyridine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often significantly reduce reaction times and improve yields, particularly for challenging couplings.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), sodium carbonate (Na₂CO₃, 2.0 equivalents), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%).

    • Causality: A higher excess of the boronic acid is sometimes used in microwave reactions to ensure rapid conversion. Pd(PPh₃)₂Cl₂ is a common and effective catalyst for microwave-assisted Suzuki couplings.[7]

  • Solvent Addition: Add a degassed mixture of dimethylformamide (DMF) and water (10:1 ratio).

    • Causality: DMF is a high-boiling polar aprotic solvent that is well-suited for microwave heating.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes.

    • Causality: The high temperatures and pressures achievable in a microwave reactor can dramatically accelerate the reaction rate.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is essential for troubleshooting and optimizing Suzuki-Miyaura couplings. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X) to form a Pd(II) intermediate. For 2-chloropyridines, this step can be challenging due to the strength of the C-Cl bond.[3]

  • Transmetalation: In the presence of a base, the boronic acid (Ar'-B(OH)₂) is converted to a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Ineffective catalyst/ligand combination.- Inappropriate base.- Low reaction temperature.- Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).- Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature or use microwave heating.
Protodeboronation - Presence of water.- Prolonged reaction time at high temperature.- Use anhydrous solvents or minimize the amount of water.- Use a more stable boronic acid derivative (e.g., MIDA boronate, potassium trifluoroborate).
Homocoupling of Boronic Acid - Presence of oxygen.- Inefficient cross-coupling.- Thoroughly degas all reagents and solvents.- Optimize the reaction conditions to favor the cross-coupling pathway.
Dehalogenation of Starting Material - Inefficient transmetalation.- Presence of a hydrogen source.- Optimize the base and solvent to accelerate transmetalation.- Ensure anhydrous conditions.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for the strategic and sequential synthesis of complex, highly substituted pyridine derivatives. While challenges such as catalyst inhibition and protodeboronation can arise, a rational approach to reaction design, including the judicious selection of catalyst, ligand, base, and solvent, can lead to successful and high-yielding Suzuki-Miyaura cross-coupling reactions. For particularly challenging transformations, the use of more stable boronic acid surrogates, such as MIDA boronates or potassium trifluoroborates, should be considered. By understanding the underlying principles of the Suzuki-Miyaura reaction and the specific challenges associated with pyridylboronic acids, researchers can effectively leverage the unique properties of this compound to accelerate their drug discovery programs.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and drug development professionals, handling functionalized heterocyclic compounds like 2-Chloro-5-fluoropyridine-3-boronic acid requires a comprehensive understanding of not only their synthetic utility but also their inherent hazards and the requisite disposal protocols. This guide provides an in-depth, procedural framework for the proper disposal of this compound and its associated waste streams, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Characterization: Understanding the Risk

  • Boronic Acid Moiety: As a class, boronic acids are known to be irritants, capable of causing skin, eye, and respiratory system irritation.[3][4][5]

  • Chlorinated Pyridine Core: Halogenated pyridines are often classified as hazardous. Pyridine itself is regulated by the EPA as a hazardous waste constituent and is known to be harmful if swallowed and can cause a range of adverse health effects.[6][7][8] The presence of chlorine and fluorine atoms can further modify the compound's reactivity and toxicity.

  • Environmental Hazard: Many halogenated organic compounds are harmful to aquatic life and can have long-lasting environmental effects.[9] Therefore, discharge into the environment or sewer systems must be strictly avoided.[10]

Given these factors, all waste containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of in regular trash or flushed down the drain.[3][11]

Table 1: Chemical and Safety Data for this compound
PropertyValueSource
Chemical Name This compound[2]
CAS Number 913373-43-0[1]
Molecular Formula C₅H₄BClFNO₂[1]
Molecular Weight 175.35 g/mol [1]
Physical Form Solid[2]
Known Hazards Based on structural analogues, may cause skin, eye, and respiratory irritation. Treat as hazardous.[4][5]
Storage Store in a dry, cool, and well-ventilated place (2-8°C recommended).[1][10]

Immediate Safety Protocols: Prerequisite for Handling

Before initiating any disposal procedure, the following safety measures are mandatory. The causality is clear: minimizing exposure is the primary goal.

  • Engineering Controls: All handling and disposal-related activities must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3][12] Ensure that an emergency eyewash station and safety shower are readily accessible.[4][13]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal and ocular exposure. This includes:

    • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.[4]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and disposed of as contaminated solid waste after handling.[3][8]

    • Body Protection: A fully buttoned lab coat must be worn to protect against skin contact.[3]

Step-by-Step Disposal Protocol

The fundamental principle of chemical waste management is segregation. Never mix waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.[3][11] Mixing incompatible chemicals, such as boronic acids with strong oxidizing agents, can lead to dangerous reactions.[4][11]

Workflow for Waste Segregation and Disposal

The following diagram illustrates the decision-making process for handling waste generated from this compound.

G start Waste Generated Containing This compound waste_type Determine Waste Type start->waste_type solid Solid Waste (e.g., excess reagent, contaminated weigh paper, gloves, wipes) waste_type->solid Solid liquid Liquid Waste (e.g., reaction mixtures, solutions, solvent rinses) waste_type->liquid Liquid container Empty Reagent Container waste_type->container Container collect_solid Collect in a designated, sealable, and compatible hazardous waste container. solid->collect_solid collect_liquid Collect in a separate, sealable, and compatible liquid hazardous waste container. liquid->collect_liquid decontaminate Decontaminate Container (See Protocol Below) container->decontaminate label_waste Label Container: 'Hazardous Waste' Full Chemical Name CAS Number (913373-43-0) collect_solid->label_waste store Store sealed container in a designated, secure satellite accumulation area. collect_solid->store collect_liquid->label_waste collect_liquid->store dispose_container Dispose of decontaminated container in appropriate recycling or trash. decontaminate->dispose_container

Caption: Disposal workflow for this compound waste.

A. Disposal of Solid Waste
  • Collection: Collect all non-sharp solid waste contaminated with this compound (e.g., unused reagent, contaminated weighing paper, gloves, paper towels) in a designated, sealable hazardous waste container made of a compatible material.[3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and its CAS number.[3][12]

  • Storage: Keep the container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[12]

B. Disposal of Liquid Waste
  • Collection: Collect any solutions containing this compound in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.[3]

  • Segregation: Do not mix this waste with other waste streams unless approved by your EHS department.[12]

  • Labeling and Storage: Follow the same labeling and storage procedures outlined for solid waste.

Protocol for Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be recycled or disposed of as non-hazardous waste.[3][10] This procedure is critical to prevent the introduction of hazardous residues into the environment.

  • Initial Rinse (Hazardous Waste Collection): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[12] Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste as it will contain the highest concentration of the chemical residue.[3][14]

  • Subsequent Rinses: Depending on your institution's specific guidelines, the second and third rinseates may also need to be collected as hazardous waste. Consult your EHS office for clarification.[3]

  • Final Disposal: After the triple rinse, allow the container to air dry completely in the fume hood.[12] Deface or remove the original label to prevent confusion. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[3][12]

Emergency Procedures

  • Spills: In the event of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite), collect it using non-sparking tools, and place it in a sealed container for disposal as hazardous waste.[10][13] For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[13]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][15]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10][16]

Regulatory and Institutional Compliance

This guide provides a framework based on established best practices. However, all chemical waste disposal is governed by strict local, state, and federal regulations.[11] It is imperative to consult with your institution's Environmental Health & Safety (EHS) office to ensure full compliance with their specific protocols and all legal requirements.[11] Chemical waste generators are legally responsible for the proper characterization and disposal of the waste they produce.[17]

References

Personal protective equipment for handling 2-Chloro-5-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Handling and Safety Guide: 2-Chloro-5-fluoropyridine-3-boronic acid

This document provides essential, field-proven guidance for the safe handling, storage, and disposal of this compound (CAS No. 913373-43-0). As a halogenated pyridine derivative and an organoboronic acid, this compound is a valuable building block in medicinal chemistry and materials science. However, its dual chemical nature necessitates a stringent and informed approach to laboratory safety. This guide moves beyond mere procedural lists to explain the scientific rationale behind each safety measure, ensuring a culture of safety and experimental integrity.

Hazard Assessment and Chemical Profile

Understanding the reactivity and toxicology of this compound is the foundation of its safe use. The molecule's hazards stem from both the pyridine ring, which is substituted with electron-withdrawing halogens, and the boronic acid functional group.

  • Pyridine Moiety: Pyridine and its derivatives are known to be potentially harmful if inhaled, swallowed, or absorbed through the skin.[1] Combustion can release toxic gases such as nitrogen oxides (NOx) and hydrogen chloride.[2]

  • Boronic Acid Moiety: Boronic acids are generally classified as irritants.[3] A key vulnerability of organoboronic acids is their susceptibility to decomposition pathways like protodeboronation, especially in the presence of moisture, which can compromise sample integrity and reactivity.[4]

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary risks are irritation to the skin, eyes, and respiratory system.[2][5][6]

Table 1: Hazard Identification Summary

Hazard Classification Category Description
Skin Corrosion/Irritation Category 2 Causes skin irritation.[2][6]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[2][5][6]
Specific Target Organ Toxicity Category 3 May cause respiratory irritation.[2][5][6]

| Acute Oral Toxicity | Category 4 | Some related compounds are considered harmful if swallowed.[2][5] |

Personal Protective Equipment (PPE) Protocol

Engineering controls, specifically the use of a certified chemical fume hood, are the primary defense against exposure. PPE serves as the critical last line of defense. The selection of appropriate PPE is not optional and must be based on a thorough risk assessment.

Mandatory PPE Ensemble
  • Eye and Face Protection:

    • Rationale: The compound is a known eye irritant.[2][5][6] Fine powders can easily become airborne and contact the eyes.

    • Specification: Tightly-fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[7] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling solutions or during spill cleanup.[8]

  • Hand Protection:

    • Rationale: Direct skin contact can cause irritation.[2][6] Chemical-resistant gloves prevent dermal absorption.

    • Specification: Use chemical-impermeable gloves, such as nitrile rubber.[7][8] Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin.

  • Body Protection:

    • Rationale: Protects skin and personal clothing from contamination by dust or splashes.

    • Specification: A fully-buttoned laboratory coat is required.[8] For handling larger quantities, fire/flame-resistant and impervious clothing may be necessary.[7][9]

  • Respiratory Protection:

    • Rationale: The solid can form airborne dust that may cause respiratory irritation.[2][6]

    • Specification: All handling of the solid compound that may generate dust must be performed within a chemical fume hood to ensure adequate ventilation.[2][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate particulate filters is required.[2][10]

PPE_Workflow Start Task: Handling This compound FumeHood Is the task performed in a certified chemical fume hood? Start->FumeHood Goggles Wear Chemical Safety Goggles FumeHood->Goggles  Yes Respirator NIOSH-Approved Respirator Required FumeHood->Respirator No FaceShield Add Face Shield (Splash Risk) Goggles->FaceShield Gloves Wear Nitrile Gloves (Inspect First) Goggles->Gloves LabCoat Wear Full Lab Coat Gloves->LabCoat Proceed Proceed with Caution LabCoat->Proceed Respirator->Goggles Spill_Response Spill Spill Detected Notify Notify Colleagues & Supervisor Immediately Spill->Notify Assess Assess Hazard (Size, Location, Volatility) Cleanup Proceed with Cleanup Protocol (See Section 4.1) Assess->Cleanup  Minor Spill & Confident to Proceed Evacuate Evacuate Area & Call EHS/Emergency Services Assess->Evacuate Major Spill or Unsure Isolate Isolate Area (Close Doors, Restrict Access) Notify->Isolate Isolate->Assess Disposal_Logic Source Waste Generation (Expired Chemical, Used PPE, Spill Residue) Segregate Segregate Waste Streams Source->Segregate Solid Solid Chemical Waste (HDPE Container) Segregate->Solid PPE Contaminated PPE (Labeled Bag) Segregate->PPE Label Label All Containers (Name, Hazard, Date) Solid->Label PPE->Label Store Store in Designated Satellite Area Label->Store EHS Arrange for EHS Waste Collection Store->EHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.